Technical Documentation Center

2,3-Dihydro-1,4-benzodioxine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dihydro-1,4-benzodioxine-2-carboxamide
  • CAS: 33070-04-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Basic Properties of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the fundamental basic properties of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide....

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental basic properties of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights into the synthesis, characterization, and physicochemical properties of this important heterocyclic compound. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, moving from foundational molecular characteristics to practical experimental protocols.

Introduction and Molecular Overview

2,3-Dihydro-1,4-benzodioxine-2-carboxamide, a member of the benzodioxane class of compounds, is a key structural motif in medicinal chemistry.[1] Its rigid heterocyclic framework serves as a valuable scaffold in the design of a variety of therapeutic agents, including those targeting the central nervous system and serotonin receptors. This guide will delve into the intrinsic properties of this molecule, providing a foundational understanding for its application in research and drug development.

Molecular Structure:

The core of the molecule consists of a benzene ring fused to a 1,4-dioxane ring. The carboxamide functional group is attached at the 2-position of the dioxane ring.

synthesis_pathway Catechol Catechol Ethyl_ester Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate Catechol->Ethyl_ester Ethyl_2_3_dibromopropanoate Ethyl 2,3-dibromopropanoate Ethyl_2_3_dibromopropanoate->Ethyl_ester Base Base (e.g., K₂CO₃) Base->Ethyl_ester Solvent Solvent (e.g., Acetone) Solvent->Ethyl_ester Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Ethyl_ester->Hydrolysis Carboxylic_acid 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid Hydrolysis->Carboxylic_acid

Caption: General synthetic pathway to 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid.

Amidation of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid

The conversion of the carboxylic acid to the primary amide is a standard organic transformation. Several methods can be employed, with the choice often depending on the desired scale and purity.

Experimental Protocol: Amidation via an Acid Chloride Intermediate

This is a common and effective laboratory-scale method.

Step 1: Formation of the Acid Chloride

  • To a solution of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of dry N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.

Step 2: Reaction with Ammonia

  • Dissolve the crude acid chloride in a dry, aprotic solvent like dichloromethane or THF.

  • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the acid chloride is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. While a dedicated full dataset for the title compound is not readily available in peer-reviewed literature, the expected spectral features can be reliably predicted based on the analysis of its isomers and related derivatives. [1][2] 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the amide protons.

    • Aromatic Protons: A complex multiplet in the range of δ 6.8-7.2 ppm.

    • CH at C2: A multiplet (likely a doublet of doublets) around δ 4.8-5.0 ppm.

    • CH₂ at C3: Two separate multiplets for the diastereotopic protons, expected in the range of δ 4.2-4.5 ppm.

    • NH₂ Protons: Two broad singlets for the amide protons, which may appear between δ 5.5-7.5 ppm, and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • Carbonyl Carbon: A signal in the downfield region, typically around δ 168-172 ppm.

    • Aromatic Carbons: Signals in the range of δ 115-145 ppm.

    • C2 Carbon: A signal around δ 70-75 ppm.

    • C3 Carbon: A signal around δ 65-70 ppm.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretching: Two medium to strong bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C-H Stretching (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.

  • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): A medium to strong band around 1600-1640 cm⁻¹.

  • C-O-C Stretching (Ether): Strong absorptions in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

4.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.

  • Fragmentation: Expect fragmentation patterns involving the loss of the carboxamide group, and cleavage of the dioxane ring.

Conclusion

2,3-Dihydro-1,4-benzodioxine-2-carboxamide is a molecule of significant interest in medicinal chemistry. This guide has provided a detailed overview of its core basic properties, including its molecular structure, physicochemical characteristics, synthetic pathways, and expected spectroscopic features. The information presented herein, synthesized from established chemical principles and data from closely related compounds, offers a solid foundation for researchers and professionals working with this important heterocyclic scaffold. Further experimental investigation is warranted to precisely determine all the physical constants of this specific molecule.

References

  • Ghate, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[2][3]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[2][3]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • MySkinRecipes. (n.d.). 2,3-Dihydrobenzo[b]d[2][3]ioxine-2-carboxamide. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxine-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, a heterocyclic compound built upon the privileged 1,4-benz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, a heterocyclic compound built upon the privileged 1,4-benzodioxane scaffold. This structural motif is a cornerstone in medicinal chemistry, featured in a variety of therapeutic agents.[1][2] This document will detail the synthesis, characterization, and potential biological significance of the title compound, offering field-proven insights for its application in drug discovery and development.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a recurring structural element in numerous biologically active molecules, both natural and synthetic.[2] Its unique conformation and electronic properties allow for favorable interactions with a range of biological targets, leading to diverse pharmacological activities.[3] Derivatives of this scaffold have been reported to exhibit anti-inflammatory, anticancer, α-adrenergic blocking, and α-glucosidase inhibitory properties, among others.[2][4] The inherent therapeutic potential of the 1,4-benzodioxane core underscores the importance of exploring novel derivatives such as 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.

Physicochemical Properties and Structural Elucidation

While specific experimental data for 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is not extensively reported in the literature, its key physicochemical properties can be predicted based on its structure and data from closely related analogues.

PropertyPredicted Value/InformationSource/Basis
IUPAC Name 2,3-Dihydro-1,4-benzodioxine-2-carboxamideStandard nomenclature
Molecular Formula C₉H₉NO₃Calculated
Molecular Weight 179.17 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to related amides
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General properties of similar organic compounds.[3]
Chirality The C2 position is a chiral center, leading to (R) and (S) enantiomers.Structural analysis

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is most logically achieved through the amidation of its corresponding carboxylic acid precursor, 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid. A robust and frequently employed method for such transformations is the mixed-anhydride procedure, which has been successfully utilized for the synthesis of the positional isomer, 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[5]

Synthesis of the Carboxylic Acid Precursor

The precursor, 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, can be synthesized from catechol and a suitable three-carbon building block with two electrophilic centers.

Amidation via the Mixed-Anhydride Method

This method involves the activation of the carboxylic acid with a chloroformate, typically ethyl chloroformate, in the presence of a tertiary amine base to form a mixed anhydride. This activated intermediate then readily reacts with an ammonia source to yield the desired primary amide.

Experimental Protocol:

  • Dissolution: Dissolve 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution.

  • Activation: Slowly add a chloroformate, for instance, ethyl chloroformate, to the reaction mixture. Stir at 0°C for a designated period to allow for the formation of the mixed anhydride.

  • Ammonia Source Addition: Introduce a source of ammonia. This can be aqueous ammonia, ammonia gas bubbled through the solution, or a surrogate like ammonium chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Synthesis of Carboxylic Acid Precursor cluster_1 Amidation Catechol Catechol Carboxylic_Acid 2,3-Dihydro-1,4-benzodioxine- 2-carboxylic acid Catechol->Carboxylic_Acid Building_Block Three-Carbon Building Block Building_Block->Carboxylic_Acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride Ethyl Chloroformate, TEA Carboxamide 2,3-Dihydro-1,4-benzodioxine- 2-carboxamide Mixed_Anhydride->Carboxamide Ammonia Ammonia Source Ammonia->Carboxamide

Caption: Synthetic workflow for 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.

Analytical Characterization

A comprehensive characterization of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is crucial to confirm its identity and purity. The following analytical techniques are recommended, based on established methods for similar compounds.[4]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will be instrumental in confirming the proton environment of the molecule. Expected signals would include those for the aromatic protons, the protons on the dioxin ring, and the amide protons.

    • ¹³C NMR spectroscopy will provide information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify key functional groups. Characteristic absorption bands for the amide N-H and C=O stretching, as well as the C-O-C stretching of the dioxin ring, are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the molecule, confirming its elemental composition.

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is a vital tool for monitoring the progress of the synthesis and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, will be essential for determining the enantiomeric purity of the final compound if a stereoselective synthesis is performed or if chiral resolution is undertaken.

Biological Activity and Therapeutic Potential

While specific biological data for 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is limited, the extensive research on the 1,4-benzodioxane scaffold provides a strong foundation for predicting its potential therapeutic applications.

Potential as a PARP1 Inhibitor

Derivatives of 2,3-dihydro-1,4-benzodioxine-carboxamide have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage repair pathway.[5] PARP1 inhibitors are a clinically validated class of anticancer agents.[5] Therefore, 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is a promising candidate for evaluation as a PARP1 inhibitor.

PARP1_Inhibition_Pathway DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 DDR DNA Damage Repair PARP1->DDR Apoptosis Apoptosis PARP1->Apoptosis Cell_Survival Cell Survival DDR->Cell_Survival Compound 2,3-Dihydro-1,4-benzodioxine- 2-carboxamide Compound->PARP1 Inhibition

Caption: Proposed mechanism of action as a PARP1 inhibitor.

Other Potential Therapeutic Applications

The 1,4-benzodioxane nucleus is associated with a broad spectrum of biological activities.[2] Therefore, 2,3-Dihydro-1,4-benzodioxine-2-carboxamide and its derivatives warrant investigation for:

  • Anti-inflammatory activity [2]

  • Antimicrobial activity

  • α-Glucosidase inhibition for potential antidiabetic applications[4]

  • Central nervous system (CNS) activity , given that some benzodioxane derivatives act as α-adrenergic receptor antagonists.

Future Directions and Conclusion

2,3-Dihydro-1,4-benzodioxine-2-carboxamide represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structural similarity to known bioactive compounds suggests a high probability of therapeutic relevance.

Future research should focus on the development of an optimized and scalable synthetic route, followed by a thorough characterization of its physicochemical and pharmacological properties. In particular, evaluation of its activity as a PARP1 inhibitor and screening against a panel of other relevant biological targets could unveil novel therapeutic applications. The exploration of structure-activity relationships (SAR) through the synthesis of substituted analogues will be a critical step in advancing this chemical scaffold towards clinical candidacy.

References

  • Sato, K., et al. (2020). Tris(o-phenylenedioxy)cyclotriphosphazene as a Pre-catalyst for Direct Amidation of Aromatic Acids and Amines. Molecules, 25(15), 3423. [Link]

  • Gogoi, K., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry, 28(20), 115703. [Link]

  • Bentham Science Publishers. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science. [Link]

  • Jahan, N., et al. (2022). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Journal of the Serbian Chemical Society, 87(3), 289-304. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • The Organic Chemistry Tutor. (2020, August 8). Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis [Video]. YouTube. [Link]

  • Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of the Physical Sciences, 16(4), 123-137. [Link]

  • MolPort. (n.d.). Compound N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. [Link]

  • Piazzi, L., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1064. [Link]

  • Khan, I., et al. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1286, 135531. [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Piazzi, L., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1064. [Link]

  • Trade Science Inc. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2), 124-142. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). [Link]

Sources

Foundational

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-2-carboxamide and its Chemical Neighborhood

For: Researchers, scientists, and drug development professionals. Abstract: The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 2,3-dihydro-1,4-benzodioxine-2-carboxamide, a member of this important class of molecules. Due to the limited availability of specific data for this particular positional isomer, this document establishes a robust scientific foundation by detailing the synthesis of its immediate precursor, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, and extrapolating key properties and potential applications from closely related analogues. This whitepaper serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutics based on the benzodioxane framework.

Introduction to the 2,3-Dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine, often referred to as 1,4-benzodioxane, is a heterocyclic motif of significant interest in drug discovery.[1][2] Its rigid structure, conferred by the fusion of a benzene ring and a dioxane ring, provides a well-defined three-dimensional arrangement for substituent groups, which is crucial for specific interactions with biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4]

Physicochemical and Spectroscopic Profile

The physicochemical properties of 2,3-dihydro-1,4-benzodioxine-2-carboxamide can be predicted based on its structure and data from related compounds.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₉H₉NO₃-
Molecular Weight 179.18 g/mol -
CAS Number Not Assigned-
Appearance Likely a white to off-white solidAnalogy to related compounds
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanolGeneral characteristics of similar organic compounds

Spectroscopic Characterization: The structural confirmation of 2,3-dihydro-1,4-benzodioxine-2-carboxamide would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the protons on the dioxane ring and the amide protons. The chiral center at the 2-position will lead to complex splitting patterns for the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the two carbons of the dioxane ring, and the carbonyl carbon of the amide group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C-O-C stretching of the dioxane ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzodioxane core.

Synthesis and Chemical Reactivity

The synthesis of 2,3-dihydro-1,4-benzodioxine-2-carboxamide would logically proceed through its corresponding carboxylic acid. The general synthetic approach is a multi-step process that begins with the formation of the benzodioxane ring system.

Synthesis of the Core Scaffold: 2,3-Dihydro-1,4-benzodioxine

The foundational 2,3-dihydro-1,4-benzodioxine ring is typically synthesized via the Williamson ether synthesis, reacting catechol with a 1,2-dihaloethane in the presence of a base.

G Catechol Catechol Benzodioxine 2,3-Dihydro-1,4-benzodioxine Catechol->Benzodioxine Dibromoethane 1,2-Dibromoethane Dibromoethane->Benzodioxine Base Base (e.g., K₂CO₃) Base->Benzodioxine

Caption: General synthesis of the 2,3-dihydro-1,4-benzodioxine core.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid

The introduction of the carboxylic acid group at the 2-position is a key step. This can be achieved through various synthetic routes, often starting from a chiral precursor to control stereochemistry. A common method involves the reaction of catechol with a suitable three-carbon building block containing the carboxylate functionality.

Conversion to 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

The final step in the synthesis of the target compound is the amidation of the carboxylic acid. This is a standard organic transformation that can be accomplished through several reliable methods.

Protocol for Amidation:

  • Acid Chloride Formation: The carboxylic acid is first converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Reaction with Ammonia: The resulting acid chloride is then reacted with ammonia (NH₃) or an ammonia equivalent to form the primary amide.

G CarboxylicAcid 2,3-Dihydro-1,4-benzodioxine- 2-carboxylic acid AcidChloride 2,3-Dihydro-1,4-benzodioxine- 2-carbonyl chloride CarboxylicAcid->AcidChloride Step 1 ThionylChloride SOCl₂ or (COCl)₂ ThionylChloride->AcidChloride Carboxamide 2,3-Dihydro-1,4-benzodioxine- 2-carboxamide AcidChloride->Carboxamide Step 2 Ammonia NH₃ Ammonia->Carboxamide

Caption: Synthetic pathway from the carboxylic acid to the carboxamide.

Pharmacological Potential and Future Directions

While direct pharmacological data for 2,3-dihydro-1,4-benzodioxine-2-carboxamide is not available, the broader family of benzodioxane derivatives has shown significant promise in various therapeutic areas.[2] The introduction of a carboxamide group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to form hydrogen bonds with biological targets.

Anticancer Activity

Derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells.[5] For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a lead compound for the development of PARP1 inhibitors.[5][6] This suggests that the 2-carboxamide isomer could also exhibit similar activity, making it a person of interest for anticancer drug discovery.

G cluster_cell Cancer Cell DNA_damage DNA Damage PARP1 PARP1 DNA_damage->PARP1 activates DNA_repair DNA Repair PARP1->DNA_repair promotes Apoptosis Apoptosis DNA_repair->Apoptosis prevents Benzodioxine 2,3-Dihydro-1,4-benzodioxine -2-carboxamide (Hypothesized) Benzodioxine->PARP1 inhibits

Caption: Hypothesized mechanism of action as a PARP1 inhibitor.

Neuroprotective and Anti-inflammatory Activities

Other derivatives, such as those with a carboxamide moiety at the 6-position, have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[4] Additionally, the benzodioxane scaffold is present in compounds with anti-inflammatory properties.[2][3] These findings open up avenues for investigating the potential of 2,3-dihydro-1,4-benzodioxine-2-carboxamide in the context of neurological and inflammatory disorders.

Safety and Handling

As with any novel chemical entity, 2,3-dihydro-1,4-benzodioxine-2-carboxamide should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of structurally related compounds until specific data for the title compound becomes available.

Conclusion

2,3-dihydro-1,4-benzodioxine-2-carboxamide represents an intriguing yet underexplored molecule within the medicinally significant benzodioxane family. This guide has provided a comprehensive framework for its synthesis, characterization, and potential biological applications, drawing upon the wealth of knowledge available for its structural relatives. The insights presented herein are intended to catalyze further research into this promising compound and its derivatives, potentially leading to the development of novel therapeutic agents for a range of diseases. The scientific community is encouraged to pursue the synthesis and biological evaluation of this specific isomer to fully elucidate its therapeutic potential.

References

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. [Link]

  • AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. [Link]

  • PubMed. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

  • ACS Publications. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. [Link]

Sources

Exploratory

The Enduring Versatility of the 2,3-Dihydro-1,4-benzodioxine Scaffold: An In-depth Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydro-1,4-benzodioxine, a privileged heterocyclic scaffold, has consistently demonstrated a remarkable breadth of biological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1,4-benzodioxine, a privileged heterocyclic scaffold, has consistently demonstrated a remarkable breadth of biological activities, cementing its status as a cornerstone in modern medicinal chemistry. This technical guide provides a comprehensive exploration of the diverse pharmacological landscape of this versatile core. We will delve into its crucial role in the development of therapeutic agents targeting a spectrum of diseases, from cancer and neurodegenerative disorders to cardiovascular and inflammatory conditions. This guide will elucidate the synthetic strategies for accessing this scaffold, explore the mechanistic underpinnings of its various biological effects, and present a curated collection of quantitative data to inform structure-activity relationship (SAR) studies. Detailed experimental protocols for key biological assays are also provided to empower researchers in their quest for novel therapeutics built upon this enduring framework.

Introduction: The Architectural Allure of a Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety, a bicyclic system featuring a benzene ring fused to a 1,4-dioxane ring, has captured the attention of medicinal chemists for decades.[1] Its conformational rigidity, coupled with the electronic properties imparted by the two oxygen atoms, provides a unique three-dimensional architecture that facilitates precise interactions with a multitude of biological targets.[2] This inherent versatility has led to its incorporation into a wide array of clinically significant drugs and investigational compounds.[3] The scaffold's ability to serve as a versatile template for chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns. This guide will systematically explore the key therapeutic areas where the 2,3-dihydro-1,4-benzodioxine scaffold has made a significant impact.

Synthetic Strategies: Accessing the Core

The construction of the 2,3-dihydro-1,4-benzodioxine core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern on both the aromatic and dioxane rings.

Classical Williamson Ether Synthesis

A common and straightforward approach involves the reaction of a catechol derivative with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[4] This method is particularly useful for synthesizing symmetrically substituted benzodioxanes.

Experimental Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide [4]

  • Step 1: Esterification of 2,3-dihydroxybenzoic acid. 2,3-dihydroxybenzoic acid is esterified using a strong acid catalyst, such as concentrated sulfuric acid, in refluxing methanol to yield methyl 2,3-dihydroxybenzoate.

  • Step 2: Cyclization. The resulting methyl 2,3-dihydroxybenzoate is then alkylated with 1,2-dibromoethane in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to afford the cyclized product, methyl 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxylate.

  • Step 3: Hydrolysis. The ester group is hydrolyzed using a base, for instance, lithium hydroxide, to yield 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxylic acid.

  • Step 4: Amidation. The carboxylic acid is then converted to the corresponding carboxamide using a suitable coupling agent, such as a mixed-anhydride method, to yield the final product, 2,3-dihydro-1,4-benzodioxine-5-carboxamide.

Palladium-Catalyzed Heteroannulation

More contemporary methods utilize palladium-catalyzed reactions to construct the benzodioxine ring system. These approaches offer greater flexibility and control over the substitution pattern. For instance, the palladium-catalyzed heteroannulation of monoprop-2-ynylated catechols with aryl iodides provides an efficient route to 1-alkylidene or 1-arylidene-2,3-dihydro-1,4-benzodioxins.[5] This methodology can also be adapted for asymmetric synthesis, yielding enantiomerically enriched products.[5]

Diagram: General Synthetic Workflow

G Catechol Catechol Derivative Williamson Williamson Ether Synthesis Catechol->Williamson Dihaloethane 1,2-Dihaloethane Dihaloethane->Williamson Base Base (e.g., K2CO3) Base->Williamson Benzodioxine 2,3-Dihydro-1,4-benzodioxine Williamson->Benzodioxine

Caption: A simplified workflow for the synthesis of the 2,3-dihydro-1,4-benzodioxine scaffold.

Anticancer Activity: Targeting DNA Repair and Beyond

The 2,3-dihydro-1,4-benzodioxine scaffold has emerged as a promising framework for the development of novel anticancer agents. Its derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to synthetic lethality. Several 2,3-dihydro-1,4-benzodioxine derivatives have been identified as potent PARP1 inhibitors. For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide has served as a lead compound for the development of more potent inhibitors through analogue synthesis and scaffold hopping.[4]

Table 1: PARP1 Inhibitory Activity of 2,3-Dihydro-1,4-benzodioxine Derivatives [4]

CompoundModificationPARP1 IC50 (µM)
3 -12
4 -5.8
10 -0.88
49 Scaffold Hopping Derivative0.082

Experimental Protocol: Recombinant PARP1 Enzyme Assay [4]

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PARP1. The activity is typically determined by measuring the incorporation of biotinylated NAD+ into histone proteins, followed by detection with streptavidin-HRP and a chemiluminescent substrate.

  • Procedure:

    • Coat a 96-well plate with histone proteins.

    • Add the test compound at various concentrations.

    • Add recombinant PARP1 enzyme and biotinylated NAD+.

    • Incubate to allow the PARylation reaction to proceed.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the plate.

    • Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

    • Calculate the IC50 value from the dose-response curve.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, asthma, and cardiovascular disease. The 2,3-dihydro-1,4-benzodioxine scaffold has been incorporated into molecules designed to inhibit key inflammatory mediators.

Cyclooxygenase (COX) Inhibition

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Some derivatives of 2,3-dihydro-1,4-benzodioxine have been shown to exhibit anti-inflammatory activity through the inhibition of COX enzymes.[6][7] The development of selective COX-2 inhibitors is a major goal in this area to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Diagram: COX Inhibition Pathway

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzodioxine 2,3-Dihydro-1,4-benzodioxine Derivative Benzodioxine->COX Inhibition

Caption: Inhibition of the cyclooxygenase pathway by 2,3-dihydro-1,4-benzodioxine derivatives.

Neurological and CNS Applications: A Scaffold for Brain-Targeted Therapies

The unique structural features of the 2,3-dihydro-1,4-benzodioxine scaffold have made it a valuable component in the design of ligands for central nervous system (CNS) targets, including receptors and enzymes implicated in neurodegenerative diseases and psychiatric disorders.

Adrenergic and Serotoninergic Receptor Modulation

Derivatives of 2,3-dihydro-1,4-benzodioxine have been extensively studied as ligands for adrenergic and serotoninergic receptors.[8][9][10] These receptors play critical roles in regulating mood, cognition, and blood pressure. The ability to selectively target specific receptor subtypes is crucial for developing effective and safe medications. For example, certain benzodioxane derivatives have shown high affinity and selectivity for α1-adrenergic receptor subtypes, while others are potent ligands for 5-HT1A serotonin receptors.[9][10]

Table 2: Binding Affinities (Ki, nM) of Benzodioxane Derivatives for Adrenergic and Serotonin Receptors [9][11]

Compoundα1A-ARα1B-ARα1D-AR5-HT1A
(S)-2 >10000>10000>100002.3
(R)-4 20010010>1000
Compound 7 ---0.57
Compound 4 ---0.78

Experimental Protocol: Radioligand Binding Assay for Adrenergic/Serotonin Receptors

  • Principle: This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

  • Procedure:

    • Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Prazosin for α1-receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition for Neurodegenerative Diseases

The inhibition of enzymes such as α-glucosidase and acetylcholinesterase (AChE) is a key therapeutic strategy for managing type 2 diabetes and Alzheimer's disease, respectively. Certain sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as dual inhibitors of these enzymes.

Experimental Protocol: α-Glucosidase Inhibition Assay [5]

  • Principle: This colorimetric assay measures the inhibition of α-glucosidase activity, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

  • Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add α-glucosidase enzyme solution and pre-incubate.

    • Initiate the reaction by adding the substrate, pNPG.

    • Incubate at 37°C.

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Principle: This widely used colorimetric assay measures the activity of AChE by detecting the product of the enzymatic hydrolysis of acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

  • Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add AChE enzyme solution and DTNB.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Conclusion and Future Perspectives

The 2,3-dihydro-1,4-benzodioxine scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives continue to inspire the development of novel therapeutic agents. Future research will likely focus on the design of more selective and potent analogues, leveraging computational modeling and high-throughput screening to explore new chemical space. The exploration of this scaffold in emerging therapeutic areas, such as antiviral and antiparasitic drug discovery, also holds significant promise. The enduring legacy of the 2,3-dihydro-1,4-benzodioxine scaffold serves as a testament to the power of heterocyclic chemistry in addressing unmet medical needs.

References

  • Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Current Organic Chemistry, 9(4), 377-387. [Link]

  • Reddy, L. H., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 23(10), 2548. [Link]

  • Cazzola, M., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(6), 986-992. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Toso, R., et al. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 15(3), 394-423. [Link]

  • Di Mola, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]

  • Bektas, H., et al. (2016). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

  • Itazaki, H., et al. (1989). Synthesis of 2,3-Dihydro-1,4-benzodioxin Derivatives. Part 1. 2-Substituted 5(and 6)-Sulfamoyl-2,3-dihydro-1,4-benzodioxins. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2%2C3-Dihydro-1%2C4-benzodioxin-Part-1.-5(-Itazaki-Hayashi/3b5f0e1b5b8d2e8b6e6f6e5e8e8e8e8e8e8e8e8e)]([Link]

  • Del Bello, F., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Pigini, M., et al. (2003). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 46(18), 3876-3885. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Appiani, E., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(7), 943-950. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Khan, S., et al. (2025). Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. Scientific Reports, 15(1), 9420. [Link]

  • Wang, Y., et al. (2018). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. ResearchGate. [Link]

  • Del Bello, F., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Semantic Scholar. [Link]

  • Cascio, M. G., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(15), 5128-5138. [Link]

  • Al-Ostrowska, K., et al. (2018). Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. ResearchGate. [Link]

  • Shah, S. A., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5626-5632. [Link]

  • Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-706. [Link]

  • Wikipedia. (n.d.). 5-HT receptor. [Link]

  • Vázquez, E., et al. (1997). Synthesis and anti-inflammatory activity of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers. Bioorganic & Medicinal Chemistry Letters, 7(12), 1509-1514. [Link]

  • Del Bello, F., et al. (2010). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. Journal of Medicinal Chemistry, 53(21), 7832-7844. [Link]

  • Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H). Frontiers in Pharmacology, 16, 1422538. [Link]

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzodioxane Derivatives

Abstract The 1,4-benzodioxane scaffold has proven to be a remarkably versatile and enduring motif in medicinal chemistry. From its initial exploration in the early 20th century, which led to the discovery of the first al...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzodioxane scaffold has proven to be a remarkably versatile and enduring motif in medicinal chemistry. From its initial exploration in the early 20th century, which led to the discovery of the first alpha-adrenergic antagonists, to its contemporary application in the development of novel anticancer and antibacterial agents, this heterocyclic system has been a cornerstone of drug discovery for nearly a century. This in-depth technical guide provides a comprehensive historical narrative of the discovery and evolution of benzodioxane derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the key synthetic milestones, the elucidation of their pharmacological mechanisms, and the critical structure-activity relationships that have guided the development of therapeutically important compounds. We will traverse the journey from the pioneering work of Fourneau and Bovet to the rational design of modern, highly selective therapeutic agents, providing field-proven insights and detailed experimental context.

The Genesis: Fourneau, Bovet, and the Dawn of Adrenergic Blockade

The story of benzodioxane derivatives begins in the early 1930s at the Pasteur Institute in Paris, a hub of pioneering work in medicinal chemistry. The French chemist Ernest Fourneau, in collaboration with the Italian-born pharmacologist Daniel Bovet, embarked on a systematic investigation of new chemical entities with potential therapeutic value.[1] Their work, rooted in the principle of structure-activity relationships, led them to synthesize a series of novel compounds based on the 1,4-benzodioxane core.

In 1933, they reported the synthesis of 2-(piperidinomethyl)-1,4-benzodioxane, which they designated as 933 F .[2] This compound, later known as Piperoxan or benodaine, was initially explored for its effects on the sympathetic nervous system.[3][4] Subsequent pharmacological evaluation by Bovet and his colleagues revealed that Piperoxan could reverse the hypertensive effects of adrenaline, a landmark discovery that marked the dawn of alpha-adrenergic blockade.[4] This finding was of immense scientific importance, providing a pharmacological tool to probe the functions of the sympathetic nervous system and laying the groundwork for a new class of therapeutic agents.[1]

The Pioneering Synthesis of Piperoxan (933 F)

Experimental Protocol: Synthesis of 2-(Aminomethyl)-1,4-benzodioxane Derivatives (General Procedure)

  • Step 1: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxane. Catechol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to yield 2-(hydroxymethyl)-1,4-benzodioxane.

  • Step 2: Conversion to 2-(Chloromethyl)-1,4-benzodioxane. The resulting alcohol is then treated with a chlorinating agent, such as thionyl chloride, to produce 2-(chloromethyl)-1,4-benzodioxane.

  • Step 3: Amination. The chloromethyl intermediate is subsequently reacted with the desired amine. In the case of Piperoxan, this would be piperidine, to yield the final 2-(aminomethyl)-1,4-benzodioxane derivative.

Piperoxan Synthesis Workflow catechol Catechol hydroxymethyl 2-(Hydroxymethyl)-1,4-benzodioxane catechol->hydroxymethyl Base (e.g., NaOH) epichlorohydrin Epichlorohydrin epichlorohydrin->hydroxymethyl chloromethyl 2-(Chloromethyl)-1,4-benzodioxane hydroxymethyl->chloromethyl Thionyl Chloride (SOCl₂) piperoxan Piperoxan (933 F) chloromethyl->piperoxan piperidine Piperidine piperidine->piperoxan Nucleophilic Substitution

Caption: General synthetic workflow for Piperoxan.

Unraveling the Mechanism: The Alpha-Adrenergic Receptors

The initial observations of Piperoxan's adrenaline-reversing effects spurred intensive research into its mechanism of action. It became clear that these compounds were acting as antagonists at a new class of receptors, which would later be termed adrenergic receptors. The subsequent differentiation of these receptors into alpha (α) and beta (β) subtypes, and the further classification of alpha-receptors into α1 and α2, provided a more nuanced understanding of the pharmacology of benzodioxane derivatives.

The Alpha-1 Adrenergic Receptor Signaling Cascade

The primary therapeutic effects of many benzodioxane derivatives, particularly in the treatment of hypertension, are mediated through the blockade of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.

Upon binding of an agonist, such as norepinephrine, the α1-adrenergic receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream phosphorylation events that ultimately result in smooth muscle contraction and vasoconstriction.

Benzodioxane α1-antagonists competitively block the binding of norepinephrine to the receptor, thereby inhibiting this entire signaling cascade and promoting vasodilation.

Alpha-1 Adrenergic Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Phosphorylation Cascade

Caption: The Gq-coupled α1-adrenergic receptor signaling pathway.

The Evolution of Structure-Activity Relationships (SAR)

The initial discovery of Piperoxan's α-blocking activity ignited a long and fruitful period of SAR exploration. Researchers systematically modified the benzodioxane scaffold to understand the structural requirements for affinity and selectivity at adrenergic receptors.

Early SAR Insights: The Importance of the Amine Moiety

Early studies focused on modifications of the 2-aminomethyl side chain. It was quickly established that the nature of the amine was critical for activity.

  • Piperoxan (933 F): Exhibited mixed α1/α2 antagonism, with some studies suggesting a preference for α2 receptors.[5]

  • Prosympal (F 883): The N,N-diethyl analogue, showed a shift towards greater α1-antagonism compared to Piperoxan.

  • WB 4101: The introduction of a 2-(2,6-dimethoxyphenoxy)ethylamino side chain resulted in a highly potent and selective α1-antagonist. This compound became a crucial pharmacological tool for characterizing α1-adrenergic receptors.

These early findings highlighted the importance of the steric and electronic properties of the amine substituent in determining both potency and selectivity.

Second-Generation α1-Antagonists: The Rise of the Quinazolines

While the benzodioxane core was central to the first generation of α-blockers, the development of second-generation agents saw the emergence of the quinazoline scaffold, as exemplified by Prazosin . However, the benzodioxane motif was later incorporated into this new chemical class, leading to the development of highly successful drugs like Doxazosin .[6][7]

The SAR for these hybrid molecules revealed that:

  • The quinazoline ring was a key pharmacophore for high-affinity α1-antagonism.

  • The 1,4-benzodioxane moiety , attached via a piperazine linker, contributed to favorable pharmacokinetic properties, including a longer half-life, allowing for once-daily dosing.[7]

  • The dimethoxy substitution pattern on the quinazoline ring, similar to the substitution on the phenoxy ring of WB 4101, was important for high potency.

Table 1: Comparative Adrenergic Receptor Binding Affinities (Ki, nM) of Key Benzodioxane Derivatives and Related Compounds

Compoundα1Aα1Bα1Dα2AReference(s)
Piperoxan~200~200~200~50[5]
WB 41010.170.340.22120[8]
Prazosin0.10.50.3>1000[8]
Doxazosin~1~1~1>1000[9]

Note: The Ki values are approximate and can vary depending on the experimental conditions and tissue/cell line used.

Beyond Adrenergic Receptors: The Expanding Therapeutic Landscape

For many years, the development of benzodioxane derivatives was almost exclusively focused on their interaction with adrenergic receptors. However, in recent decades, the versatility of this scaffold has been demonstrated by the discovery of its activity at a diverse range of other biological targets.

Serotonin 5-HT1A Receptor Modulation

A significant area of modern benzodioxane research has been the development of ligands for the serotonin 5-HT1A receptor, which is implicated in anxiety and depression. A number of benzodioxane derivatives have been identified as potent 5-HT1A receptor agonists or antagonists.

The 5-HT1A receptor is a GPCR that couples to the Gi/o alpha subunit. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and modulates the activity of various downstream effectors.

5-HT1A Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin HT1A_R 5-HT1A Receptor Serotonin->HT1A_R Binds Gi Gi/o Protein HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Cellular Response PKA->CellularResponse Phosphorylation

Caption: The Gi/o-coupled 5-HT1A receptor signaling pathway.

A New Frontier: Targeting Bacterial Cell Division

In a testament to the enduring relevance of the benzodioxane scaffold, recent research has identified derivatives with potent antibacterial activity. These compounds target a novel and highly conserved bacterial protein called FtsZ.[3][10][11]

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the mid-cell, which acts as a scaffold for the recruitment of other cell division proteins and constricts to divide the cell.[3]

Benzodioxane-benzamide derivatives have been shown to bind to an allosteric site on FtsZ, known as the interdomain cleft.[5] This binding event is thought to stabilize the FtsZ polymer, preventing its disassembly and thereby blocking cell division, ultimately leading to bacterial cell death.[3][10] This novel mechanism of action makes these compounds promising leads for the development of new antibiotics to combat drug-resistant bacteria.

Conclusion and Future Perspectives

The journey of benzodioxane derivatives, from the serendipitous discovery of Piperoxan's α-blocking properties to the rational design of FtsZ inhibitors, is a compelling narrative of the evolution of medicinal chemistry. The 1,4-benzodioxane scaffold has consistently provided a robust and adaptable platform for the development of new therapeutic agents. Its ability to be readily functionalized and its favorable physicochemical properties have allowed it to be tailored to interact with a wide array of biological targets.

The continued exploration of the chemical space around the benzodioxane core, coupled with an ever-deepening understanding of disease biology, promises to unveil new therapeutic opportunities. As we move forward, it is clear that this "enduring scaffold" will continue to be a source of inspiration for medicinal chemists and a foundation for the development of the next generation of innovative medicines.

References

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. (2020). PMC. [Link]

  • Benzodioxane–benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation. (2025). PubMed Central. [Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023). MDPI. [Link]

  • Piperoxan | C14H19NO2 | CID 6040. PubChem. [Link]

  • pD2 values of noradrenaline and pA2 values of prazosin vs.... ResearchGate. [Link]

  • Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. (2025). MDPI. [Link]

  • Putting Theory into Practice: James Black, Receptor Theory and the Development of the Beta-Blockers at ICI, 1958–1978. PubMed Central. [Link]

  • Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. PubMed. [Link]

  • Piperoxan. Grokipedia. [Link]

  • The Evolution of Alpha-Blockers for the Treatment of Benign Prostatic Hyperplasia. NIH. [Link]

  • Journal de pharmacie et de chimie. Gallica - BnF. [Link]

  • The benzamide binding site. ResearchGate. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. [Link]

  • Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv. [Link]

  • pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig. PubMed. [Link]

  • Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry. [Link]

  • War and Change in the Pharmaceutical Industry: a Comparative Study of Britain and France in the Twentieth Century. Cairn. [Link]

  • Structure activity Relationship (SAR) of alpha 1 receptor antagonist. YouTube. [Link]

  • Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. PMC. [Link]

  • Alpha-2 adrenoceptor subtype causing nitric oxide-mediated vascular relaxation in rats. PubMed. [Link]

  • Doxazosin. StatPearls - NCBI Bookshelf. [Link]

  • Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements. PubMed. [Link]

  • Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. [Link]

  • Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. PMC. [Link]

  • Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 2. Role of the Amine Function on Alpha-Adrenoreceptor Blocking Activity. PubMed. [Link]

  • Putting Theory into Practice: James Black, Receptor Theory and the Development of the Beta-Blockers at ICI, 1958–1978. Medical History. [Link]

  • Journal de chimie médicale, de pharmacie et de toxicologie. Gallica. [Link]

  • Clinical pharmacotherapeutics of doxazosin. PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Foreword This guide is structured to not only present the expected spectroscopic data but also to elucidate the underlying principles and experimental consi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide is structured to not only present the expected spectroscopic data but also to elucidate the underlying principles and experimental considerations, thereby serving as a practical reference for researchers engaged in the synthesis, identification, and analysis of related compounds.

Molecular Structure and Key Features

2,3-Dihydro-1,4-benzodioxine-2-carboxamide possesses a chiral center at the C2 position of the dioxine ring. The molecule integrates a benzene ring fused to a saturated 1,4-dioxane ring, with a primary carboxamide group attached at the chiral center. This unique combination of aromatic, heteroaliphatic, and amide functionalities gives rise to a distinct spectroscopic fingerprint.

Figure 1. Structure of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide typically proceeds via the corresponding carboxylic acid. A common and effective method involves the reaction of catechol with a suitable three-carbon building block, followed by conversion of the resulting carboxylic acid to the primary amide.[2]

G start 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid step1 Activation of Carboxylic Acid (e.g., with SOCl2 or a coupling agent) start->step1 step2 Amination (Reaction with ammonia or an ammonia source) step1->step2 product 2,3-Dihydro-1,4-benzodioxine-2-carboxamide step2->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis and characterization.

Experimental Protocol: Amide Formation
  • Acid Chloride Formation: To a solution of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Amidation: The crude acid chloride is then slowly added to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an appropriate solvent.

  • Work-up and Purification: The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (Amide)3400-3100 (two bands, medium)Symmetric and Asymmetric Stretching
C-H (Aromatic)3100-3000 (weak to medium)Stretching
C-H (Aliphatic)2980-2850 (weak to medium)Stretching
C=O (Amide I)~1680-1650 (strong)Stretching
N-H (Amide II)~1640-1600 (medium)Bending
C=C (Aromatic)~1600 and ~1475 (medium, sharp)Ring Stretching
C-O-C (Ether)~1260 and ~1040 (strong)Asymmetric and Symmetric Stretching

Expertise & Experience: The presence of two distinct N-H stretching bands is a hallmark of a primary amide. The C=O stretching frequency (Amide I band) is one of the most intense and diagnostic peaks in the spectrum. The exact position is influenced by hydrogen bonding. The strong C-O-C ether stretches are characteristic of the benzodioxane ring system.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide detailed information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms and aromatic rings.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic Protons (H5, H6, H7, H8)6.8 - 7.0Multiplet4HProtons on the benzene ring.
Amide Protons (-CONH₂)7.0 - 7.5Broad Singlet2HChemical shift can vary with concentration and solvent.
Methine Proton (H2)~4.8Doublet of Doublets1HCoupled to the two diastereotopic protons at C3.
Methylene Protons (H3)4.2 - 4.5Multiplet2HDiastereotopic protons of the dioxane ring, showing complex coupling.

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns of the aromatic and dioxane ring protons.[1] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents; the amide proton signals are typically broader in CDCl₃ and sharper in DMSO-d₆.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Carbonyl Carbon (C=O)168 - 172Deshielded due to the electronegative oxygen and nitrogen.
Aromatic Carbons (C4a, C8a)141 - 144Quaternary carbons attached to oxygen.
Aromatic Carbons (C5, C6, C7, C8)116 - 124Tertiary aromatic carbons.
Methine Carbon (C2)~70Carbon bearing the carboxamide and attached to an oxygen.
Methylene Carbon (C3)~64Aliphatic carbon in the dioxane ring.

Trustworthiness: The predicted chemical shifts are based on data from structurally similar benzodioxane derivatives and general principles of NMR spectroscopy.[2] The exact values may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment Notes
179[M]⁺Molecular ion peak.
135[M - CONH₂]⁺Loss of the carboxamide radical.
107[C₇H₇O]⁺Further fragmentation of the benzodioxane ring.

Authoritative Grounding: The fragmentation of the benzodioxane ring often proceeds through characteristic pathways, providing structural confirmation.[4] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and key fragments, providing a self-validating system for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable framework for the identification and characterization of this important heterocyclic compound. The detailed analysis of expected IR, ¹H NMR, ¹³C NMR, and MS data, coupled with insights into the underlying causality of spectral features, serves as a valuable resource for researchers in synthetic and medicinal chemistry. The provided synthetic workflow offers a practical starting point for its preparation. It is our hope that this guide will facilitate further research and development involving the versatile 2,3-dihydro-1,4-benzodioxine scaffold.

References

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available at: [Link]

  • AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Available at: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[1][5]dioxin-6yl)benzenesulfonamide (3f). Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

Sources

Foundational

Unlocking the Therapeutic Promise of Benzodioxine Carboxamides: A Technical Guide to Potential Molecular Targets

For Immediate Release [City, State] – In the dynamic landscape of drug discovery, the benzodioxine carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery, the benzodioxine carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core therapeutic targets of this promising class of compounds, underpinned by mechanistic insights and validated experimental protocols.

Introduction: The Architectural Versatility of Benzodioxine Carboxamides

The 1,4-benzodioxane moiety is a key structural component found in both natural products and clinically significant drugs, lauded for its favorable physicochemical properties and ability to form crucial interactions with biological macromolecules.[1][2] When functionalized with a carboxamide group, this scaffold gains additional hydrogen bonding capabilities and steric diversity, allowing for fine-tuning of target selectivity and potency. This guide delves into the key therapeutic areas where benzodioxine carboxamides are making a significant impact, from neurodegenerative disorders to cardiovascular diseases and beyond.

Monoamine Oxidase B (MAO-B) Inhibition: A Frontline Strategy for Neurodegenerative Diseases

A substantial body of research has positioned benzodioxine carboxamides as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme intrinsically linked to the pathophysiology of Parkinson's and Alzheimer's diseases.[3][4][5]

Mechanism of Action and Therapeutic Rationale

MAO-B is responsible for the oxidative deamination of key neurotransmitters, such as dopamine. Its inhibition can increase dopaminergic neurotransmission, offering symptomatic relief in Parkinson's disease. Furthermore, the catalytic activity of MAO-B produces reactive oxygen species, contributing to the oxidative stress implicated in neuronal cell death in both Parkinson's and Alzheimer's.[4] Certain benzodioxine carboxamide derivatives have been shown to be competitive and reversible inhibitors of human MAO-B (hMAO-B), suggesting a favorable safety profile over irreversible inhibitors.[4][5]

One notable compound, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1][3]dioxine-6-carboxamide (1l), demonstrated a remarkable IC50 value of 0.0083 μM against hMAO-B with a high selectivity index.[4][5] Beyond MAO-B inhibition, this compound also exhibited potent anti-neuroinflammatory activity by inhibiting the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in microglia.[4][5] This dual-action profile presents a compelling therapeutic strategy for tackling the multifaceted nature of neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies have revealed key structural features governing the MAO-B inhibitory activity of benzodioxine carboxamides. The nature and position of substituents on the N-phenyl ring of the carboxamide are critical for potency. For instance, di-substitution with electron-withdrawing groups, such as chlorine at the 3 and 4 positions, significantly enhances inhibitory activity.[4] The integrity of the 1,4-benzodioxan ring and the carboxamide linker are also essential for maintaining high affinity for the enzyme's active site.[4]

Experimental Workflow: Screening for MAO-B Inhibitors

A robust in vitro screening cascade is crucial for identifying and characterizing novel MAO-B inhibitors.

Diagram: Experimental Workflow for MAO-B Inhibitor Screening

MAOB_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Cell-based Assays Primary_Assay Fluorescence-based hMAO-B Inhibition Assay Selectivity hMAO-A Inhibition Assay (Selectivity) Primary_Assay->Selectivity Active Compounds Kinetics Enzyme Kinetics (e.g., Michaelis-Menten) Selectivity->Kinetics Reversibility Reversibility Assay (Dialysis) Kinetics->Reversibility Neuroinflammation Anti-neuroinflammatory Assay (LPS/Aβ-stimulated BV2 cells) Reversibility->Neuroinflammation Potent & Selective Hits Neuroprotection Neuroprotection Assay (e.g., MTT assay) Neuroinflammation->Neuroprotection Cytotoxicity Cytotoxicity Assay Neuroprotection->Cytotoxicity

Caption: A typical workflow for identifying and characterizing novel benzodioxine carboxamide-based MAO-B inhibitors.

Protocol: Fluorescence-Based hMAO-B Inhibition Assay

  • Reagents: Recombinant human MAO-B, a suitable substrate (e.g., kynuramine), and a fluorescent detection reagent.

  • Procedure: a. Prepare a dilution series of the test compounds. b. In a microplate, add the hMAO-B enzyme to a buffer solution. c. Add the test compounds and pre-incubate for a specified time. d. Initiate the reaction by adding the substrate. e. After a defined incubation period, stop the reaction and measure the fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition relative to a control and determine the IC50 value.

Alpha-1 Adrenergic Receptor Antagonism: Targeting Cardiovascular and Urological Conditions

The benzodioxane scaffold is a well-established pharmacophore for α1-adrenoreceptor antagonists.[6][7][8] These receptors are G-protein coupled receptors that mediate vasoconstriction in response to catecholamines. Their blockade leads to vasodilation, making them a target for antihypertensive therapies and for the treatment of benign prostatic hyperplasia (BPH) by relaxing smooth muscle in the prostate and bladder neck.[9]

Subtype Selectivity and Therapeutic Implications

There are three main subtypes of α1-adrenoreceptors: α1A, α1B, and α1D. While all contribute to vascular tone, the α1A subtype is predominantly expressed in the prostate. Benzodioxane derivatives have been explored for their ability to selectively target these subtypes, which could lead to therapies with improved side-effect profiles (e.g., reduced postural hypotension).[10] Structure-activity relationship studies have shown that modifications to the benzodioxane ring and the side chain can significantly influence subtype selectivity.[7][8]

Table: Binding Affinities of Representative Benzodioxane Derivatives at α-Adrenergic Receptors

Compoundα1-Adrenoceptor Affinity (Ki, nM)α2-Adrenoceptor Affinity (Ki, nM)Selectivity (α2/α1)
Prazosin (Reference)HighLowHigh
WB 4101 (Reference)HighModerateModerate
Piperoxan (Reference)LowHighLow
Various Benzodioxanes5-50 times more potent for α1VariedGenerally α1 selective

Note: This table is a qualitative summary based on available literature.[8] Specific Ki values vary depending on the specific benzodioxane derivative.

Experimental Protocol: Radioligand Binding Assay for α1-Adrenoreceptor Affinity
  • Materials: Cell membranes expressing the desired α1-adrenoreceptor subtype, a radiolabeled ligand (e.g., [3H]-prazosin), and a series of concentrations of the test compound.

  • Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Emerging and Potential Therapeutic Targets

The therapeutic potential of benzodioxine carboxamides extends beyond MAO-B and α1-adrenoreceptors. Preclinical studies have highlighted their promise in several other areas.

Anticancer Activity

Several benzodioxane derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer.[2][11] The precise mechanisms are still under investigation, but potential targets include enzymes involved in cancer cell metabolism and signaling pathways. For instance, some derivatives have shown potential as inhibitors of bacterial FabH, an enzyme with structural similarities to certain human enzymes implicated in cancer.[12][13]

Antimicrobial Properties

Benzodioxine carboxamides have been investigated as a new class of antibacterial agents, particularly against multidrug-resistant strains like Staphylococcus aureus.[13] Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as FabH, which is involved in fatty acid biosynthesis.[13]

Diagram: Proposed Mechanism of Antibacterial Action

Antibacterial_Mechanism Benzodioxine_Carboxamide Benzodioxine Carboxamide FabH Bacterial FabH Enzyme Benzodioxine_Carboxamide->FabH Inhibits Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis FabH->Fatty_Acid_Biosynthesis Catalyzes Cell_Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Biosynthesis->Cell_Membrane_Integrity Essential for Bacterial_Cell_Death Bacterial Cell Death Cell_Membrane_Integrity->Bacterial_Cell_Death Disruption leads to

Caption: Inhibition of FabH by benzodioxine carboxamides disrupts bacterial fatty acid synthesis, leading to cell death.

Anti-inflammatory and Other Activities

The benzodioxane scaffold is also present in compounds with anti-inflammatory, antioxidant, and hepatoprotective properties.[1][2] The anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes.[12]

Conclusion and Future Directions

Benzodioxine carboxamides represent a highly adaptable and promising scaffold in medicinal chemistry. Their demonstrated activity against well-validated targets like MAO-B and α1-adrenoreceptors, coupled with emerging evidence for their efficacy in oncology and infectious diseases, underscores their therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms of action for their anticancer and antimicrobial effects, as well as optimizing subtype selectivity for established targets to develop next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of this versatile chemical class holds great promise for addressing a wide range of unmet medical needs.

References

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. [Source URL not available]
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Source URL not available]
  • Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ResearchGate. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. PubMed. [Link]

  • Sun, D., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters, 15(6), 798-805. [Link]

  • Benzodioxane carboxamide derivatives as novel monoamine oxidase B inhibitors with anti-neuroinflammatory activity. [Source URL not available]
  • Sun, D., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters, 15(6), 798–805. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. [Link]

  • Timmermans, P. B., van Kemenade, J. E., Batink, H. D., & van Zwieten, P. A. (1983). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Pharmacology, 26(5), 258–269. [Link]

  • Alpha 1-adrenoreceptor antagonists bearing a quinazoline or a benzodioxane moiety. [Source URL not available]
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. [Source URL not available]
  • Koo, J., Avakian, S., & Martin, G. J. (1953). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. Journal of the American Chemical Society, 75(8), 1974–1975. [Link]

  • Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. PubMed. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. [Link]

  • Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Publications. [Link]

  • Alpha-1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf. [Link]

  • Prevention and Treatment of Cardiovascular Diseases with Plant Phytochemicals: A Review. [Source URL not available]
  • Ion Channels as a Potential Target in Pharmaceutical Designs. PMC - NIH. [Link]

  • Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. PMC. [Link]

  • Alpha-Receptor Antagonist Drugs. [Source URL not available]
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PubMed Central. [Link]

  • Editorial: Cannabinoid interactions with ion channels, receptors, and the bio-membrane. [Source URL not available]
  • Repurposing drugs to treat cardiovascular disease in the era of precision medicine. PMC. [Link]

  • The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review. PubMed. [Link]

  • Marine-Derived Compounds Applied in Cardiovascular Diseases: Submerged Medicinal Industry. PMC - NIH. [Link]

  • Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host. Frontiers. [Link]

Sources

Exploratory

The Enduring Versatility of the 2,3-Dihydro-1,4-benzodioxine Scaffold in Medicinal Chemistry: A Technical Guide

Abstract The 2,3-dihydro-1,4-benzodioxine, or 1,4-benzodioxane, moiety stands as a quintessential "privileged scaffold" in the realm of medicinal chemistry.[1] Its unique combination of structural rigidity, synthetic tra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1,4-benzodioxine, or 1,4-benzodioxane, moiety stands as a quintessential "privileged scaffold" in the realm of medicinal chemistry.[1] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its role as a versatile template for the design of a multitude of biologically active compounds.[2] This technical guide provides an in-depth review of the 2,3-dihydro-1,4-benzodioxine core, navigating through its synthetic methodologies, diverse pharmacological applications, and the nuanced structure-activity relationships that govern its interactions with various biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in the pursuit of novel therapeutics.

Introduction: The Privileged Nature of the 2,3-Dihydro-1,4-benzodioxine Core

The 2,3-dihydro-1,4-benzodioxine scaffold is characterized by a benzene ring fused to a 1,4-dioxane ring. This arrangement imparts a defined three-dimensional geometry that is highly amenable to the spatial presentation of various substituents for optimal interaction with biological targets.[1] The ether linkages are generally stable to metabolic degradation, and the overall structure often confers a favorable balance of lipophilicity and hydrophilicity.

The versatility of this scaffold is underscored by its presence in numerous natural products and a wide array of synthetic compounds with diverse therapeutic applications, including agents for cardiovascular diseases, neurological disorders, and oncology.[1][3] This guide will explore the key facets of its medicinal chemistry, from fundamental synthesis to its role in cutting-edge drug discovery.

Synthetic Strategies for the 2,3-Dihydro-1,4-benzodioxine Nucleus

The construction of the 2,3-dihydro-1,4-benzodioxine ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists.

The Cornerstone: Williamson Ether Synthesis

The most traditional and widely employed method for the synthesis of the 2,3-dihydro-1,4-benzodioxine core is the Williamson ether synthesis. This approach involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[1]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Catechol Catechol Derivative Reaction Williamson Ether Synthesis Catechol->Reaction Dihaloethane 1,2-Dihaloethane Dihaloethane->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Benzodioxine 2,3-Dihydro-1,4-benzodioxine Derivative Reaction->Benzodioxine

Caption: General workflow for Williamson ether synthesis of 2,3-dihydro-1,4-benzodioxine derivatives.

Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate

This protocol describes a key step in the synthesis of PARP1 inhibitors based on the 2,3-dihydro-1,4-benzodioxine scaffold.[4]

  • Esterification of 2,3-Dihydroxybenzoic Acid: To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and concentrate under vacuum.

  • Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.

  • Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.

  • Cyclization: Alkylate the methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of potassium carbonate to afford the cyclized ester, methyl 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylate.[4]

Modern Synthetic Approaches

While the Williamson ether synthesis remains a workhorse, more advanced methods have been developed to introduce greater complexity and control. For instance, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols offers a route to functionalized derivatives.[5] This method allows for the direct introduction of a carboxamide group, which is a valuable handle for further derivatization.

Therapeutic Applications and Structure-Activity Relationships

The 2,3-dihydro-1,4-benzodioxine scaffold has been successfully employed to develop therapeutic agents across multiple disease areas.

Oncology: PARP1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the repair of single-strand DNA breaks. Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4]

The 2,3-dihydro-1,4-benzodioxine-5-carboxamide scaffold has emerged as a promising starting point for the development of potent PARP1 inhibitors.[4] High-throughput virtual screening identified compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) as a lead. Further chemical modifications and scaffold hopping led to significantly more potent inhibitors.[4]

DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits BER Base Excision Repair (BER) Pathway PARP1->BER activates Apoptosis Apoptosis (in BRCA-deficient cells) PARP1->Apoptosis inhibition leads to Benzodioxine_Inhibitor 2,3-Dihydro-1,4-benzodioxine Derivative Benzodioxine_Inhibitor->PARP1 inhibits Cell_Survival Cell Survival BER->Cell_Survival leads to

Caption: Mechanism of PARP1 inhibition by 2,3-dihydro-1,4-benzodioxine derivatives.

Table 1: SAR of 2,3-Dihydro-1,4-benzodioxine Derivatives as PARP1 Inhibitors [4]

CompoundStructureIC50 (µM)
3 2,3-dihydro-1,4-benzodioxine-6-carboxamide12
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
10 N-propyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide0.88
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][4]oxazine-8-carboxamide0.082

Note: Compound 49 represents a scaffold hopping modification from the original lead.

The structure-activity relationship (SAR) studies around this scaffold revealed that the position of the carboxamide group is crucial, with the 5-position being more favorable than the 6-position. Further optimization through analogue synthesis and scaffold hopping led to highly potent inhibitors.[4]

Central Nervous System: Atypical Antipsychotics

A significant area of application for 2,3-dihydro-1,4-benzodioxine derivatives is in the development of atypical antipsychotic agents. These compounds often exhibit a dual mechanism of action, acting as antagonists at dopamine D2 receptors and partial agonists at serotonin 5-HT1A receptors.[6] This dual activity is believed to contribute to a better side-effect profile compared to traditional antipsychotics.

A series of N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives have been synthesized and evaluated for this purpose.[6] Optimization of this series led to compounds with high affinity for D2, D3, and 5-HT1A receptors, with lower affinity for α1-adrenoceptors, which is desirable to minimize cardiovascular side effects.[6]

Table 2: Receptor Binding Affinities of a Key Antipsychotic Candidate [6]

CompoundD2 (Ki, nM)D3 (Ki, nM)5-HT1A (Ki, nM)α1 (Ki, nM)
24 2.51.81.155

Stereochemistry plays a critical role in the activity of these compounds. For many derivatives, the (S)-enantiomer displays higher affinity for the target receptors.[6][7]

Cardiovascular System: α-Adrenergic Receptor Antagonists

Derivatives of 2,3-dihydro-1,4-benzodioxine have a long history as α-adrenergic receptor antagonists, with applications in treating hypertension.[3] The scaffold serves as a rigid backbone to correctly position the pharmacophoric elements required for binding to α-adrenoceptors.

SAR studies on analogues of the well-known α-blocker WB 4101 have provided insights into the role of the benzodioxine ring.[8] It has been suggested that the oxygen atom at position 1 may interact with a polar pocket in the receptor, while the oxygen at position 4 is important for stabilizing the optimal conformation for receptor binding.[8] Replacing the dihydrodioxane ring with a phenyl or pyrrole nucleus leads to a significant decrease in activity, highlighting the importance of this specific heterocyclic system.[8]

Other Therapeutic Areas

The versatility of the 2,3-dihydro-1,4-benzodioxine scaffold extends to several other promising therapeutic applications:

  • Anti-inflammatory and Analgesic Agents: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid serves as a key intermediate in the synthesis of anti-inflammatory and analgesic medications.[9]

  • Lipid Peroxidation Inhibitors: Certain derivatives have been shown to be potent inhibitors of human low-density lipoprotein (LDL) peroxidation, with some compounds being significantly more active than the antioxidant drug probucol.[10] These compounds also exhibit calcium channel blocking properties.[10]

  • Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase Inhibitors: The scaffold is being explored for the development of dual inhibitors of DPP-IV and carbonic anhydrase, a potential approach for treating diabetes and obesity.[11]

Physicochemical and Pharmacokinetic Considerations

The 2,3-dihydro-1,4-benzodioxine core generally imparts favorable drug-like properties. The ether linkages are relatively stable to metabolic enzymes, and the overall scaffold has a moderate lipophilicity that can be fine-tuned by the nature and position of substituents. The rigid nature of the fused ring system can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

Future Perspectives and Conclusion

The 2,3-dihydro-1,4-benzodioxine scaffold continues to be a highly valuable and enduring structural motif in medicinal chemistry.[2] Its synthetic accessibility and the ability to rigidly orient substituents in three-dimensional space make it an attractive starting point for drug discovery campaigns targeting a wide range of biological targets.

Future research will likely focus on exploring new substitution patterns, developing more efficient and stereoselective synthetic methodologies, and applying the scaffold to novel biological targets. The use of advanced computational techniques, such as structure-based drug design and virtual screening, will undoubtedly continue to accelerate the discovery of new 2,3-dihydro-1,4-benzodioxine derivatives with therapeutic potential. The rich history and continued success of this "privileged scaffold" ensure its place in the medicinal chemist's toolbox for years to come.

References

  • Synthesis of 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Str... (n.d.). Ingenta Connect. Retrieved January 22, 2026, from [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • A New Synthesis of 2,3-Dihydrobenzo[3][4]dioxine and 3,4-Dihydro-2 H -benzo[3][4]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. (2005). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3Dihydro Derivatives. (2005). ResearchGate. Retrieved January 22, 2026, from [Link]

  • N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine Derivatives as D2 Antagonists/5-HT1A Partial Agonists with Potential as Atypical Antipsychotic Agents. (1998). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. (2013). PubMed. Retrieved January 22, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. (2001). PubMed. Retrieved January 22, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. (2013). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: Synthesis, biological evaluation, and α1d computational study. (2005). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chemistry and pharmacology of benzodioxanes. (2007). TCI. Retrieved January 22, 2026, from [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020). PubMed. Retrieved January 22, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the 2,3-dihydro-1,4-benzodioxin Substructure

Abstract The 2,3-dihydro-1,4-benzodioxin, commonly known as 1,4-benzodioxane, is a heterocyclic motif of profound significance in the landscape of chemical and pharmaceutical sciences. Its unique combination of structura...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1,4-benzodioxin, commonly known as 1,4-benzodioxane, is a heterocyclic motif of profound significance in the landscape of chemical and pharmaceutical sciences. Its unique combination of structural rigidity, synthetic accessibility, and favorable physicochemical properties has established it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the 2,3-dihydro-1,4-benzodioxin core, intended for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, delve into established and modern synthetic strategies, and elucidate its role as a versatile pharmacophore in a multitude of therapeutic areas, from cardiovascular disease to oncology. Furthermore, its emerging applications in materials science will be briefly discussed, underscoring the broad utility of this evergreen chemical entity.

Core Structural Features and Physicochemical Properties

The 2,3-dihydro-1,4-benzodioxin substructure consists of a benzene ring fused to a 1,4-dioxane ring. This fusion imparts a defined three-dimensional geometry, which is a critical attribute for molecular recognition by biological targets.[1] The ether-type oxygen atoms are generally stable to many reaction conditions, and their electron-donating nature activates the aromatic ring toward electrophilic substitution.[2]

While the fully unsaturated 1,4-benzodioxin is known, the vast majority of scientific literature and practical applications focus on its stable, saturated analog, 2,3-dihydro-1,4-benzodioxin.[3]

Table 1: Core Physical and Chemical Properties of 2,3-dihydro-1,4-benzodioxin

PropertyValueSource(s)
Molecular Formula C₈H₈O₂[3][4][5]
Molecular Weight 136.15 g/mol [3][4][5]
CAS Number 493-09-4[3][4][5]
Appearance Colorless to slightly yellow liquid[3]
Boiling Point 216 °C[3]
Density 1.17 g/mL[3]
Solubility Sparingly soluble in water[3]

Synthesis of the 2,3-dihydro-1,4-benzodioxin Core

The construction of the benzodioxin ring system is a mature field, with several reliable strategies available to synthetic chemists. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Williamson Ether Synthesis Approach

The most traditional and widely employed method for constructing the 1,4-benzodioxane ring is a variation of the Williamson ether synthesis.[2] This approach involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2][6][7] The base deprotonates the phenolic hydroxyl groups, forming a bis-phenoxide intermediate that subsequently undergoes intramolecular cyclization via nucleophilic attack on the electrophilic dihaloethane.

G cluster_start Starting Materials cluster_reaction Reaction Conditions Catechol Catechol Derivative Base Base (e.g., K₂CO₃) Dihaloethane 1,2-Dihaloethane (e.g., BrCH₂CH₂Br) Product 2,3-dihydro-1,4-benzodioxin Derivative Base->Product Williamson Ether Synthesis Solvent Solvent (e.g., DMF)

General workflow for Williamson ether synthesis of the benzodioxin core.
Modern Palladium-Catalyzed Methodologies

More recent advances have introduced palladium-catalyzed reactions for the synthesis of benzodioxin derivatives, offering alternative pathways and access to different substitution patterns.[8] These methods include:

  • Palladium-catalyzed heteroannulation: This involves the reaction of monoprop-2-ynylated catechols with aryl iodides in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst.[8]

  • Palladium-catalyzed cyclization: Substituted catechols can be cyclized with various propargylic carbonates, also using a palladium catalyst.[8]

A significant advantage of these modern techniques is the potential for asymmetric synthesis, allowing for the creation of chiral benzodioxins with high enantioselectivity, a critical consideration for developing stereospecific pharmaceuticals.[8]

The Role in Medicinal Chemistry: A Privileged Pharmacophore

The 2,3-dihydro-1,4-benzodioxin moiety is present in a large number of therapeutically important agents.[9][10] Its rigid structure serves as an excellent scaffold to orient substituents into specific vectors for optimal interaction with enzyme active sites or receptor binding pockets.[1][2] This has led to its designation as a privileged scaffold in drug discovery.

Spectrum of Biological Activities

Derivatives of the benzodioxin core have been shown to exhibit a remarkable range of pharmacological activities.

Table 2: Major Biological Activities of Benzodioxin Derivatives

Biological ActivityTherapeutic AreaDescriptionRepresentative Source(s)
α₁-Adrenoceptor Antagonism CardiovascularUsed in the treatment of hypertension. The benzodioxin moiety mimics the catecholamine endogenous ligands.[7][11]
Anti-inflammatory InflammationCompounds have shown potency comparable to ibuprofen in carrageenan-induced edema assays.[12][13][14]
PARP1 Inhibition OncologyThe benzodioxin-5-carboxamide substructure has served as a lead for potent PARP1 inhibitors for cancer therapy.[6]
5-HT₁ₐ Partial Agonism CNS DisordersThe scaffold is found in agents with neuroleptic activity, targeting serotonin receptors.[13][15]
Antihepatotoxic Liver DiseaseFound in natural flavanolignans like Silybin, which possess potent antihepatotoxic activity.[13]
Cytotoxicity OncologyCertain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[15]
Case Studies: Marketed Drugs Containing the Benzodioxin Core

The therapeutic success of the 2,3-dihydro-1,4-benzodioxin scaffold is validated by its presence in several FDA-approved drugs.

Table 3: Examples of Marketed Drugs Featuring the Benzodioxin Substructure

Drug NameBrand Name(s)Primary IndicationMechanism of Action
Doxazosin CarduraHypertension, Benign Prostatic Hyperplasia (BPH)α₁-Adrenoceptor Antagonist
Alfuzosin UroxatralBenign Prostatic Hyperplasia (BPH)α₁-Adrenoceptor Antagonist
Proroxan PirroksanAntihypertensive, Vasodilatorα-Adrenoceptor Antagonist
Eliglustat CerdelgaGaucher Disease Type 1Glucosylceramide synthase inhibitor
Structure-Activity Relationships (SAR) and Pharmacophore Modeling

Extensive research has been conducted to understand the structure-activity relationships of benzodioxin derivatives, particularly for α₁-adrenoceptor antagonists. A validated pharmacophore model suggests key features necessary for high-affinity binding.[11] These typically include:

  • The benzodioxin ring itself, providing a rigid anchor.

  • A piperazine ring or similar basic nitrogen-containing moiety, which is protonated at physiological pH and forms ionic interactions.

  • An optimal linker length between the benzodioxin and basic nitrogen.

  • A terminal aromatic or heteroaromatic group .

G

Pharmacophore model for α₁-adrenoceptor antagonists.

Modifications to any of these components can drastically alter binding affinity and subtype selectivity, guiding the rational design of new therapeutic agents.[11][15]

Applications in Materials Science

While predominantly known for its medicinal applications, the chemical and thermal stability of the 1,4-benzodioxane core makes it a candidate for other fields.[1][16] A notable example is in the development of high-energy-density materials (HEDMs). The fully nitrated derivative, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), has been synthesized and investigated as a thermostable energetic material with detonation properties superior to those of tetryl.[16]

Detailed Experimental Protocol: Synthesis of a Key Intermediate

To provide a practical, field-proven methodology, the following protocol details the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (4), a key intermediate in the development of PARP1 inhibitors.[6] This multi-step synthesis exemplifies the application of the Williamson ether synthesis on a functionalized catechol.

Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (4)

Step 1: Esterification of 2,3-dihydroxybenzoic acid (12)

  • Objective: To protect the carboxylic acid as a methyl ester.

  • Procedure: 2,3-dihydroxybenzoic acid (12) is refluxed in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate (13).[6]

Step 2: Cyclization via Williamson Ether Synthesis

  • Objective: To form the 2,3-dihydro-1,4-benzodioxin ring.

  • Reagents: Methyl 2,3-dihydroxybenzoate (13), 1,2-dibromoethane, potassium carbonate (K₂CO₃), dimethylformamide (DMF).[6]

  • Procedure:

    • Suspend methyl 2,3-dihydroxybenzoate (13) (1.0 eq) and K₂CO₃ (1.1 eq) in DMF.

    • Add 1,2-dibromoethane (1.0 eq) to the suspension.

    • Stir the reaction mixture under reflux for approximately 10 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • The organic layers are combined, dried, and concentrated to afford the cyclized ester, methyl 2,3-dihydrobenzo[b][2][6]dioxine-5-carboxylate (14).[6]

Step 3: Saponification of the Ester

  • Objective: To hydrolyze the methyl ester back to a carboxylic acid.

  • Procedure: The ester (14) is hydrolyzed using lithium hydroxide (LiOH) in a suitable solvent system (e.g., THF/water).[6] Acidic workup yields the corresponding carboxylic acid.

Step 4: Amidation

  • Objective: To form the final carboxamide product.

  • Procedure: The carboxylic acid from the previous step is converted to the final product, 2,3-dihydrobenzo[b][2][6]dioxine-5-carboxamide (4), using a standard mixed-anhydride method for amide bond formation.[6]

Conclusion

The 2,3-dihydro-1,4-benzodioxin substructure is a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its proven ability to serve as a high-affinity scaffold for a diverse array of biological targets, ensures its continued relevance in drug discovery. From established antihypertensives to novel PARP inhibitors, the benzodioxin core demonstrates remarkable versatility. As synthetic methodologies evolve and our understanding of molecular pharmacology deepens, this "evergreen" scaffold is poised to be at the heart of the next generation of innovative therapeutics and functional materials.

References

  • Jagtap, A. A., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][2][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Current Organic Chemistry. Available at: [Link]

  • Speranza, L., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

  • Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Bentham Science. Available at: [Link]

  • Vázquez, M. T., Rosell, G., & Pujol, M. D. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Farmaco. Available at: [Link]

  • Ingenta Connect. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Ingenta Connect. Available at: [Link]

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. TSI Journals. Available at: [Link]

  • ResearchGate. (2005). Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3Dihydro Derivatives. ResearchGate. Available at: [Link]

  • Bentham Science. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science. Available at: [Link]

  • Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. Available at: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-5-ol. PubChem. Available at: [Link]

  • Wikipedia. Benzodioxan. Wikipedia. Available at: [Link]

  • NIST WebBook. 1,4-Benzodioxin, 2,3-dihydro-. NIST. Available at: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-2-ol. PubChem. Available at: [Link]

  • Juškelis, D., et al. (2021). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. Available at: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. Available at: [Link]

  • Manera, C., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2001). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available at: [Link]

  • Hrytsai, I., et al. New pharmaceutical materials with analgesic activity based on 1,2,3-triazolo-1,4-benzodiazepine. Materials Science. Available at: [Link]

  • ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. Available at: [Link]

Sources

Exploratory

Pharmacological significance of the benzodioxane motif

An In-Depth Technical Guide to the Pharmacological Significance of the Benzodioxane Motif Abstract The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has been a cornerstone in medicinal chemistry for d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Significance of the Benzodioxane Motif

Abstract

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has been a cornerstone in medicinal chemistry for decades.[1][2] Its unique structural and physicochemical properties have enabled the development of a multitude of biologically active compounds across a wide array of therapeutic areas. This guide provides a comprehensive exploration of the pharmacological significance of the benzodioxane core, delving into its structure-activity relationships, key therapeutic applications, and the experimental methodologies used for its evaluation. We will examine its role in modulating critical biological targets, including adrenergic and serotonergic receptors, and its application in developing novel anticancer and antimicrobial agents. This document serves as a technical resource for professionals engaged in the design and development of next-generation therapeutics leveraging this versatile scaffold.

The Benzodioxane Core: Structure and Synthesis

The 1,4-benzodioxane structure consists of a benzene ring fused to a 1,4-dioxane ring. This arrangement imparts a degree of conformational rigidity and specific electronic properties that are crucial for its interaction with biological targets.[3][4] The oxygen atoms at positions 1 and 4 can act as hydrogen bond acceptors, while the aromatic ring provides a platform for various substitutions to modulate selectivity and potency.

Caption: General chemical structure of the 1,4-benzodioxane motif.

Synthetic Approaches

The synthesis of the benzodioxane ring system is well-established, often starting from catechol (1,2-dihydroxybenzene). A common and efficient method involves the Williamson ether synthesis, where catechol is reacted with a suitable di-halo-ethane derivative, such as ethyl-2,3-dibromopropionate, in the presence of a base like potassium carbonate.[5][6] This approach allows for the introduction of various substituents on the dioxane ring, which is critical for tuning pharmacological activity.

Illustrative Synthetic Step: A solution of catechol is treated with anhydrous potassium carbonate in a suitable solvent like dry acetone, followed by the addition of ethyl-2,3-dibromopropionate. The reaction mixture is refluxed to yield the ethyl-1,4-benzodioxane-2-carboxylate, a key intermediate for further derivatization.[5] This intermediate can then be converted to a carbohydrazide, which serves as a precursor for synthesizing derivatives like 1,3,4-oxadiazoles.[5][6][7]

Key Pharmacological Activities and Mechanisms

The benzodioxane motif is a versatile scaffold found in compounds targeting a diverse range of biological systems.[1][8][9] Its widespread use is a testament to its ability to confer favorable pharmacological properties.

Adrenergic Receptor Antagonism

Perhaps the most well-documented activity of benzodioxane derivatives is their potent antagonism of α-adrenergic receptors (α-ARs), particularly the α1 subtypes.[8][10] Compounds like WB-4101 and the clinically used drug Doxazosin feature this core structure.[3][11] They competitively block the binding of norepinephrine to α1-ARs in smooth muscle, leading to vasodilation and a reduction in blood pressure. This mechanism is fundamental to their use in treating hypertension.

The interaction is highly dependent on the substitution pattern. For instance, the 2,6-dimethoxyphenoxy moiety attached to the benzodioxane core is a recurring feature in potent α1-AR antagonists.[3][10]

NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor (Vascular Smooth Muscle) NE->Alpha1_AR Binds & Activates PLC Phospholipase C (PLC) Activation Alpha1_AR->PLC Activates Benzodioxane Benzodioxane Antagonist (e.g., Doxazosin) Benzodioxane->Alpha1_AR Blocks IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca²⁺ Release (from SR) IP3_DAG->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction

Caption: Signaling pathway of α1-adrenergic receptor blockade by benzodioxane antagonists.

Serotonergic Receptor Modulation

Many benzodioxane derivatives exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, where they often act as agonists or partial agonists.[3][12][13] This activity is the basis for their investigation as potential anxiolytic and antidepressant agents.[4][14] The flexible dioxane ring, when appropriately substituted, can effectively mimic the endogenous ligand serotonin, leading to receptor activation and downstream signaling. Interestingly, stereochemistry plays a crucial role; for some derivatives, the (S)-enantiomer shows potent 5-HT1A agonism while being selective over α1-ARs.[12][13]

Anticancer Activity

A growing body of research highlights the potential of benzodioxane-based compounds as anticancer agents.[1][2] Their mechanisms are diverse and include:

  • Cytotoxicity in Cancer Cells: Certain derivatives have shown potent cytotoxic effects in prostate cancer cell lines (PC-3).[3][4] This activity has been linked to the antagonism of the α1D-AR subtype, suggesting a role for this receptor in cancer cell proliferation.[12][15]

  • Enzyme Inhibition: Benzodioxane derivatives have been designed as inhibitors of key enzymes in cancer progression, such as PI3K-α, which is a critical node in cell survival and proliferation pathways.[14]

  • Inhibition of Bacterial Targets: In an innovative approach to antibacterial therapy, benzodioxane-benzamide conjugates have been developed as potent inhibitors of the bacterial cell division protein FtsZ.[16] These compounds show promising activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[17][16]

Antimicrobial Properties

Beyond FtsZ inhibition, the benzodioxane scaffold has been incorporated into molecules with broad-spectrum antimicrobial activity.[7] For example, benzodioxane-containing 1,3,4-oxadiazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties, in some cases comparable or superior to standard drugs like norfloxacin and fluconazole.[5][6] The lipophilicity and electronic properties conferred by the benzodioxane ring and its substituents are key to this activity.[5]

Structure-Activity Relationships (SAR)

The pharmacological profile of benzodioxane derivatives is highly tunable through chemical modification. Understanding these SARs is critical for rational drug design.

  • Role of the Dioxane Ring: The two oxygen atoms are not merely structural linkers. The oxygen at position 1, in particular, may engage in specific polar interactions with the receptor binding pocket.[10] The conformational flexibility of the dioxane ring itself, compared to the more planar benzodioxane, can be exploited to achieve selectivity between different receptor families, such as α1-AR and 5-HT1A.[3][4]

  • Aromatic Ring Substitution: Substitutions on the benzene portion of the scaffold are crucial for modulating potency and subtype selectivity. For α1-AR antagonists, adding methoxy groups is a common strategy.[3][10] For antimicrobial agents, the addition of electron-withdrawing groups to an attached aromatic ring can enhance activity.[5]

  • Chirality: The substitution at the C2 position of the dioxane ring introduces a chiral center, which often leads to significant differences in biological activity between enantiomers (eudismic ratio).[2] For instance, research has shown reversed enantioselectivity for certain derivatives between α1-AR and 5-HT1A receptors, where the (R)-enantiomer is preferred for α1D-AR binding and the (S)-enantiomer is preferred for 5-HT1A binding.[12][13]

Table 1: Comparative Activity of Benzodioxane Derivatives

Compound ClassTargetKey Structural FeatureResulting ActivityReference
WB-4101 Analoguesα1-Adrenergic Receptors2,6-dimethoxyphenoxyethylamino side chainPotent α1-antagonism[10]
Dioxane Derivatives5-HT1A Receptor(S)-configuration at chiral centerPotent and selective 5-HT1A agonism[12][13]
Benzodioxane-BenzamidesBacterial FtsZ ProteinLinker functionalizationPotent anti-MRSA activity (MIC ≤0.25 µg/mL)[16]
1,3,4-OxadiazolesBacteria/FungiElectron-withdrawing groups on attached phenyl ringEnhanced antimicrobial activity[5]

Key Experimental Protocols

The evaluation of benzodioxane derivatives relies on a suite of standardized in vitro and cellular assays.

Protocol: Radioligand Binding Assay for α1-Adrenergic Receptor Affinity

This protocol determines the affinity of a test compound for α1-AR subtypes.

Objective: To calculate the inhibition constant (Ki) of a benzodioxane derivative against human cloned α1-AR subtypes (α1A, α1B, α1D) expressed in cell membranes.

Materials:

  • Cell membranes (e.g., from CHO cells) expressing the specific human α1-AR subtype.

  • Radioligand: [³H]prazosin.

  • Non-specific binding agent: Phentolamine (10 µM).

  • Test compounds (benzodioxane derivatives) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand ([³H]prazosin, final concentration ~0.2 nM), 50 µL of test compound dilution (or buffer for total binding, or phentolamine for non-specific binding), and 100 µL of the cell membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Data Analysis: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. Calculate the specific binding by subtracting non-specific CPM from total CPM. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol assesses the antibacterial potency of a benzodioxane derivative.

start Start: Prepare serial dilutions of Benzodioxane compound in 96-well plate inoculate Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ~5x10^5 CFU/mL) start->inoculate controls Include Positive Control (bacteria, no drug) and Negative Control (broth only) inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate observe Visually inspect for turbidity. Turbidity = Bacterial Growth incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end Result: MIC Value (µg/mL) determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology (Microbroth Dilution):

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus ATCC 29213) to the mid-log phase. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (inoculum + broth, no compound) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The 1,4-benzodioxane motif remains an "evergreen" and highly valuable scaffold in modern medicinal chemistry.[1][14] Its proven success in modulating G-protein coupled receptors like adrenergic and serotonergic receptors continues to inspire the development of new CNS and cardiovascular agents. Furthermore, the expansion of its application into oncology and infectious diseases demonstrates its remarkable versatility. Future research will likely focus on leveraging advanced synthetic methodologies to create more complex and diverse benzodioxane libraries. The integration of computational modeling with traditional SAR studies will further refine the design of next-generation therapeutics, targeting novel and challenging biological pathways with enhanced potency and selectivity. The rich history and continued innovation surrounding the benzodioxane core ensure its place in the drug discovery pipeline for years to come.

References

  • Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Cingolani, G. M., et al. (1985). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 5(2), 227-231. [Link]

  • Leone, S., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. (1) Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Leone, S., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]

  • Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

  • Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health (NIH). [Link]

  • Khalilullah, H., et al. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]

  • Khalilullah, H., et al. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

  • WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use.
  • Khan, I., et al. (2014). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. ResearchGate. [Link]

  • Leone, S., et al. (2012). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. (1) Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry. [Link]

  • Suigo, L., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. National Institutes of Health (NIH). [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of N-Substituted 2,3-Dihydro-1,4-benzodioxine-2-carboxamides: An Application and Protocol Guide

This guide provides a comprehensive overview of the synthesis of N-substituted 2,3-dihydro-1,4-benzodioxine-2-carboxamides, a class of compounds with significant potential in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of N-substituted 2,3-dihydro-1,4-benzodioxine-2-carboxamides, a class of compounds with significant potential in medicinal chemistry and drug development. The 1,4-benzodioxane scaffold is a privileged structure, appearing in numerous biologically active molecules.[1] Its rigid conformation allows for the precise spatial arrangement of substituents, making it an attractive template for designing targeted therapeutics.[1] This document will detail the synthetic pathways, provide step-by-step protocols for key reactions, and discuss the biological relevance of this important class of molecules.

Introduction to the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine moiety is a core component in a variety of compounds exhibiting diverse pharmacological activities, including anti-inflammatory, anticancer, and α-adrenergic blocking properties.[2] Notably, derivatives of this scaffold have been investigated as PARP1 inhibitors, which are crucial in the context of cancer therapy.[3] The synthesis of N-substituted 2,3-dihydro-1,4-benzodioxine-2-carboxamides is a key step in the development of novel therapeutic agents, allowing for the exploration of structure-activity relationships by modifying the N-substituent.

Synthetic Strategy Overview

The preparation of N-substituted 2,3-dihydro-1,4-benzodioxine-2-carboxamides typically follows a two-stage synthetic sequence. The first stage involves the synthesis of the key intermediate, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The second stage is the coupling of this carboxylic acid with a desired primary or secondary amine to form the final amide product.

Synthesis_Overview Catechol Catechol BenzodioxaneCarboxylicAcid 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid Catechol->BenzodioxaneCarboxylicAcid Williamson Ether Synthesis TwoCarbonElectrophile Two-Carbon Electrophile TwoCarbonElectrophile->BenzodioxaneCarboxylicAcid AcylChloride 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride BenzodioxaneCarboxylicAcid->AcylChloride Activation Amine Primary or Secondary Amine (R1R2NH) FinalProduct N-Substituted 2,3-Dihydro-1,4-benzodioxine-2-carboxamide Amine->FinalProduct AcylChloride->FinalProduct Amide Coupling

Caption: General synthetic workflow.

Part 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid

The synthesis of the benzodioxane carboxylic acid core is most commonly achieved through a Williamson ether synthesis approach, reacting catechol with a suitable three-carbon synthon bearing two leaving groups.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid

This protocol is adapted from established methods for the synthesis of similar benzodioxane derivatives.

Materials:

  • Catechol

  • Methyl 2,3-dibromopropionate

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ring Formation:

    • To a solution of catechol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Add methyl 2,3-dibromopropionate (1.1 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Hydrolysis:

    • Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water (3:1).

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

    • Remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 2N HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid as a solid.

Part 2: Preparation of N-Substituted 2,3-Dihydro-1,4-benzodioxine-2-carboxamides

The formation of the amide bond can be achieved through several methods. The choice of method often depends on the nature of the amine and the desired reaction conditions. Two common and effective methods are presented below: conversion to the acyl chloride followed by reaction with the amine, and direct coupling using a peptide coupling reagent.

Protocol 2.1: Acyl Chloride Formation and Amide Coupling (Schotten-Baumann Conditions)

This method is robust and generally provides good yields, especially for less reactive amines.

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic)

  • Primary or secondary amine (R₁R₂NH)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Acyl Chloride Formation:

    • Suspend 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to 40 °C if necessary to drive to completion.

    • Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.

    • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride, which is often used in the next step without further purification.[4][5]

  • Amide Coupling:

    • Dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a solution of the crude 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted 2,3-dihydro-1,4-benzodioxine-2-carboxamide.

Protocol 2.2: Direct Amide Coupling using EDC/HOBt

This method is milder and is suitable for a wider range of functionalized amines, minimizing side reactions.

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid

  • Primary or secondary amine (R₁R₂NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If using DCM, wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine. If using DMF, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization. A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids has been described using EDC and DMAP with a catalytic amount of HOBt.[6]

Amide_Coupling cluster_acid_chloride Acyl Chloride Method cluster_coupling_reagent Coupling Reagent Method CarboxylicAcid1 Carboxylic Acid AcylChloride Acyl Chloride CarboxylicAcid1->AcylChloride SOCl₂ or (COCl)₂ Amide1 Amide AcylChloride->Amide1 Base (e.g., Et₃N) Amine1 Amine Amine1->Amide1 CarboxylicAcid2 Carboxylic Acid Amide2 Amide CarboxylicAcid2->Amide2 EDC, HOBt, Base Amine2 Amine Amine2->Amide2

Caption: Comparison of amide coupling methods.

Characterization Data

The synthesized N-substituted 2,3-dihydro-1,4-benzodioxine-2-carboxamides should be thoroughly characterized to confirm their structure and purity. Typical characterization data includes:

Technique Expected Observations
¹H NMR Signals for the aromatic protons of the benzodioxane ring, characteristic signals for the dioxine ring protons (often complex multiplets), and signals corresponding to the N-substituent. The amide NH proton, if present, will appear as a broad singlet or a triplet depending on coupling.
¹³C NMR Resonances for the aromatic carbons, the carbons of the dioxine ring, the amide carbonyl carbon (typically ~165-175 ppm), and carbons of the N-substituent.
FT-IR A strong absorption band for the amide C=O stretch (typically 1630-1680 cm⁻¹), and an N-H stretching band for secondary amides (around 3300 cm⁻¹).
Mass Spec (HRMS) The molecular ion peak corresponding to the calculated exact mass of the compound, confirming its elemental composition.

For example, in the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs, the structures were confirmed using FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution ESI-MS.[2]

Biological Significance and Applications

N-substituted 2,3-dihydro-1,4-benzodioxine-2-carboxamides are of significant interest due to their diverse biological activities. The ability to readily modify the N-substituent allows for the fine-tuning of their pharmacological properties.

  • Anti-inflammatory Activity: Certain 2,3-dihydro-1,4-benzodioxin derivatives bearing a carboxylic acid or carboxamide moiety have demonstrated anti-inflammatory properties.[2][7]

  • PARP1 Inhibition: The 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a lead compound for the development of potent PARP1 inhibitors for cancer therapy.[3]

  • α-Adrenoceptor Antagonism: The 1,4-benzodioxane structure is a well-established pharmacophore for α₁-adrenoceptor antagonists.

The synthetic protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore novel N-substituted 2,3-dihydro-1,4-benzodioxine-2-carboxamides for various therapeutic applications.

References

  • Vazquez, E., et al. (2002). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2181-2184.
  • Pallavicini, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Oakwood Chemical. (n.d.). 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3663-81-8, 2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL CHLORIDE. Retrieved from [Link]

  • Bolchi, C., et al. (2019).
  • Thapa, P., et al. (2019). Synthesis of 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 24(10), 1998.

  • Dudhgaonkar, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1899-1902.

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, a key heterocyclic scaffold prevalent in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, a key heterocyclic scaffold prevalent in medicinal chemistry.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. By integrating chromatographic and spectroscopic techniques, this guide establishes a self-validating workflow to ensure the identity, purity, and structural integrity of the target compound, which is critical for its advancement in research and development pipelines.

Introduction: The Analytical Imperative

The 2,3-dihydro-1,4-benzodioxine moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, possessing a chiral center at the C2 position, presents a unique analytical challenge. Its potential therapeutic efficacy is intrinsically linked to its chemical identity, isomeric purity, and freedom from process-related impurities. Therefore, a robust, multi-technique analytical approach is not merely a quality control measure but a foundational component of the research process. This guide details the critical analytical methods—HPLC, LC-MS, NMR, and FTIR—that together provide an unambiguous characterization of the molecule.

Chromatographic Analysis: Purity, Enantiomeric Separation, and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds. For 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, the primary objectives are to quantify the main component, resolve it from any synthesis-related impurities, and, crucially, to separate its enantiomers.

Rationale for Method Selection

The presence of a chiral center at the C2 position necessitates a chiral stationary phase (CSP) to resolve the (R)- and (S)-enantiomers, as their pharmacological activities can differ significantly. A polysaccharide-based column, such as cellulose-1, is an excellent starting point due to its proven efficacy in resolving a wide range of chiral compounds.[2] A normal-phase mobile system (e.g., hexane/isopropanol) is selected to maximize chiral recognition interactions with the CSP.[2] Detection via UV absorbance at 254 nm is chosen due to the strong chromophore of the benzodioxine ring system.[2]

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Column: Phenomenex Lux 3µ Cellulose-1 (or equivalent chiral column).

    • Mobile Phase: n-hexane / Isopropanol (90:10, v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.[2]

    • Detection: UV at 254 nm.[2]

  • System Suitability: Inject a racemic standard to confirm the resolution of the two enantiomeric peaks. The resolution factor (Rs) should be >1.5.

  • Analysis: Inject the prepared sample and integrate the peak areas to determine the percentage purity and enantiomeric excess (e.e.).

Data Presentation: HPLC Parameters
ParameterConditionRationale
Column Chiral Stationary Phase (Cellulose-1)Enables the separation of (R) and (S) enantiomers.
Mobile Phase n-hexane/Isopropanol (90:10, v/v)Normal phase maximizes interaction with the CSP for chiral resolution.[2]
Flow Rate 1.0 mL/minProvides optimal efficiency and resolution within a reasonable run time.
Wavelength 254 nmCorresponds to a high absorbance region for the aromatic benzodioxine ring.[2]
Temperature 25 °CEnsures reproducible retention times and protects the column.
Visualization: HPLC Workflow
Figure 1: Workflow for HPLC purity and enantiomeric excess analysis.

Structural Confirmation: Spectroscopy

While HPLC confirms purity, it does not definitively prove the molecular structure. A combination of Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy is required for unambiguous structural elucidation.

Mass Spectrometry (MS): Molecular Weight Verification

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.[3]

Protocol: LC-MS (ESI+)

  • System: HPLC coupled to a mass spectrometer with an ESI source.

  • LC Method: A rapid gradient elution using a C18 column is sufficient.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 5 minutes.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The amide and ether oxygens are sites for protonation.

    • Scan Range: m/z 50 - 500.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺.

Data Presentation: Expected Mass Fragments

Ion SpeciesFormulaCalculated m/zRationale
[M+H]⁺ C₉H₁₀NO₃⁺180.0655Protonated molecular ion.
[M+Na]⁺ C₉H₉NNaO₃⁺202.0475Common sodium adduct.
Nuclear Magnetic Resonance (NMR): Definitive Structure Elucidation

Rationale: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Data from a related isomer, 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxamide, provides an excellent reference for expected chemical shifts.[4]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the spectra using appropriate software to determine chemical shifts (δ), coupling constants (J), and integrals.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆) Note: These are predicted values for the 2-carboxamide isomer based on published data for related structures.[4]

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.6 br s 1H Amide (-NH a)
~7.4 br s 1H Amide (-NH b)
~6.9 - 6.8 m 4H Aromatic (Ar-H )
~4.8 dd 1H C2-H
~4.4 dd 1H C3-H a

| ~4.1 | dd | 1H | C3-H b |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~170 Carbonyl (C =O)
~143 Aromatic (C -O)
~122 Aromatic (C H)
~117 Aromatic (C H)
~70 C 2-H

| ~65 | C 3-H₂ |

Visualization: NMR Structure Correlation

NMR_Logic cluster_structure Molecular Structure cluster_spectra Spectroscopic Data cluster_info Derived Information struct 2,3-Dihydro-1,4-benzodioxine-2-carboxamide H_NMR 1H NMR (Chemical Shifts, Integrals, Multiplicity) C_NMR 13C NMR (Chemical Shifts) Proton_Env Proton Environments & Adjacency H_NMR->Proton_Env Carbon_Backbone Carbon Framework C_NMR->Carbon_Backbone Proton_Env->struct Confirms Connectivity Carbon_Backbone->struct Confirms Connectivity

Figure 2: Logical flow of structural confirmation using NMR data.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups, providing corroborating evidence for the proposed structure. The characteristic vibrations of the amide (C=O, N-H) and ether (C-O) bonds are easily identifiable.[5]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: FTIR spectrometer equipped with an ATR accessory.

  • Background: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[5][6]

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3400-3200N-H StretchPrimary Amide[7]
~3100-3000C-H StretchAromatic[7]
~2950-2850C-H StretchAliphatic (CH₂)[3][7]
~1670C=O Stretch (Amide I)Amide[3]
~1600N-H Bend (Amide II)Amide[3]
~1250C-O-C Stretch (Aryl ether)Ether[3]

Conclusion: An Integrated and Self-Validating Approach

The characterization of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide requires a synergistic application of multiple analytical techniques. HPLC establishes purity and enantiomeric composition, mass spectrometry confirms the molecular weight and elemental formula, NMR provides an unambiguous structural map, and FTIR verifies the presence of essential functional groups. Together, these methods form a self-validating system where the results from each technique corroborate the others, providing the highest degree of confidence in the material's identity and quality for its intended scientific application.

References

  • Gangarapu, K., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Di Martino, R. M. C., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • Bolchi, C., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi. Available at: [Link]

  • Li, Y., et al. (2022). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Available at: [Link]

  • Sim, Y. L., et al. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Frontiers in Plant Science. Available at: [Link]

Sources

Method

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Benzodioxane Derivatives

Abstract: This comprehensive guide provides detailed methodologies for the analysis of benzodioxane derivatives using High-Performance Liquid Chromatography (HPLC). Benzodioxane and its analogs are significant scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed methodologies for the analysis of benzodioxane derivatives using High-Performance Liquid Chromatography (HPLC). Benzodioxane and its analogs are significant scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. Accurate and robust analytical methods are therefore essential for research, development, and quality control. This document elucidates the fundamental principles of method development, offers step-by-step protocols for achiral and chiral separations, and includes advanced UPLC-MS/MS techniques for high-sensitivity applications. Furthermore, it details method validation according to ICH guidelines and provides a practical troubleshooting guide to address common analytical challenges.

Introduction to the Analysis of Benzodioxane Derivatives

The 1,4-benzodioxane ring system is a privileged structure in drug discovery, forming the core of various therapeutic agents, including alpha-blockers, antipsychotics, and potential anticancer agents. The pharmacological activity of these derivatives is often intrinsically linked to their stereochemistry, making the ability to separate and quantify enantiomers a critical analytical requirement.[1] High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for both quantitative analysis and purity assessment.[2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the user to develop, validate, and troubleshoot robust HPLC methods tailored for benzodioxane derivatives.

Foundational Principles for Method Development

A successful HPLC method is built on a logical selection of columns, mobile phases, and detection parameters. The inherent properties of benzodioxane derivatives—a rigid aromatic structure with varying substituents—guide these initial choices.

Stationary Phase (Column) Selection: The Core of Separation

The choice of the stationary phase is the most critical factor in achieving separation.

  • For Achiral Separations (Quantification & Purity): Reversed-phase chromatography is the dominant mode.

    • C18 (Octadecylsilane) Columns: This is the universal starting point. The nonpolar C18 chains interact hydrophobically with the benzodioxane ring system. Columns with high carbon loads and end-capping provide excellent retention and peak shape for these relatively nonpolar compounds.

    • Phenyl-Hexyl Columns: The phenyl groups in the stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of the benzodioxane derivatives, which can be advantageous in separating closely related analogs or impurities.

  • For Chiral Separations (Enantiomeric Purity): The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[3]

    • Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly effective for a wide range of chiral compounds, including those with benzodioxane scaffolds.[3] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure. Method development on these columns is often empirical, involving the screening of different mobile phases.[4]

Mobile Phase Optimization: Driving Selectivity and Resolution

The mobile phase composition directly influences retention time, peak shape, and resolution.

  • Solvents: A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.

    • Aqueous Phase: HPLC-grade water, often with a buffer or pH modifier.

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for aromatic compounds as it often provides better peak efficiency and lower UV cutoff.

  • pH Control: The pH of the mobile phase is critical if the benzodioxane derivative contains ionizable functional groups (e.g., amines or carboxylic acids). Maintaining a pH at least 2 units away from the analyte's pKa ensures a consistent, single ionic form, preventing peak splitting or broadening. Buffers such as phosphate or acetate are commonly used to maintain a stable pH.

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution (Constant Mobile Phase Composition): Simpler, more robust, and ideal for analyzing a few compounds with similar retention behavior.

    • Gradient Elution (Varying Mobile Phase Composition): Necessary for analyzing samples with a wide range of polarities (e.g., a main compound and its more polar or nonpolar impurities). A gradient program, typically increasing the percentage of the organic modifier over time, allows for the elution of all components with good peak shape in a reasonable timeframe.

Detection Techniques
  • UV-Vis Detection: Due to the presence of the aromatic ring, benzodioxane derivatives exhibit strong UV absorbance, typically between 254 and 280 nm.[1] A Diode Array Detector (DAD) is highly recommended as it provides spectral data across a range of wavelengths, which can be used to assess peak purity and confirm identity.

  • Mass Spectrometry (MS) Detection: When coupled with UPLC, MS provides unparalleled sensitivity and selectivity, making it ideal for trace-level impurity analysis, metabolite identification, or analysis in complex biological matrices.[5][6] Electrospray Ionization (ESI) is the most common ionization technique for these compounds.

Method Validation Strategy: Ensuring Trustworthiness and Compliance

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] All methods must be validated in accordance with International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9][10]

The Validation Workflow

The validation process follows a defined protocol to evaluate the method's performance characteristics.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Documentation Dev Method Optimization (Column, Mobile Phase, etc.) SST System Suitability Testing (SST) (Tailing Factor, Plates, %RSD) Dev->SST Pre-Validation Check Spec Specificity (Peak Purity, Resolution) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Lim LOD & LOQ Prec->Lim Rob Robustness (Varied Parameters) Lim->Rob Report Final Validation Report (Data, Analysis, Conclusion) Rob->Report

Caption: Workflow for HPLC Method Development and Validation.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation parameters as defined by ICH guidelines.[11][12][13]

Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the signal is unequivocally from the analyte of interest.Peak is spectrally pure (via DAD); no co-elution with impurities or excipients.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.[2]
Accuracy The closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.[11]
Precision The degree of scatter between a series of measurements.Repeatability (%RSD) ≤ 1.0%; Intermediate Precision (%RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-Noise ratio (S/N) of 3:1.[7]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate, pH, or column temperature are slightly varied.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from a Biological Matrix (Plasma)

This protocol utilizes protein precipitation, a common and effective technique for cleaning up biological samples before HPLC analysis.[14][15]

Start Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard (IS) & Vortex Start->Add_IS Add_ACN Add Cold Acetonitrile (3:1 ratio) (Precipitating Agent) Add_IS->Add_ACN Vortex Vortex Vigorously (1-2 minutes) Add_ACN->Vortex Centrifuge Centrifuge (e.g., 10,000 x g for 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter (0.22 µm Syringe Filter) Reconstitute->Filter Inject Inject into HPLC Filter->Inject Racemate Racemic Mixture (Analyte) CSP Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) Racemate->CSP Interaction Transient Diastereomeric Complexes (Analyte-CSP Interaction) CSP->Interaction Elution Differential Elution Interaction->Elution Enan1 Enantiomer 1 Elution->Enan1 Weaker Interaction (Elutes First) Enan2 Enantiomer 2 Elution->Enan2 Stronger Interaction (Elutes Second)

Caption: Conceptual Diagram of Chiral Separation on a CSP.

Parameter Condition Rationale
Instrument HPLC system with UV DetectorStandard HPLC is sufficient.
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µmProven effectiveness for a wide range of enantiomers.
Mobile Phase Isocratic: Hexane / Isopropanol (IPA) (90:10, v/v)Normal phase mode is often the first choice for polysaccharide CSPs.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 25 °CTemperature can significantly affect chiral separation; must be controlled.
Injection Volume 5 µLSmaller volumes can improve resolution.
Detection UV, 260 nmWavelength set at the absorbance maximum.
Run Time 30 minutesEnantiomers may have longer retention times.

Procedure:

  • Prepare the mobile phase. Note: Normal phase solvents must be perfectly anhydrous.

  • Equilibrate the chiral column at a low flow rate (0.5 mL/min) and gradually increase to the target flow rate. Equilibration can take longer than for reversed-phase columns.

  • Dissolve the racemic sample in the mobile phase.

  • Inject the sample.

  • Identify the two enantiomer peaks. Resolution (Rs) between the peaks should be > 1.5 for baseline separation.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining data quality and minimizing downtime. [16][17][18][19]

Symptom Possible Cause(s) Solution(s)
Peak Tailing - Secondary interactions with column silanols.- Column overload.- Contamination at column inlet. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (for basic analytes).- Reduce sample concentration/injection volume.<[17]br>- Backflush the column. [16]
Retention Time Shifts - Inconsistent mobile phase preparation.- Column aging.- Fluctuations in temperature or pressure. [19] - Prepare fresh mobile phase and mix thoroughly.- Use a new column or a dedicated guard column.- Use a column oven and check pump for pressure fluctuations.
High Backpressure - Blockage at column inlet frit.- Particulate matter from sample or mobile phase.- Buffer precipitation. - Filter all samples and mobile phases.<[17]br>- Backflush the column with a compatible solvent.- Ensure buffer is soluble in the highest organic percentage of the gradient.

| Baseline Noise/Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp nearing end-of-life. | - Degas mobile phases thoroughly.<[20]br>- Use high-purity, HPLC-grade solvents.- Check lamp energy and replace if necessary. |

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2025, August 6). Validation of HPLC Techniques for Pharmaceutical Analysis.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Sartorius. (n.d.). HPLC Sample Prep in Four Steps.
  • YouTube. (2022, January 27). Sample Preparation for HPLC.
  • AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?.
  • Research Journal of Pharmacy and Technology. (n.d.). Application of UHPLC/Q-TOF-MS/MS Technique for Structural.
  • Springer Protocols. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • Waters Corporation. (n.d.). A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine.
  • MDPI. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • PubMed. (2019, February 1). Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology.
  • PubMed. (n.d.). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples.
  • Scirp.org. (2022, September 23). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • Frontiers. (2021, January 10). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana.
  • PMC - PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.

Sources

Application

Application Notes &amp; Protocols: Leveraging 2,3-Dihydro-1,4-benzodioxine-2-carboxamide for Novel Antibacterial Agent Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in the Fight Against Antimicrobial Resistance The escalating crisis of antimicrobial resistance (AMR) necessita...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in the Fight Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic scaffolds and an exploration of novel chemical entities that engage unexploited bacterial targets.[1] The 1,4-benzodioxane moiety has emerged as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds.[2][3] Within this class, derivatives of 2,3-dihydro-1,4-benzodioxine-2-carboxamide have garnered significant attention as a promising foundation for the development of potent antibacterial agents.

These compounds primarily exert their antibacterial effect by targeting a crucial and highly conserved prokaryotic protein: Filamenting temperature-sensitive mutant Z (FtsZ).[4] FtsZ is a GTPase essential for bacterial cell division, where it polymerizes to form the Z-ring at the division site, acting as a scaffold for the entire division machinery.[5] Inhibition of FtsZ polymerization disrupts this process, leading to cell filamentation, blocked cytokinesis, and ultimately, bacterial death.[5][6] This guide provides an in-depth exploration of the synthesis, evaluation, and mechanism of action of benzodioxane-benzamide derivatives as FtsZ inhibitors.

Part 1: Scientific Rationale and Structure-Activity Relationship (SAR)

The Benzodioxane-Benzamide Construct: A Targeted Approach

The archetypal antibacterial agent built on this scaffold consists of three key components: a substituted 1,4-benzodioxane ring, a linker, and a benzamide moiety, often a 2,6-difluorobenzamide. This design is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing interaction with the FtsZ protein.

  • The Benzodioxane Ring: This rigid, bicyclic system serves as a key anchoring group. Substitutions on the aromatic portion of the benzodioxane nucleus, particularly at the 7-position, have been shown to significantly influence antibacterial potency and can be modified to explore hydrophobic pockets within the FtsZ binding site.[4][6]

  • The Linker: The nature and length of the linker connecting the benzodioxane and benzamide moieties are critical for activity. Studies have demonstrated that an ethylenoxy linker is often preferred over a shorter methylenoxy linker, which can render the compounds inactive, suggesting an optimal spatial arrangement is required for effective FtsZ binding.[1]

  • The Benzamide Moiety: The 2,6-difluorobenzamide scaffold is a well-established FtsZ-binding element.[6] It forms crucial interactions within the binding pocket and is a common feature among potent benzamide-class FtsZ inhibitors.

The strategic combination of these three components has yielded compounds with potent activity against a range of Gram-positive pathogens, including clinically significant species like Staphylococcus aureus (both methicillin-sensitive and -resistant strains), Streptococcus pneumoniae, and Bacillus subtilis.[1][6]

Part 2: Synthesis of Benzodioxane-Benzamide Antibacterial Agents

The synthesis of these targeted FtsZ inhibitors is a multi-step process. The following protocols describe a representative and robust pathway for generating a 3-(benzodioxan-2-ylmethoxy)-2,6-difluorobenzamide derivative, a common structural motif in this class of inhibitors.

Diagram: General Synthetic Workflow

Synthetic Workflow cluster_0 Part A: Benzodioxane Intermediate Synthesis cluster_1 Part B: Final Compound Synthesis (Williamson Ether Synthesis) A Substituted Catechol C Intermediate 1: (Substituted-1,4-benzodioxan-2-yl)methanol A->C K2CO3, Acetone, Reflux B Epibromohydrin B->C F Mesylated Intermediate C->F MsCl, TEA, DCM D 2,6-Difluoro-3-hydroxybenzamide E Final Product: Benzodioxane-Benzamide Conjugate D->E F->E K2CO3, DMF

Caption: General synthetic route to benzodioxane-benzamide FtsZ inhibitors.

Protocol 1: Synthesis of (7-Substituted-2,3-dihydro-1,4-benzodioxan-2-yl)methanol (Intermediate)

This protocol outlines the formation of the core benzodioxane ring system from a catechol precursor. The choice of catechol determines the substitution on the aromatic ring.

Causality: The reaction proceeds via a double nucleophilic substitution. The phenoxide ions, generated from catechol by the base (K₂CO₃), sequentially attack the electrophilic carbons of epibromohydrin, first opening the epoxide and then displacing the bromide to form the heterocyclic dioxane ring. Acetone is a suitable polar aprotic solvent for this reaction.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted catechol (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and acetone.

  • Reagent Addition: Add epibromohydrin (1.1 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate and wash sequentially with 1N HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired alcohol intermediate.[7]

  • Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of the Final Benzodioxane-Benzamide Conjugate

This protocol details the coupling of the benzodioxane alcohol intermediate with the 2,6-difluoro-3-hydroxybenzamide headgroup via a Williamson ether synthesis, which first requires activation of the alcohol as a better leaving group (e.g., a mesylate).

Causality: The primary alcohol of the intermediate is a poor leaving group. It is first converted to a mesylate using methanesulfonyl chloride (MsCl), which is an excellent leaving group. In the subsequent step, the phenoxide of the benzamide, generated by K₂CO₃ in the polar aprotic solvent DMF, acts as a nucleophile, displacing the mesylate in an Sₙ2 reaction to form the final ether linkage.

Step-by-Step Procedure:

  • Activation (Mesylation): Dissolve the alcohol intermediate from Protocol 1 (1.0 eq.) and triethylamine (TEA, 1.5 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 3-18 hours until TLC indicates complete consumption of the starting material.[7]

  • Mesylate Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylated intermediate, which is often used directly in the next step.

  • Coupling Reaction: To a solution of 2,6-difluoro-3-hydroxybenzamide (1.0 eq.) in dry N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.). Stir at room temperature for 30 minutes.

  • Addition of Intermediate: Add a solution of the crude mesylated intermediate (1.1 eq.) in dry DMF to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 4-24 hours, monitoring by TLC.[7]

  • Final Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography or recrystallization.

  • Final Validation: The identity, structure, and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, HRMS, and HPLC/UPLC analysis.

Part 3: Protocols for In Vitro Antibacterial Evaluation

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. The following protocols are standard methodologies for assessing antibacterial efficacy.

Diagram: Antibacterial Evaluation Workflow

Evaluation Workflow A Synthesized Compound B Broth Microdilution Assay A->B F Target Validation: FtsZ Polymerization Assay A->F G Cytotoxicity Assay (e.g., on MRC-5 cells) A->G C Determine MIC (Minimum Inhibitory Concentration) B->C D Subculture from MIC wells C->D H Determine Selectivity Index (IC50 / MIC) C->H E Determine MBC (Minimum Bactericidal Concentration) D->E G->H

Caption: Experimental workflow for evaluating novel antibacterial agents.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[1]

Step-by-Step Procedure:

  • Prepare Compound Plates: Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in an appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for S. aureus) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the overnight culture in fresh broth to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the compound plate.

  • Controls (Self-Validation):

    • Positive Control: Wells containing only broth and inoculum (should show turbidity).

    • Negative Control: Wells containing only broth (should remain clear).

    • Reference Drug: Include a known antibiotic (e.g., Norfloxacin, Vancomycin) as a procedural control.[3]

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 4: Target Validation - FtsZ Polymerization Assay (Overview)

To confirm that the antibacterial activity is due to the intended mechanism, a direct biochemical assay with the FtsZ protein is crucial.

Principle: FtsZ polymerization upon the addition of GTP causes an increase in light scattering. An effective inhibitor will prevent this polymerization, resulting in a reduced light scattering signal compared to a control without the inhibitor.

Methodology Outline:

  • Reaction Mixture: Prepare a reaction buffer containing purified FtsZ protein.

  • Inhibition: Add the test compound (at various concentrations) or DMSO (vehicle control) to the FtsZ solution and incubate briefly.

  • Initiation: Initiate polymerization by adding GTP.

  • Measurement: Immediately monitor the change in 90° angle light scattering over time using a spectrofluorometer.[1]

  • Analysis: Compare the polymerization curves in the presence of the inhibitor to the DMSO control. A dose-dependent decrease in the rate and extent of light scattering indicates FtsZ inhibition.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. A compound's potential is assessed not just by its potency, but also by its selectivity.

Table 1: Representative Antibacterial Activity and Cytotoxicity Data
Compound IDR-Group (at C7)MIC S. aureus (MRSA) (µg/mL)[6]MIC S. pneumoniae (µg/mL)[1]MIC B. subtilis (µg/mL)[6]Cytotoxicity IC₅₀ (MRC-5 cells) (µg/mL)[1]
FZ-A -H16801>100
FZ-B -OCH₃4500.5>100
FZ-C -CN125<0.1>100
FZ-D -CF₃0.525<0.1>100
Vancomycin N/A10.50.5>100

Interpretation:

  • Potency: A lower MIC value indicates higher antibacterial potency. In the table, compound FZ-D is the most potent against MRSA and B. subtilis.

  • SAR: The data demonstrates a clear SAR, where introducing electron-withdrawing and hydrophobic groups at the 7-position (R-group) enhances activity against S. aureus and B. subtilis.

  • Selectivity: An ideal candidate exhibits high potency against bacteria (low MIC) and low toxicity to human cells (high IC₅₀). All listed compounds show excellent selectivity with IC₅₀ values >100 µg/mL against the human lung fibroblast cell line MRC-5.[1] The selectivity index (SI = IC₅₀/MIC) can be calculated to quantify this; a higher SI is desirable.

Conclusion and Future Outlook

The 2,3-dihydro-1,4-benzodioxine-2-carboxamide scaffold represents a highly adaptable and validated platform for the design of novel antibacterial agents targeting FtsZ. The synthetic routes are well-established, allowing for systematic modification to probe structure-activity relationships and optimize potency. The protocols outlined herein provide a robust framework for the synthesis and evaluation of these promising compounds. Future work in this area will likely focus on expanding the spectrum of activity to include Gram-negative pathogens, which often pose a greater challenge due to their outer membrane, and further refining the pharmacokinetic and safety profiles of lead candidates to advance them toward clinical development.

References

  • Furlan, B., et al. (2022). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. Antibiotics, 11(5), 683. Available from: [Link]

  • Straniero, V., et al. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. ChemMedChem, 15(2), 195-209. Available from: [Link]

  • Request PDF. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking of 1,4-Benzodioxan Derivatives as Potential Antibacterial Agents. ResearchGate. Available from: [Link]

  • PDF. (n.d.). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. Available from: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]

  • Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 5(3), 301-306. Available from: [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(11), 3236. Available from: [Link]

  • Suigo, L., et al. (2022). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. Pharmaceuticals, 15(11), 1386. Available from: [Link]

  • ScienceDirect. (n.d.). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ScienceDirect. Available from: [Link]

  • Request PDF. (2017). SYNTHESIS OF N-SUBSTITUTED (2,3-DIHYDRO-1,4-BENZODIOXIN- 6-YL)BENZENESULFONAMIDE DERIVATIVES AS POTENT ANTIBACTERIAL AGENTS AND MODERATE ENZYME INHIBITORS. ResearchGate. Available from: [Link]

  • Request PDF. (n.d.). Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives as Potent Antibacterial Agents and Moderate Enzyme Inhibitors. ResearchGate. Available from: [Link]

  • Request PDF. (n.d.). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. ResearchGate. Available from: [Link]

  • ResearchGate. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate. Available from: [Link]

  • Raheem, N., & Straus, S. K. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology, 10, 2866. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. (2017). Synthesis of 2,3-dihydrobenzo[b][1]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.
  • Tropical Journal of Pharmaceutical Research. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. Available from: [Link]

  • Request PDF. (n.d.). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Available from: [Link]

  • Frontiers. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. National Center for Biotechnology Information. Available from: [Link]

  • Straniero, V., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Center for Biotechnology Information. Available from: [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Available from: [Link]

  • Molecules. (2021). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available from: [Link]

  • European Journal of Medicinal Chemistry. (2022). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. Available from: [Link]

Sources

Method

Synthesis of 2,3-dihydrobenzo[b]dioxine-5-carboxamide: A Detailed Protocol for Researchers

Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide: A Detailed Protocol for Researchers Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2,3-dihydroben...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide: A Detailed Protocol for Researchers

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, a valuable building block in medicinal chemistry and drug development. This guide is specifically tailored for researchers, scientists, and professionals in the field of drug development. We present a robust and reproducible multi-step synthetic route, commencing from commercially available 2,3-dihydroxybenzoic acid. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical parameters for success. This document is structured to provide a self-validating system for achieving high-purity target compounds, complete with characterization data and a discussion of alternative synthetic strategies.

Introduction: Significance of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide

The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The carboxamide derivative at the 5-position, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[3] Its rigid, bicyclic structure provides a well-defined orientation for appended functionalities, enabling precise interactions with biological targets. Notably, this compound has been identified as a lead compound for the development of potent PARP1 inhibitors, which are a class of anticancer agents.[1][4] The ability to reliably synthesize this key intermediate is therefore of paramount importance for advancing research in these therapeutic areas.

This protocol details a well-established synthetic pathway, proceeding through the formation of the methyl ester intermediate, followed by hydrolysis and subsequent amidation. This multi-step approach was selected for its reliability, scalability, and the high purity of the final product.

Overview of the Synthetic Pathway

The synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide is achieved through a three-step sequence starting from 2,3-dihydroxybenzoic acid. The overall transformation is depicted below:

Synthesis_Pathway Start 2,3-Dihydroxybenzoic Acid Step1 Methyl 2,3-dihydroxybenzoate Start->Step1 Esterification (MeOH, H₂SO₄) Step2 Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate Step1->Step2 Cyclization (1,2-Dibromoethane, K₂CO₃) Step3 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid Step2->Step3 Hydrolysis (LiOH) Final 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide Step3->Final Amidation (Mixed Anhydride Method)

Caption: Overall synthetic workflow for 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.

Experimental Protocols

This section provides detailed, step-by-step procedures for each synthetic transformation.

Materials and Instrumentation
Reagent/SolventGradeSupplier
2,3-Dihydroxybenzoic acid≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Sulfuric acid (H₂SO₄)Concentrated (98%)Commercially Available
1,2-Dibromoethane≥98%Commercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Lithium hydroxide (LiOH)MonohydrateCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
Hydrochloric acid (HCl)2N aqueous solutionCommercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Isobutyl chloroformate≥98%Commercially Available
Ammonium hydroxide (NH₄OH)28-30% aqueous solutionCommercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available

Instrumentation:

  • Magnetic stirrers with heating capabilities

  • Reflux condensers

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz)

  • Melting point apparatus

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate

Rationale: The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a classic Fischer esterification reaction, catalyzed by a strong acid. The esterification prevents the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated cyclization reaction.

Procedure:

  • To a solution of 2,3-dihydroxybenzoic acid (e.g., 0.3 g, 1.9 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.3 mL) dropwise at 5 °C (ice bath).[1]

  • The reaction mixture is then heated to reflux for 12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash three times with a saturated sodium carbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,3-dihydroxybenzoate as a white powder.[1]

Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate

Rationale: This step involves the formation of the dihydrodioxine ring via a Williamson ether synthesis. 1,2-Dibromoethane serves as the two-carbon electrophile that bridges the two hydroxyl groups of the catechol derivative. Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxides.

Procedure:

  • To a suspension of methyl 2,3-dihydroxybenzoate (e.g., 0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) in dimethylformamide (5 mL), add 1,2-dibromoethane (0.17 mL, 2.0 mmol).[1]

  • Stir the reaction mixture under reflux for 10 hours.

  • Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[1]

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide

This final transformation is achieved in two stages: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation.

3.4.1. Hydrolysis to 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid

Rationale: The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide. This saponification reaction is a standard procedure for deprotecting methyl esters under mild basic conditions.

Procedure:

  • Prepare a mixture of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (e.g., 2.0 mmol), lithium hydroxide (0.096 g, 4.0 mmol), and water (2 mL) in tetrahydrofuran (10 mL).[1]

  • Stir the mixture at room temperature for 10 hours.

  • After the removal of THF under vacuum, dilute the reaction mixture with ethyl acetate and extract with water.

  • Acidify the aqueous extract with a 2N aqueous hydrochloric acid solution, which will precipitate the carboxylic acid.

  • Extract the carboxylic acid with ethyl acetate (3 x 20 mL).[1] The organic extracts containing the carboxylic acid are used directly in the next step.

3.4.2. Amidation to 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide

Rationale: The conversion of the carboxylic acid to the primary amide is achieved via a mixed-anhydride method. The carboxylic acid is first activated with isobutyl chloroformate in the presence of a base (triethylamine) to form a highly reactive mixed anhydride intermediate. This intermediate then readily reacts with ammonia (from ammonium hydroxide) to form the desired amide. This method is often preferred over direct heating of the ammonium salt as it proceeds under milder conditions and often gives cleaner products.

Procedure:

  • To the ethyl acetate solution of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid from the previous step, add triethylamine (0.84 mL, 6.0 mmol) and cool the mixture to 0 °C.[1]

  • Slowly add isobutyl chloroformate (0.39 mL, 3.0 mmol) and stir the reaction mixture at 0 °C for 30 minutes.

  • To this mixture, add ammonium hydroxide (2.0 mL) and continue stirring at room temperature for 2 hours.[1]

  • After the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization to afford 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide as a white powder.[1]

Characterization and Data

Yield and Physical Properties:

CompoundStepTypical YieldMelting Point (°C)
Methyl 2,3-dihydroxybenzoate1~85%-
Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate2--
2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide3~70%130-132[1]

¹H NMR Data for 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide:

  • Solvent: DMSO-d₆

  • Reference: TMS (δ 0.00)

  • Chemical Shifts (δ) and Multiplicity:

    • 7.62 (s, 1H)

    • 7.48 (s, 1H)

    • 7.34 (dd, J = 7.9 Hz, 1.8 Hz, 1H)

    • 6.98 (dd, J = 8.0 Hz, 1.7 Hz, 1H)

    • 6.87 (t, J = 7.9 Hz, 1H)

    • 4.37 – 4.35 (m, 2H)

    • 4.28 – 4.26 (m, 2H)[1]

Expertise & Experience: Causality Behind Experimental Choices

The choice of a multi-step synthesis via the methyl ester offers several advantages over a direct amidation of 2,3-dihydroxybenzoic acid. Attempting to directly cyclize 2,3-dihydroxybenzoic acid with 1,2-dibromoethane would likely lead to a mixture of products due to the competing reactivity of the carboxylic acid. The esterification step effectively protects this functionality.

For the final amidation step, while direct conversion of the carboxylic acid to the amide is possible using various coupling reagents, the mixed anhydride method is a cost-effective and highly efficient alternative.

Alternative Amidation Strategies:

  • Thionyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.[5][6] This is a robust method but can be harsh and may not be suitable for substrates with acid-sensitive functional groups.

  • Peptide Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective for amide bond formation under mild conditions.[2][7][8][9] These reagents are particularly useful for preparing substituted amides but are generally more expensive than the reagents used in the mixed anhydride method.

  • Boric Acid Catalysis: Boric acid has emerged as a green and inexpensive catalyst for the direct amidation of carboxylic acids and amines.[10][11] This method is attractive for its operational simplicity and high atom economy.

The choice of the mixed anhydride method in this protocol represents a balance between reactivity, cost-effectiveness, and mild reaction conditions, making it a suitable choice for routine laboratory synthesis.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by the following:

  • Clear Procedural Steps: Each step is described in detail, minimizing ambiguity.

  • Monitoring Progress: The use of TLC is recommended to monitor the progress of each reaction, allowing for adjustments in reaction time if necessary.

  • Purification Methods: Standard purification techniques are employed to ensure the isolation of a high-purity final product.

  • Characterization Data: The provided ¹H NMR and melting point data serve as benchmarks for verifying the identity and purity of the synthesized 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide. By following the detailed procedures and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.

References

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(63), 58594-58601. [Link]

  • Royal Society of Chemistry. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. [Link]

  • Online Inhibitor. (2025). HATU: Precision Peptide Coupling Reagent for Amide Bond Formation. [Link]

  • MySkinRecipes. 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • ResearchGate. Direct amidation from carboxylic acid and amine as a substrate. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

Sources

Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxane Motifs

Abstract The chiral 2,3-dihydro-1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] The stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chiral 2,3-dihydro-1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] The stereochemistry at the C2 and C3 positions of the dioxane ring is often a critical determinant of pharmacological activity, making enantioselective synthesis a paramount objective for drug discovery and development.[2][3] This comprehensive guide provides an in-depth analysis of field-proven, enantioselective strategies for accessing these valuable chiral motifs. We will explore the mechanistic underpinnings and provide detailed, step-by-step protocols for enzymatic kinetic resolution, transition-metal-catalyzed asymmetric hydrogenation, and palladium-catalyzed asymmetric aryloxyarylation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.

Introduction: The Significance of Chiral 1,4-Benzodioxanes

The 2,3-dihydro-1,4-benzodioxane ring system is a recurring structural motif in a wide array of therapeutic agents. Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties upon a molecule. Notable examples of drugs featuring this chiral core include the antihypertensive agent Doxazosin, the antipsychotic Piperoxan, and the α-adrenergic blocking agent Prosympal.[1][3][5] The absolute configuration of the stereogenic centers within the benzodioxane moiety profoundly influences its interaction with biological targets.[2][3] For instance, the pharmacological activity of many of these compounds is often attributed to a single enantiomer, while the other may be inactive or even contribute to undesirable side effects. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these structures is of paramount importance.

This guide will delve into three principal strategies that have emerged as powerful tools for the asymmetric synthesis of 2,3-dihydro-1,4-benzodioxanes:

  • Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes for the separation of racemates.

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: Employing chiral metal complexes to effect the enantioselective reduction of prochiral olefins.

  • Palladium-Catalyzed Enantioselective Alkene Aryloxyarylation: A modern approach for the construction of the chiral dioxane ring with concomitant formation of a quaternary stereocenter.

Each section will provide a theoretical framework, a discussion of the critical experimental parameters, and a detailed, actionable protocol.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful and environmentally benign strategy for obtaining enantiomerically enriched compounds. This method relies on the ability of a chiral catalyst, in this case, an enzyme, to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. Lipases are particularly well-suited for this purpose due to their broad substrate tolerance, high enantioselectivity, and operational stability in organic solvents.[3]

Causality Behind the Experimental Choices

The kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester using Candida antarctica lipase B (CALB) is a well-established and highly effective method.[1][3][4] The choice of CALB, particularly engineered mutants, is predicated on its demonstrated ability to enantioselectively hydrolyze the ester functionality. The reaction conditions are optimized to maximize both the conversion and the enantiomeric excess (e.e.) of the desired product. The use of a co-solvent system, such as a phosphate buffer with n-butanol, is crucial for solubilizing the substrate while maintaining the enzyme's activity and selectivity.[3][5] Temperature control is also critical, as it influences the enzyme's catalytic activity and stability.[5]

Experimental Workflow: Enzymatic Resolution

Enzymatic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Workup & Separation cluster_analysis Analysis racemate Racemic (R,S)-1,4-benzodioxane- 2-carboxylic acid methyl ester reaction Incubation with stirring (e.g., 30°C, 220 rpm) racemate->reaction enzyme Engineered CALB Mutant (e.g., A225F/T103A) enzyme->reaction solvent PBS Buffer & n-Butanol (Co-solvent system) solvent->reaction quench Quench with MTBE reaction->quench centrifuge Centrifugation to remove enzyme quench->centrifuge separation Separation of unreacted (S)-ester and hydrolyzed (R)-acid centrifuge->separation hplc Chiral HPLC Analysis (e.e. determination) separation->hplc Ir_Catalytic_Cycle catalyst [Ir(L*)]+ dihydro_cat [Ir(H)₂(L*)]+ catalyst->dihydro_cat Oxidative Addition h2 H₂ intermediate [Ir-Substrate Complex] dihydro_cat->intermediate Coordination substrate 1,4-Benzodioxine product Chiral 1,4-Benzodioxane product->catalyst Product Release intermediate->product Reductive Elimination

Caption: A simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

3.1.3. Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted 1,4-Benzodioxine

This protocol is based on the work of Chong et al. [6] Materials:

  • 2-Substituted 1,4-benzodioxine

  • [Ir(cod)Cl]2

  • (R,R,R,R)-BIDIME-dimer ligand

  • Anhydrous THF

  • Anhydrous Methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • Catalyst Preparation (in a glovebox):

    • In a vial, dissolve [Ir(cod)Cl]2 (e.g., 1 mol%) and the BIDIME-dimer ligand (e.g., 3 mol%) in anhydrous THF.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup:

    • In a separate vial, dissolve the 2-substituted 1,4-benzodioxine (1.0 equiv) in a mixture of anhydrous THF and methanol (1:1 v/v).

    • Transfer the substrate solution to the autoclave.

    • Using a syringe, transfer the prepared catalyst solution to the autoclave under an inert atmosphere.

  • Hydrogenation:

    • Seal the autoclave and purge it with hydrogen gas several times.

    • Pressurize the reactor with hydrogen gas (e.g., 50 atm).

    • Stir the reaction mixture at room temperature (or elevated temperature, e.g., 50°C, if required) for the specified time (e.g., 12-24 hours). [6]4. Work-up and Analysis:

    • Carefully vent the autoclave and purge with an inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC or SFC. Excellent enantioselectivities of up to 99:1 er have been reported for various substrates. [6]

Rhodium-Catalyzed Asymmetric Hydrogenation

3.2.1. Causality Behind the Experimental Choices

Rhodium-catalyzed asymmetric hydrogenation offers another powerful route to chiral 2,3-dihydro-1,4-benzodioxanes. A notable example involves the use of a rhodium precursor, such as [Rh(NBD)2]BF4, in combination with a bifunctional bisphosphine–thiourea ligand like ZhaoPhos. [7]This type of ligand is critical for the reaction's success, as it is believed to interact with the substrate through non-covalent interactions, thereby enhancing the stereocontrol. This method has been successfully applied to the synthesis of biologically active molecules, including (R)-doxazosin. [7] 3.2.2. Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a Chiral 2-Substituted 2,3-Dihydro-1,4-benzodioxane

This protocol is based on the work of Yin et al. [7] Materials:

  • 2-Substituted 1,4-benzodioxine derivative

  • [Rh(NBD)2]BF4

  • ZhaoPhos ligand (or its N-methylated derivative)

  • Anhydrous dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • Catalyst Preparation (in a glovebox):

    • In a vial, mix [Rh(NBD)2]BF4 (e.g., 1 mol%) and the ZhaoPhos ligand (e.g., 1.1 mol%).

    • Add anhydrous DCM and stir the mixture at room temperature for 20 minutes.

  • Reaction Setup:

    • In a separate vial, dissolve the 1,4-benzodioxine derivative (1.0 equiv) in anhydrous DCM.

    • Transfer the substrate solution to the autoclave.

    • Transfer the catalyst solution to the autoclave under an inert atmosphere.

  • Hydrogenation:

    • Seal the autoclave, purge with hydrogen, and then pressurize to 10 atm.

    • Stir the reaction at 25°C for 12 hours. [7]4. Work-up and Analysis:

    • Vent the reactor and concentrate the solvent.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC. This method has been shown to provide excellent yields (up to 99%) and enantioselectivities (>99% ee). [4]

      Catalyst System Substrate Type Yield (%) e.e. / e.r. Reference
      [Ir(cod)Cl]2/BIDIME-dimer 2-Alkyl/Aryl-1,4-benzodioxines High up to 99:1 e.r. [6]

      | [Rh(NBD)2]BF4/ZhaoPhos | 2-Carboxy-1,4-benzodioxines | up to 99% | >99% e.e. | [4][7]|

Table 1: Comparison of Metal-Catalyzed Asymmetric Hydrogenation Methods.

Palladium-Catalyzed Enantioselective Alkene Aryloxyarylation

A more recent and highly innovative approach to constructing chiral 1,4-benzodioxanes involves the palladium-catalyzed enantioselective alkene aryloxyarylation. This method is particularly valuable for synthesizing structures with quaternary stereocenters, which are challenging to access through other means.

Causality Behind the Experimental Choices

This transformation relies on a palladium catalyst and a sterically bulky, conformationally well-defined chiral monophosphorus ligand. [1]The ligand's structure is paramount in controlling the enantioselectivity of the cyclization reaction. The reaction proceeds via an intramolecular oxopalladation followed by reductive elimination to form the 1,4-benzodioxane ring. The choice of base and solvent is also critical for achieving high yields and selectivities.

Protocol: Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation

This protocol is conceptualized based on the principles described by Hu et al. [1] Materials:

  • Allylic alcohol precursor with an ortho-haloaryl ether moiety

  • Palladium precursor (e.g., Pd(OAc)2)

  • Chiral monophosphorus ligand (e.g., L4 or L5 as described in the reference)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • Reaction Setup (in a glovebox):

    • To a Schlenk tube, add the palladium precursor (e.g., 5 mol%) and the chiral ligand (e.g., 10 mol%).

    • Add the allylic alcohol precursor (1.0 equiv) and the base (e.g., 2.0 equiv).

    • Add the anhydrous solvent.

  • Reaction:

    • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 80-100°C).

    • Stir for the required time (e.g., 24-48 hours), monitoring by TLC or GC-MS.

  • Work-up and Analysis:

    • Cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

    • Determine the enantiomeric excess of the resulting chiral 1,4-benzodioxane by chiral HPLC.

Concluding Remarks

The enantioselective synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs is a vibrant and evolving field of research, driven by the pharmacological importance of this scaffold. This guide has detailed three robust and highly effective strategies: enzymatic kinetic resolution, transition metal-catalyzed asymmetric hydrogenation, and palladium-catalyzed enantioselective alkene aryloxyarylation. The choice of a particular method will depend on the specific substitution pattern of the target molecule, the desired scale of the synthesis, and the available resources. The protocols provided herein serve as a practical starting point for researchers aiming to synthesize these valuable chiral building blocks with high stereocontrol.

References

  • Hu, N., Li, K., Wang, Z., & Tang, W. (2016). Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. Angewandte Chemie International Edition, 55(16), 5044–5048. Available at: [Link]

  • Chong, E., Qu, B., Zhang, Y., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4339–4345. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. PubMed. Retrieved from [Link]

  • Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19145-19152. Available at: [Link]

  • Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Center for Biotechnology Information. Available at: [Link]

  • Yin, X., Huang, Y., Chen, Z., Hu, Y., Tao, L., Zhao, Q., Dong, X.-Q., & Zhang, X. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzod[1][5]ioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(14), 4173–4177. Available at: [Link]

Sources

Method

Synthesis and Evaluation of 2,3-dihydro-1,4-benzodioxin-6-yl Acetamides as Potential Anti-Diabetic Agents: Application Notes and Protocols

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and anti-diabetic evaluation of a promising class of compounds: 2,3-dihydro-1,4-benzodioxin...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and anti-diabetic evaluation of a promising class of compounds: 2,3-dihydro-1,4-benzodioxin-6-yl acetamides. The inherent structural features of the 1,4-benzodioxane scaffold have made it a versatile template in medicinal chemistry, showing a wide range of biological activities.[1][2] This guide will delve into the synthetic rationale, provide a step-by-step protocol for their preparation, and detail the methodologies for assessing their potential as therapeutic agents for diabetes, with a primary focus on α-glucosidase inhibition, a key target in the management of type 2 diabetes mellitus (T2DM).

Introduction: The Rationale for Targeting 2,3-dihydro-1,4-benzodioxin-6-yl Acetamides for Diabetes

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, affecting millions globally.[3] One of the key therapeutic strategies for managing T2DM is to control postprandial hyperglycemia, the sharp rise in blood glucose levels after a meal. This can be effectively achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase.[4] α-Glucosidase inhibitors delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption and mitigating the post-meal spike in blood glucose.[4]

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with various biological targets.[1][2] When incorporated into an acetamide framework, these derivatives present a unique chemical space for exploring anti-diabetic activity. Several studies have demonstrated that compounds bearing this scaffold exhibit significant inhibitory potential against α-glucosidase, making them attractive candidates for the development of new anti-diabetic drugs.[5][6]

This guide will provide the necessary protocols to synthesize and evaluate these compounds, offering a solid foundation for further research and development in this area.

Chemical Synthesis: A Step-by-Step Approach

The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl acetamide derivatives typically follows a multi-step reaction sequence. A general and efficient synthetic pathway is outlined below.[5][6]

Synthetic Scheme

Synthesis_Scheme A 2,3-dihydro-1,4-benzodioxin-6-amine (1) C N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) A->C Aqueous basic medium B Benzenesulfonyl chloride (2) B->C E Target compounds (7a-l) 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]- N-(substituted-phenyl)acetamides C->E DMF, LiH D 2-bromo-N-(substituted-phenyl)acetamides (6a-l) D->E In_Vivo_Protocol A Acclimatization of Animals B Induction of Diabetes (STZ injection) A->B C Confirmation of Hyperglycemia (Blood glucose measurement) B->C D Grouping of Animals (Normal control, Diabetic control, Standard drug, Test compounds) C->D E Daily Oral Administration of Compounds D->E F Monitoring of Blood Glucose Levels and Body Weight E->F G Oral Glucose Tolerance Test (OGTT) F->G H Biochemical and Histopathological Analysis (at the end of the study) G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve your product yield and purity. This guide is structured as a series of frequently asked questions (FAQs) that directly address specific challenges you may encounter during your experiments.

The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is a multi-step process, primarily involving two key transformations: the formation of the heterocyclic benzodioxane ring system and the subsequent amidation of a carboxylic acid or ester at the C2 position. Success hinges on careful control of reaction conditions and a clear understanding of the underlying mechanisms.

Overall Synthetic Pathway

The logical pathway to the target molecule involves the cyclization of a catechol with a suitable three-carbon electrophile to form the 2-carboxy-substituted benzodioxane ring, followed by the conversion of this carboxy group into the desired primary amide.

Synthetic_Pathway cluster_0 Part 1: Ring Formation (Williamson Ether Synthesis) cluster_1 Part 2: Hydrolysis & Amidation Catechol Catechol Precursor_Ester Ethyl 2,3-Dihydro-1,4-benzodioxine-2-carboxylate Catechol->Precursor_Ester Base (e.g., K2CO3) Solvent (e.g., DMF) Carboxylic_Acid 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid Precursor_Ester->Carboxylic_Acid Hydrolysis Reagent1 Ethyl 2,3-dibromopropionate (or similar C3 electrophile) Reagent1->Precursor_Ester Final_Product 2,3-Dihydro-1,4-benzodioxine-2-carboxamide Carboxylic_Acid->Final_Product Amidation Reagent2 1. Base (e.g., LiOH) 2. Acid workup Reagent2->Carboxylic_Acid Reagent3 Amidation Reagents (e.g., Mixed-anhydride method) Reagent3->Final_Product Troubleshooting_Yield start Low Yield or Multiple Spots in TLC q1 Is starting material present? start->q1 s1 Incomplete Reaction: - Increase temperature/time - Use stronger base (K2CO3, NaH) - Use more reactive electrophile (R-I) q1->s1 Yes q2 Are there new, non-polar spots? q1->q2 No s1->q2 s2 Elimination Byproduct (Alkene): - Use primary alkyl halide - Avoid sterically hindered bases - Lower reaction temperature q2->s2 Yes q3 Is there smearing or baseline material? q2->q3 No s2->q3 s3 Polymerization: - Use high-dilution conditions - Add electrophile dropwise q3->s3 Yes end Improved Yield and Purity q3->end No s3->end

Caption: A logical workflow for troubleshooting low yields in the cyclization step.

Minimization Strategies:

  • Control Stoichiometry: Ensure an accurate 1:1 molar ratio of catechol to your electrophile. An excess of either reactant can promote side reactions.

  • Purify Starting Materials: Impurities in either the catechol or the electrophile can interfere with the reaction. [1]Assess purity via melting point or spectroscopic analysis. [1]3. Inert Atmosphere: If your catechol is susceptible to oxidation (many are), performing the reaction under an inert atmosphere like nitrogen or argon can prevent the formation of colored, quinone-type byproducts.

Part 2: Troubleshooting the Amide Formation

Once the 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (or its ester) is successfully synthesized and purified, the final step is its conversion to the corresponding carboxamide.

Q3: My ester hydrolysis to the carboxylic acid is incomplete or slow. What can I do?

The saponification of the ester is a critical prerequisite for many amidation methods. Incomplete hydrolysis will carry unreacted ester into the next step, complicating purification and lowering the overall yield.

Troubleshooting Hydrolysis:

  • Base and Solvent: Use a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol to ensure solubility of the ester. [2]* Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis.

  • Monitoring: Track the reaction's progress using TLC until the starting ester spot has completely disappeared.

  • Acidification: After the reaction is complete, ensure you acidify the mixture sufficiently (e.g., with 2N HCl) to fully protonate the carboxylate salt and precipitate the carboxylic acid. [2]

Q4: The final amidation step has a low yield. Which amidation method is best and what conditions should I optimize?

Converting a carboxylic acid to an amide requires activating the carboxyl group to make it susceptible to nucleophilic attack by ammonia or an ammonia source. Direct reaction is not feasible.

Recommended Amidation Methods & Optimization:

Method Protocol Outline Advantages/Disadvantages Troubleshooting Tips
Mixed-Anhydride Method React the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) and a non-nucleophilic base (e.g., N-methylmorpholine) at 0 °C, then add aqueous ammonia. [2]Pro: Generally high-yielding, clean reaction. Con: Requires careful temperature control.Ensure anhydrous conditions before adding the chloroformate. Use precise stoichiometry. If the reaction is sluggish, allow it to warm slowly to room temperature.
Acid Chloride Formation Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Then, bubble ammonia gas through the solution or add aqueous ammonia.Pro: Acid chlorides are highly reactive, leading to fast conversion. Con: Reagents are harsh and moisture-sensitive. Can lead to side products if not controlled.Perform the reaction in an inert, anhydrous solvent (e.g., DCM, THF) under a nitrogen atmosphere. Remove all excess thionyl chloride under vacuum before adding the amine.
Coupling Agents Use a peptide coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid in situ before adding the amine.Pro: Milder conditions compared to acid chlorides. [3]Con: Byproducts (e.g., DCU) can be difficult to remove.The main challenge is removing the dicyclohexylurea (DCU) byproduct if using DCC. DCU is insoluble in most organic solvents and can often be removed by filtration.
Q5: My final product, the carboxamide, is impure and difficult to purify. What are some effective strategies?

Purification is often the final hurdle. The choice of method depends on the nature of the impurities.

  • Unreacted Carboxylic Acid: If your product is contaminated with the starting carboxylic acid, you can dissolve the crude material in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., 5% NaHCO₃ solution). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer, while the neutral amide remains in the organic layer.

  • Byproducts from Coupling Reagents: As mentioned, DCU from DCC can be filtered off. Byproducts from other coupling agents may require column chromatography.

  • Recrystallization: This is the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that allow your product to crystallize while impurities remain in the mother liquor.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. Use a solvent system with increasing polarity (e.g., starting with hexanes/ethyl acetate and gradually increasing the ethyl acetate percentage) to elute your product. [1]

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and provide a starting point for your synthesis. [2][4]

Protocol 1: Synthesis of Methyl 2,3-dihydrobenzo[b]d[11][12]ioxine-5-carboxylate (Illustrative Example for Ring Formation)

Note: This protocol is for a related isomer but illustrates the general conditions for the Williamson ether synthesis step.

  • To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (0.17 mL, 2.0 mmol). [2][4]2. Stir the reaction mixture under reflux for 10 hours. Monitor the consumption of the starting material by TLC. [2]3. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL). [2]4. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. [2]5. Purify by column chromatography or recrystallization as needed.

Protocol 2: Synthesis of 2,3-Dihydrobenzo[b]d[11][12]ioxine-5-carboxamide (Illustrative Example for Amidation)

Note: This protocol demonstrates the hydrolysis and mixed-anhydride amidation sequence.

  • Hydrolysis: Hydrolyze the methyl ester precursor (e.g., methyl 2,3-dihydrobenzo[b]d[5][6]ioxine-5-carboxylate, 1.0 eq) using lithium hydroxide (LiOH, ~1.5 eq) in a THF/water mixture. Stir until TLC confirms the disappearance of the starting material. [2]2. Work-up: Concentrate the mixture to remove THF, dilute with water, and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with 2N HCl to precipitate the carboxylic acid. [2]Filter and dry the solid.

  • Amidation: Dissolve the resulting carboxylic acid in anhydrous THF and cool to 0 °C under a nitrogen atmosphere. [2]4. Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride. [2]5. Add a concentrated solution of aqueous ammonia (~2-3 eq) and stir, allowing the reaction to warm to room temperature.

  • After the reaction is complete (monitor by TLC), concentrate the mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxamide. [2]7. Purify the final product by recrystallization to obtain a white powder. [2]

References

  • BenchChem. (2025).
  • Kumar, V., et al. (2020). Synthesis of 2,3-dihydrobenzo[b]d[5][6]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[5][6]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry.

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank.
  • Benchchem. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides. Benchchem.
  • Williamson Ether Synthesis. (n.d.).
  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • TailoredRead. (2025).
  • Andrey K. (2014).
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.

Sources

Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are actively working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical scaffold. The 2,3-dihydro-1,4-benzodioxine motif is a key component in numerous pharmacologically active agents, including the well-known α1-blocker Doxazosin.[1][2] Its successful synthesis is critical, yet the process is not without potential pitfalls.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during synthesis.

General Synthetic Pathway

The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide typically proceeds via a two-stage process: first, the formation of the benzodioxine ring system, often starting from catechol, to create a carboxylic acid or ester intermediate. This is followed by an amidation step to yield the final product. Understanding the potential side reactions at each stage is crucial for optimizing yield and purity.

Synthetic_Pathway cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Amidation Catechol Catechol Intermediate 2,3-Dihydro-1,4-benzodioxine -2-carboxylic Acid/Ester Catechol->Intermediate Base, Solvent Synthon C2 Synthon (e.g., Epichlorohydrin, Dibromopropionate) Synthon->Intermediate Product 2,3-Dihydro-1,4-benzodioxine -2-carboxamide Intermediate->Product Coupling Agent or Activation Amine Ammonia or Amine Source Amine->Product

Caption: General two-stage synthesis of the target compound.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.

Stage 1: Benzodioxine Ring Formation

The formation of the heterocyclic ring is the foundational step. The most common route involves the reaction of catechol with a suitable three-carbon electrophile, followed by or concurrently with cyclization.

Question 1: My ring-formation reaction has a very low yield. The TLC plate shows unreacted catechol and multiple unidentified spots at the baseline.

Answer: This is a classic issue pointing towards either suboptimal reaction conditions or the prevalence of polymerization. Let's break down the potential causes and solutions.

  • Causality: The reaction between catechol and an electrophile like epichlorohydrin or a dihalo-propane derivative is a Williamson ether synthesis. Catechol's two nucleophilic hydroxyl groups can react intermolecularly (leading to polymers) or intramolecularly (leading to the desired product). The choice of base, solvent, and stoichiometry heavily influences this outcome. Using a strong base in a polar aprotic solvent is common, but careful control is needed.[3] An excess of the electrophile can also lead to undesired side products.[4]

  • Troubleshooting Workflow:

Troubleshooting_Ring_Formation Start Low Yield in Ring Formation Check_Base Is the base appropriate and stoichiometry correct? (e.g., K2CO3, NaH) Start->Check_Base Check_Solvent Is the solvent suitable? (e.g., DMF, Acetonitrile) Check_Base->Check_Solvent Yes Solution_Base Action: Use a milder base (K2CO3) or ensure slow addition of a stronger base (NaH). Check_Base->Solution_Base No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Solution_Solvent Action: Switch to a polar aprotic solvent like DMF or Acetonitrile to favor SN2 reaction. Check_Solvent->Solution_Solvent No Check_Stoich Is the catechol:electrophile ratio correct? Check_Temp->Check_Stoich Yes Solution_Temp Action: Run reaction at a lower temperature for longer, or gradually increase heat. Check_Temp->Solution_Temp No Check_Product Check_Product Check_Temp->Check_Product Yes Solution_Stoich Action: Use a slight excess of catechol initially or employ high dilution to favor intramolecular cyclization. Check_Stoich->Solution_Stoich No Success Yield Improved Check_Stoich->Success Yes Solution_Base->Success Solution_Solvent->Success Solution_Temp->Success Solution_Stoich->Success

Caption: Decision tree for troubleshooting low yield in ring formation.

  • Recommended Protocol Adjustment:

    • Reagent: Use potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) as the solvent. This combination is effective and less prone to runaway reactions than stronger bases like NaH.[3][5]

    • Stoichiometry: Use a slight molar excess of K₂CO₃ (e.g., 2.2 equivalents per equivalent of catechol).

    • Procedure: Add the electrophile (e.g., 1,2-dibromoethane or methyl 2,3-dibromopropionate) dropwise to a stirred suspension of catechol and K₂CO₃ in DMF at room temperature.[6][7] After the addition, slowly heat the mixture to reflux and monitor by TLC.

    • High Dilution: To further suppress polymerization, consider running the reaction under high-dilution conditions, where the catechol and electrophile are added slowly and simultaneously from separate funnels into a large volume of solvent containing the base.

Question 2: My NMR spectrum shows a mixture of the desired product and a chlorinated intermediate. How do I prevent this and purify my product?

Answer: This issue is common when using epichlorohydrin as the C3 synthon. It indicates that the final intramolecular cyclization step is incomplete.

  • Causality: The reaction of catechol with epichlorohydrin first forms a glycidyl ether, which can then undergo intramolecular ring-opening to form a chlorohydrin intermediate. This intermediate must then cyclize via an intramolecular Sₙ2 reaction, where the remaining phenolic oxygen displaces the chloride.[8] If the base is not strong enough or the reaction time is too short, this final cyclization will be incomplete. The regioselectivity of the initial epoxide opening can also lead to isomeric chlorohydrin intermediates.[9][10]

  • Solution & Protocol:

    • Drive the Cyclization: After the initial reaction with epichlorohydrin, ensure the final cyclization is complete by adding an aqueous solution of a strong base like sodium hydroxide (NaOH) and heating the mixture. A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) can be beneficial here to facilitate the reaction between the organic-soluble intermediate and the aqueous base.[11]

    • Purification: If the side product has already formed, purification can be achieved via column chromatography on silica gel. The chlorohydrin intermediate is significantly more polar than the desired benzodioxine product and will have a lower Rf value.

    • Alternative Reagents: To avoid this issue entirely, consider using a synthon that does not require a secondary cyclization step, such as methyl 2,3-dibromopropionate, which can form the ring in a single, concerted double Sₙ2 reaction with catechol.[12]

Stage 2: Amidation

This step typically involves converting the carboxylic acid or ester intermediate into the primary carboxamide.

Question 3: The yield of my final carboxamide product is low, and I've isolated the starting carboxylic acid from the reaction mixture.

Answer: This strongly suggests that the primary side reaction is the hydrolysis of your amide product back to the carboxylic acid. Amides are generally stable, but can hydrolyze under sufficiently acidic or basic conditions, especially with heat.[13][14]

  • Causality & Mechanism: Under basic conditions, a hydroxide ion can act as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which can then collapse, ejecting the amide anion (or ammonia) to form the carboxylic acid.[15][16][17] This is often the rate-limiting step. If your amidation procedure involves harsh basic conditions (e.g., high concentrations of NaOH) and the presence of water, this side reaction becomes significant.

Amidation_vs_Hydrolysis Intermediate R-COOR' (Ester) or R-COOH (Acid) Product R-CONH2 (Desired Amide) Intermediate->Product Amidation Conditions (e.g., SOCl2, then NH3) Amine NH3 Amine->Product Side_Product R-COO- (Carboxylate) Product->Side_Product Hydrolysis (Side Reaction) Hydroxide OH- / H2O (Heat) Hydroxide->Side_Product

Caption: Competing pathways of amidation and amide hydrolysis.

  • Preventative Measures & Protocol:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize the presence of water, a key reagent for hydrolysis.

    • Avoid Strong Aqueous Base: Do not use strong aqueous bases in the final work-up if the product is sensitive. A mild bicarbonate wash is often sufficient to neutralize acid catalysts.

    • Employ a Two-Step "Mixed-Anhydride" Method: This is a reliable and high-yielding method that avoids harsh conditions.

      • Step A (Activation): Dissolve the 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid in an anhydrous solvent like THF. Cool to 0°C. Add a base (e.g., triethylamine) followed by an activating agent like ethyl chloroformate to form a mixed anhydride.

      • Step B (Amination): Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane) at 0°C.

      • Work-up: Once the reaction is complete, the work-up is typically a simple filtration to remove amine salts followed by evaporation of the solvent.

ParameterProblematic ConditionRecommended ConditionRationale
Water Content Aqueous reagents/solventsAnhydrous reagents/solventsWater is a reactant in the hydrolysis side reaction.[15]
Base Strong aqueous NaOH/KOHOrganic bases (e.g., Et₃N)Avoids nucleophilic attack by hydroxide ions on the amide carbonyl.
Temperature High heat (>100°C) with baseModerate temperature (0°C to RT)Hydrolysis is kinetically slow but accelerated significantly by heat.[17]
Methodology One-pot with strong baseActivation (e.g., mixed anhydride) followed by aminationSeparates the activation and amination steps, allowing for milder conditions.
Table 1. Optimizing Conditions to Prevent Amide Hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use piperazine instead of ammonia for the amidation step? Are there any specific side reactions to watch out for?

A: Yes, piperazine is commonly used, especially in the synthesis of Doxazosin.[12] However, the key challenge is the potential formation of a bis-amide impurity . Since piperazine has two secondary amine groups, it can react with two molecules of the activated benzodioxine carboxylic acid. This results in an undesired, high-molecular-weight impurity that can be difficult to separate from the desired mono-amide product.[18]

  • Solution: To minimize this, use a large excess of piperazine (e.g., 5-10 equivalents). This ensures that a molecule of activated acid is statistically more likely to encounter a fresh molecule of piperazine rather than the already-reacted mono-amide product. The excess piperazine can be removed during the work-up with an acid wash.

Q2: My starting material is a racemic mixture of the 2-carboxylic acid. Will the amidation conditions cause racemization?

A: This is a valid concern. The chiral center at the 2-position is adjacent to a carbonyl group, making the α-proton potentially acidic. Under strongly basic conditions, there is a risk of deprotonation to form an enolate, which would lead to racemization upon reprotonation.

  • Solution: The risk is minimized by using the mild, controlled conditions described above (e.g., the mixed-anhydride method at low temperature). Avoid prolonged exposure to strong bases or high temperatures to preserve the stereochemical integrity of your compound. The synthesis of specific enantiomers is often a key goal for producing therapeutic agents.[19]

Q3: Are there alternative routes to form the benzodioxine ring that avoid catechol?

A: While the catechol route is most common, alternative strategies exist. For example, one could start with a pre-functionalized benzene ring, such as methyl 2,3-dihydroxybenzoate, and then perform the cyclization with an agent like 1,2-dibromoethane.[6][20] This approach is useful for creating substituted benzodioxine systems where the substitution pattern on the aromatic ring is defined from the start.

References

  • Allen, A. D. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
  • BYJU'S. Types of Amide Hydrolysis. BYJU'S.
  • Clark, J. (2023). The Hydrolysis of Amides. Chemguide.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • Visual Learners. (2024). Hydrolysis of Amide under acidic and Basic Conditions. YouTube.
  • Bradley, W., Forrest, J., & Stephenson, O. (1954). The Condensation of Epichlorohydrin with Monohydric Phenols and with Catechol. Journal of the Chemical Society, 1571.
  • Thébault, M., et al. (2015). Reaction of catechin and epichlorohydrin. ResearchGate.
  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][13][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][13][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available at:

  • Google Patents. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
  • Caubere, P., & Caubere, P. (2018). Green Chemistry. RSC Publishing.
  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][13][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][13][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. Available at:

  • ResearchGate. (n.d.). Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity.
  • Google Patents. (n.d.). CN1083451C - Process for synthesizing doxazosin mesylate.
  • Google Patents. (n.d.). WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
  • ResearchGate. (n.d.). Chemical formulae for compounds 1–3.
  • Iadonisi, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • RxList. (n.d.). Doxazosin: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Patel, P., & Tadi, P. (2023). Doxazosin. StatPearls - NCBI Bookshelf.
  • BenchChem. (2025). Application of 2,3-Benzodioxine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols.
  • McClure, D. E., Arison, B. H., & Baldwin, J. J. (1979). Mode of nucleophilic addition to epichlorohydrin and related species: chiral aryloxymethyloxiranes. Journal of the American Chemical Society.
  • Google Patents. (2021). US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione.

Sources

Troubleshooting

Technical Support Center: Purification of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Welcome to the technical support guide for the purification of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its analogs. As a molecule of interest in various research areas, including as a scaffold for PARP1 inhibitors, achieving high purity is critical for reliable downstream biological assays and further chemical modification.[1][2]

This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to help you navigate the common and uncommon challenges associated with purifying this moderately polar carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 2,3-Dihydro-1,4-benzodioxine-2-carboxamide?

The two most effective and commonly cited methods for purifying this compound are silica gel column chromatography and recrystallization.[1][3] Flash chromatography is particularly useful for removing both more polar and less polar impurities from the crude reaction mixture.[1] Recrystallization is an excellent final step for achieving high crystalline purity, especially if the crude product is already of moderate purity (>85%).

Q2: What are the likely impurities I will encounter after synthesis?

Impurities are largely dependent on the synthetic route. A common synthesis involves the cyclization of a catechol derivative followed by amidation of a carboxylic acid or ester precursor.[1] Therefore, you should be aware of:

  • Unreacted Starting Materials: Such as the corresponding methyl or ethyl ester of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid or the acid itself.

  • Byproducts of Cyclization: Incomplete cyclization can leave catechol starting materials.

  • Reagents from Amidation: Excess coupling agents or their byproducts.

  • Solvent Residues: Residual high-boiling point solvents like DMF used in the reaction.[4]

Q3: How do I effectively monitor the purity during the purification process?

Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system similar to the one you plan to use for column chromatography (e.g., a mixture of ethyl acetate and hexanes). For 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, the product is moderately polar. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are effective visualization techniques. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods.[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: During column chromatography, my compound co-elutes with an impurity.

  • Underlying Cause & Scientific Rationale: This occurs when the polarity difference between your desired compound and the impurity is insufficient for separation with the chosen mobile phase. The interaction of the molecules with the silica stationary phase is not selective enough.

  • Solution Pathway:

    • Adjust Mobile Phase Polarity: If the impurity is slightly less polar (higher Rf on TLC), decrease the concentration of the polar solvent (e.g., ethyl acetate) in your mobile phase. If the impurity is slightly more polar (lower Rf), a slight increase in the polar solvent might help, but a shallower gradient is often more effective.

    • Implement Gradient Elution: Start with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) to elute non-polar impurities, and gradually increase the polarity (e.g., to 30-40% Ethyl Acetate) to elute your compound, leaving more polar impurities behind.[1] This sharpens the elution band of your product.

    • Check for Column Overloading: Loading too much crude material onto the column leads to broad, overlapping bands. As a rule of thumb, for flash chromatography, the mass of crude material should be about 1-5% of the mass of the silica gel.

Problem 2: My compound will not crystallize from the chosen solvent.

  • Underlying Cause & Scientific Rationale: Crystallization requires a state of supersaturation, where the concentration of the solute in the solvent is higher than its solubility at that temperature. This can be inhibited by the presence of impurities that disrupt crystal lattice formation or if an inappropriate solvent is used.

  • Solution Pathway:

    • Select an Appropriate Solvent: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[6] For moderately polar compounds like this benzodioxane, consider solvents like ethyl acetate, isopropanol, or a solvent/anti-solvent system like ethyl acetate/hexanes or methanol/water.[7]

    • Induce Crystallization:

      • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.

      • Seed: Add a tiny crystal of previously purified product to the supersaturated solution to initiate crystallization.

      • Reduce Volume: Slowly evaporate some of the solvent to increase the concentration and induce supersaturation.

    • Remove Oily Impurities: If the product "oils out" instead of crystallizing, the cause is often a significant impurity. In this case, pre-purification by column chromatography is necessary before attempting recrystallization again.

Problem 3: My yield is very low after purification.

  • Underlying Cause & Scientific Rationale: Product loss can occur at multiple stages: incomplete elution from a chromatography column, excessive solubility in the recrystallization mother liquor, or physical losses during transfers.

  • Solution Pathway:

    • Chromatography: Ensure complete elution by flushing the column with a highly polar solvent (e.g., 100% ethyl acetate or even 5% methanol in DCM) after you believe your compound has eluted. Check this final flush by TLC.

    • Recrystallization: Avoid using an excessive volume of solvent for recrystallization; use only the minimum amount of hot solvent required to fully dissolve the solid. After filtering the crystals, ensure the wash solvent is ice-cold to minimize redissolving your product.[7]

    • Combine Techniques: For challenging purifications, a hybrid approach is often best. Use column chromatography to remove the bulk of impurities, then recrystallize the partially purified material to achieve high purity with a better overall yield.[3]

Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is based on methods cited for purifying analogous benzodioxane structures.[1]

  • Preparation of the Column:

    • Select a column of appropriate size (e.g., for 500 mg of crude material, use ~25-50 g of silica gel).

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 2,3-Dihydro-1,4-benzodioxine-2-carboxamide in a minimal amount of dichloromethane (DCM) or the elution solvent.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method often results in better separation.

    • Carefully add the dried, impregnated silica to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 10:90 ethyl acetate:n-hexane).[1]

    • Collect fractions (e.g., 10-15 mL each) and monitor them by TLC.

    • If separation is poor, a shallow gradient can be applied, slowly increasing the ethyl acetate concentration to 20%, 30%, and so on.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small volume of different potential solvents (e.g., ethyl acetate, ethanol, methanol, water) to each tube.

    • A suitable single solvent will not dissolve the compound at room temperature but will dissolve it upon heating. A suitable solvent pair will consist of one solvent in which the compound is highly soluble and another ("anti-solvent") in which it is poorly soluble.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Data Summary Table
ParameterFlash Column ChromatographyRecrystallization
Principle Differential partitioning between stationary and mobile phasesDifferential solubility at different temperatures
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Not Applicable
Typical Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%)[1]Ethyl Acetate, Ethanol, Methanol/Water, or Ethyl Acetate/Hexanes[3][7]
Best For Complex mixtures with multiple componentsRemoving small amounts of impurities from a mostly pure solid
Key Advantage High resolving power for a wide range of polaritiesCan yield very high purity crystalline material; cost-effective
Key Challenge Can be time-consuming; requires significant solvent volumesFinding a suitable solvent; potential for low yield if product is too soluble
Visual Workflow: Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification strategy for 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.

Purification_Workflow start Crude Product (Post-Workup) is_solid Is the Crude Product a Solid? start->is_solid tlc_check Assess Purity by TLC/NMR high_purity High Purity (>90%) Single Major Spot tlc_check->high_purity High med_purity Moderate Purity (70-90%) Minor Impurities Visible tlc_check->med_purity Moderate low_purity Low Purity (<70%) Multiple Spots / Oily tlc_check->low_purity Low is_solid->tlc_check Yes is_solid->low_purity No (Oily) recrystallize Action: Recrystallization high_purity->recrystallize column Action: Flash Column Chromatography med_purity->column column_then_recrys Action: Column Chromatography followed by Recrystallization low_purity->column_then_recrys final_product Pure Product (Verify by NMR/HPLC) recrystallize->final_product column->final_product column_then_recrys->final_product

Caption: Decision tree for selecting a purification method.

References
  • Ghattamaneni, L. R., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry, 28(20), 115715. Available from: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]

  • Camargo-Cortes, G., et al. (2020). Tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II). IUCrData, 5(8). Available from: [Link]

  • Straniero, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(7), 1052-1061. Available from: [Link]

  • Ghattamaneni, L. R., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry, 104075. Available from: [Link]

  • Straniero, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. ResearchGate. Available from: [Link]

  • Hassan, S., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11). Available from: [Link]

  • Unknown Author. (2008). Chemistry and pharmacology of benzodioxanes. Trade Science Inc. - INDIA. Available from: [Link]

  • CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.
  • Thermo Scientific. 2,3-Dihydro-1,4-benzodioxine-5-carboxamide, 97%. Fisher Scientific. Available from: [Link]

  • Camargo-Cortes, G., et al. (2020). Tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1261-1265. Available from: [Link]

  • Straniero, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(7), 1052-1061. Available from: [Link]

  • Unknown Author. (n.d.). Purification and isolation of newly-synthesized triazine derivatives. Methodical letter. Available from: [Link]

  • Fumagalli, L., et al. (2016). Crystallization-based resolution of 1,4-benzodioxane-2-carboxylic acid enantiomers via diastereomeric 1-phenylethylamides. Tetrahedron Letters, 57(18), 2009–2011. Available from: [Link]

  • Biochain Incorporated. (2023). Tips For Antibody Purification Troubleshooting. Available from: [Link]

  • Grdinić, V. & Grdinić, V. (2017). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics, 9(4), 54. Available from: [Link]

  • Tökés, T., et al. (2021). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Beilstein Journal of Organic Chemistry, 17, 219-227. Available from: [Link]

  • Bakare, O., et al. (2012). N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2775. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yield in Benzodioxane Ring Formation

Introduction Welcome to the Technical Support Center for benzodioxane synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for benzodioxane synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the formation of the benzodioxane ring system. The benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] However, its synthesis can be fraught with challenges, leading to frustratingly low yields.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just procedural solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

I. Troubleshooting Guide: Common Issues and Solutions

Q1: My Williamson ether synthesis approach to a 1,4-benzodioxane from a catechol and a 1,2-dihaloethane is giving a very low yield. What are the likely causes and how can I fix it?

A1: The Williamson ether synthesis is a classic and common method for forming the 1,4-benzodioxane ring.[1] However, several factors can lead to low yields.

Causality and Troubleshooting:

  • Polymerization: The primary competing reaction is intermolecular polymerization, where catechol molecules react with multiple dihaloethane molecules, forming long polymer chains instead of the desired intramolecular cyclization.

  • Solution: High-Dilution Conditions. To favor the intramolecular reaction, the concentration of the reactants must be kept low. This is achieved through the principle of high dilution.[4] Instead of adding the reagents all at once, a solution of the catechol and a solution of the dihaloethane are added slowly and simultaneously over a long period (often several hours) to a large volume of refluxing solvent containing the base. This ensures that the concentration of either reactant is always very low, increasing the probability of an intramolecular reaction.

    • Experimental Protocol: High-Dilution Williamson Ether Synthesis

      • Set up a three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and two syringe pumps.

      • To the flask, add a large volume of a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) and a slight excess of a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃). Heat the mixture to reflux under a nitrogen atmosphere.

      • Prepare two separate solutions: one of the catechol in the reaction solvent and another of the 1,2-dihaloethane in the same solvent.

      • Using the syringe pumps, add both solutions dropwise and simultaneously to the refluxing solvent over 4-8 hours.

      • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete reaction.

      • Cool the reaction to room temperature, filter off the inorganic salts, and proceed with standard aqueous workup and purification.

  • Insufficient Basicity: Incomplete deprotonation of the catechol will result in a low concentration of the reactive phenoxide nucleophile, leading to a sluggish and low-yielding reaction.[5]

  • Solution: Choice of Base and Solvent. Use a sufficiently strong base to ensure complete deprotonation of both hydroxyl groups of the catechol. While NaOH or KOH can be used, carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred in polar aprotic solvents like DMF or acetonitrile. The cesium effect, in particular, can be beneficial, as the large Cs⁺ ion can act as a template, holding the reactants in proximity for cyclization.[6]

  • Side Reactions (E2 Elimination): If using a substituted dihaloalkane, elimination reactions can compete with the desired SN2 substitution, especially with secondary halides.[7][8]

  • Solution: Optimize Alkyl Halide and Temperature. Whenever possible, use a primary dihaloalkane.[7][8] Lowering the reaction temperature can also favor the SN2 pathway over E2 elimination.[7]

Q2: I'm attempting a Mitsunobu reaction to form a chiral 2-substituted-1,4-benzodioxane, but the yield is poor and I'm getting a lot of byproducts. What's going wrong?

A2: The Mitsunobu reaction is a powerful tool for forming ethers with inversion of stereochemistry, making it valuable for asymmetric synthesis of benzodioxanes.[9][10] However, it is notorious for generating byproducts that can complicate purification and lower yields.[11]

Causality and Troubleshooting:

  • Steric Hindrance: Sterically hindered alcohols react poorly under standard Mitsunobu conditions, leading to low yields.[12][13]

  • Solution: Modified Mitsunobu Conditions. For sterically demanding substrates, using a more acidic pronucleophile can improve yields. For example, using p-nitrobenzoic acid instead of benzoic acid can lead to better results.[11][12] Additionally, newer, more potent azodicarboxylates and phosphine reagents have been developed to overcome steric challenges.

  • Byproduct Formation: The primary byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate. Their removal can be challenging.

  • Solution: Purification Strategy and Reagent Choice.

    • Crystallization: TPPO can sometimes be removed by crystallization from a nonpolar solvent like diethyl ether or hexanes.

    • Chromatography: Careful column chromatography is often necessary.

    • Polymer-Supported Reagents: Using polymer-supported triphenylphosphine or azodicarboxylate can simplify purification, as the byproducts can be removed by simple filtration.

    • Catalytic Mitsunobu: Recent advances have led to the development of catalytic Mitsunobu reactions, which significantly reduce the amount of byproduct formed.[14]

  • Acidity of the Nucleophile: The nucleophile (in this case, the catechol) must have a pKa typically less than 13 for the reaction to proceed efficiently under standard conditions.[11]

  • Solution: Use of Tsunoda Reagent. For less acidic phenols, the use of Tsunoda's reagent (cyanomethylenetrimethylphosphorane) can be effective.

Q3: My attempts to synthesize a benzodioxane ring using a catechol and an epoxide are resulting in a mixture of regioisomers and low overall yield. How can I improve the regioselectivity and yield?

A3: The reaction of a catechol with an epoxide is a common strategy, particularly for accessing chiral benzodioxanes.[9] However, controlling the regioselectivity of the epoxide opening can be challenging.

Causality and Troubleshooting:

  • Lack of Regiocontrol: The nucleophilic attack of the catechol can occur at either carbon of the epoxide, leading to a mixture of products.

  • Solution: Pre-activation and Lewis Acid Catalysis.

    • Base-Catalyzed Opening: In the presence of a base, the more nucleophilic phenoxide will preferentially attack the less sterically hindered carbon of the epoxide (an SN2-type mechanism).

    • Lewis Acid Catalysis: The use of a Lewis acid can pre-coordinate to the epoxide oxygen, activating it for nucleophilic attack. The choice of Lewis acid can influence the regioselectivity. For terminal epoxides, this often favors attack at the more substituted carbon.

    • One-Pot Procedures: Some methods involve reacting the catechol with epichlorohydrin, followed by in-situ cyclization.[15]

  • Slow Reaction Rate: The reaction may be slow, leading to incomplete conversion and the potential for side reactions.

  • Solution: Optimization of Reaction Conditions. Screening different solvents, bases, and temperatures is crucial. A table summarizing starting points for optimization is provided below.[16][17]

ParameterCondition 1Condition 2Condition 3
Solvent DMFAcetonitrileToluene
Base K₂CO₃Cs₂CO₃NaH
Temperature 80 °CRefluxRoom Temp.

Table 1. Initial Screening Conditions for Catechol-Epoxide Cyclization.

II. Frequently Asked Questions (FAQs)

Q4: Can phase-transfer catalysis (PTC) be used to improve the yield of my Williamson ether synthesis for benzodioxane formation?

A4: Absolutely. Phase-transfer catalysis is an excellent technique for improving the yield and reaction rate of Williamson ether syntheses, especially when dealing with reactants that have low solubility in the organic phase.[18][19][20] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the dihaloalkane is dissolved.[18] This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction and often allowing for milder reaction conditions.[19][21]

Q5: I am considering a palladium-catalyzed intramolecular etherification to form the benzodioxane ring. What are the advantages and potential pitfalls of this method?

A5: Palladium-catalyzed intramolecular etherification, often a variation of the Buchwald-Hartwig amination, is a powerful and modern method for forming C-O bonds and can be applied to benzodioxane synthesis.[9][22]

  • Advantages:

    • High Functional Group Tolerance: These reactions are often tolerant of a wide range of functional groups.

    • Milder Conditions: They can often be carried out under milder conditions than traditional methods.

    • Good for Hindered Systems: They can be effective for the formation of sterically congested ethers.

  • Potential Pitfalls:

    • Catalyst Poisoning: Certain functional groups, particularly sulfur-containing groups, can poison the palladium catalyst.

    • Ligand Choice is Critical: The success of the reaction is highly dependent on the choice of the phosphine ligand. A screening of different ligands is often necessary.

    • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.

III. Visualizing the Process

Workflow for Troubleshooting Low Yield

G start Low Yield in Benzodioxane Synthesis method Identify Synthesis Method start->method williamson Williamson Ether Synthesis method->williamson Williamson mitsunobu Mitsunobu Reaction method->mitsunobu Mitsunobu epoxide Epoxide Ring Opening method->epoxide Epoxide other Other (e.g., Pd-catalyzed) method->other Other williamson_q1 Check for Polymerization williamson->williamson_q1 mitsunobu_q1 Steric Hindrance? mitsunobu->mitsunobu_q1 epoxide_q1 Regioisomer Formation? epoxide->epoxide_q1 optimize Systematically Optimize Conditions other->optimize williamson_a1 Implement High Dilution Conditions williamson_q1->williamson_a1 Yes williamson_q2 Assess Base Strength williamson_q1->williamson_q2 No williamson_a1->optimize williamson_a2 Use Stronger Base (e.g., Cs₂CO₃) williamson_q2->williamson_a2 Yes williamson_q2->optimize No williamson_a2->optimize mitsunobu_a1 Use More Acidic Pronucleophile / Modified Reagents mitsunobu_q1->mitsunobu_a1 Yes mitsunobu_q2 Byproduct Issues? mitsunobu_q1->mitsunobu_q2 No mitsunobu_a1->optimize mitsunobu_a2 Optimize Purification / Use Supported Reagents mitsunobu_q2->mitsunobu_a2 Yes mitsunobu_q2->optimize No mitsunobu_a2->optimize epoxide_a1 Use Lewis Acid or Base Catalysis epoxide_q1->epoxide_a1 Yes epoxide_q2 Slow Reaction? epoxide_q1->epoxide_q2 No epoxide_a1->optimize epoxide_a2 Screen Solvents, Bases, and Temperature epoxide_q2->epoxide_a2 Yes epoxide_q2->optimize No epoxide_a2->optimize

Caption: Troubleshooting workflow for low yield in benzodioxane synthesis.

References

  • Zhang, W., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4300-4306. Available from: [Link]

  • Zhang, W., et al. (2019). A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. ResearchGate. Available from: [Link]

  • BenchChem Technical Support Team. (2025).
  • Process for preparation of 1,4-benzodioxane derivative. Google Patents.
  • Tunbridge, G. A., et al. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(10), 1369-1388. Available from: [Link]

  • Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health. Available from: [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Madison. Available from: [Link]

  • Chemistry and pharmacology of benzodioxanes. TSI Journals. Available from: [Link]

  • Tunbridge, G. A., et al. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate. Available from: [Link]

  • Phase-transfer catalyst. Wikipedia. Available from: [Link]

  • High dilution principle. Wikipedia. Available from: [Link]

  • Mitsunobu Reaction. Chem-Station. Available from: [Link]

  • Abdel-Malek, H. A., & Ewies, E. F. (2016). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available from: [Link]

  • Del Bello, F., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359–6370. Available from: [Link]

  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. Available from: [Link]

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting Williamson ether synthesis side reactions. BenchChem.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]

  • Del Bello, F., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Denton, R., et al. (2018). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 16(44), 8474-8481. Available from: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]

  • da Silva, A. C., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(9), 1845-1854. Available from: [Link]

  • Del Bello, F., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. Available from: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available from: [Link]

  • Template reaction. Wikipedia. Available from: [Link]

  • Optimization of Reaction Conditions. ResearchGate. Available from: [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • de la Torre, B. G., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. Available from: [Link]

  • Construction of the 1,4‐benzodioxane ring by 6‐exo EPC in the total synthesis of a neolignan natural product. ResearchGate. Available from: [Link]

  • Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024. ResearchGate. Available from: [Link]

  • Process for producing 1,4-benzodioxane derivatives. Google Patents.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Available from: [Link]

  • Chemistry and pharmacology of benzodioxanes. TSI Journals. Available from: [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available from: [Link]

Sources

Troubleshooting

Controlling regioselectivity in the synthesis of substituted benzodioxanes

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of substituted 1,4-benzodioxanes. This resource is designed to provide in-depth guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted 1,4-benzodioxanes. This resource is designed to provide in-depth guidance, from fundamental principles to advanced troubleshooting, to help you navigate the complexities of controlling regioselectivity in your experiments. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to ensure you can achieve your synthetic targets with confidence and precision.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the foundational principles that govern the regioselective synthesis of 1,4-benzodioxanes, a critical scaffold in medicinal chemistry.[1][2]

Q1: What are the primary factors controlling regioselectivity in the synthesis of 1,4-benzodioxanes from substituted catechols?

The regiochemical outcome of the reaction between a substituted catechol and a dielectrophile (e.g., 1,2-dihaloethane or its synthetic equivalents) is a delicate interplay of several factors. The reaction typically proceeds via a tandem Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] The regioselectivity is primarily determined by:

  • Electronic Effects of Substituents: The nucleophilicity of the two hydroxyl groups on the catechol ring is the most critical factor. Electron-donating groups (EDGs) increase the electron density and nucleophilicity of the nearby hydroxyl group, while electron-withdrawing groups (EWGs) decrease it. The initial attack will preferentially occur from the more nucleophilic oxygen.

  • Steric Hindrance: Bulky substituents on the catechol ring can hinder the approach of the electrophile to the adjacent hydroxyl group, favoring reaction at the less sterically encumbered site.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the relative rates of the two possible cyclization pathways, thereby altering the final ratio of regioisomers.[6]

  • Nature of the Electrophile: The structure of the reagent used to form the dioxane ring can also play a role, although this is often less influential than the catechol's substitution pattern.

Q2: How do electron-donating (EDG) vs. electron-withdrawing groups (EWG) on the catechol specifically direct the initial reaction?

Understanding the electronic nature of your catechol substituent is the first step in predicting the reaction's outcome. The phenoxide formed upon deprotonation is the active nucleophile.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃, -OH): These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the adjacent hydroxyl group more acidic (easier to deprotonate) and the resulting phenoxide more nucleophilic. Therefore, the initial SN2 attack will likely occur at the oxygen closest to the EDG.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -C(O)R, -Halogens): These groups decrease the electron density of the ring, reducing the nucleophilicity of both hydroxyls, but the effect is more pronounced on the closer hydroxyl group. Consequently, the initial attack is favored at the hydroxyl group further away from the EWG.

This principle is fundamental to designing a regioselective synthesis. For instance, in the oxidative dimerization of phenols to form benzodioxanes, catechols with electron-donating substituents strongly favor the formation of 3-aryl products.[7]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments. The advice is presented in a problem/solution format to directly address your challenges.

Problem: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

A lack of regioselectivity is a common hurdle, especially when the electronic and steric factors on the catechol are not strongly differentiating. Here’s a systematic approach to troubleshoot this issue:

1. Analyze Your Substrate:

  • Weak Directing Groups: If your catechol substituent is a weak activator (like an alkyl group) or a weak deactivator (like a halogen), the difference in nucleophilicity between the two hydroxyl groups may be insufficient to direct the reaction effectively.

  • Conflicting Effects: Consider if steric and electronic effects are opposing each other. A bulky electron-donating group, for example, might electronically favor reaction at the adjacent position but sterically hinder it.

2. Modify Reaction Conditions: Reaction conditions can be tuned to amplify the small differences in reactivity between the two nucleophilic centers.

  • Choice of Base: The base deprotonates the catechol to form the reactive phenoxide.[4] The choice of counter-ion can be critical.

    • Cesium Carbonate (Cs₂CO₃): Often provides higher regioselectivity compared to potassium or sodium carbonates. The large, soft cesium cation is thought to coordinate less tightly with the phenoxides, leading to a more "naked" and reactive nucleophile, which can amplify the inherent electronic preferences of the substrate.

    • Potassium Carbonate (K₂CO₃): A common and effective base, but may offer less selectivity in challenging cases.[8]

    • Sodium Hydride (NaH): A strong, non-coordinating base that can be effective, particularly for dialkyl ether synthesis.[9]

  • Solvent Polarity: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.[6]

    • Aprotic Polar Solvents (DMF, DMSO, Acetonitrile): These are generally the solvents of choice as they effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free.[9][10] They can help accelerate the desired SN2 reaction.

    • Nonpolar Solvents (Toluene, Dioxane): Can sometimes enhance selectivity by promoting ion-pairing effects that differentiate the two nucleophilic sites.

  • Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is under greater kinetic control, and the transition state with the lower activation energy (i.e., the one leading to the major product) is more heavily favored.

Table 1: Effect of Base and Solvent on Regioselectivity (Illustrative)

Catechol SubstrateBaseSolventTemperature (°C)Regioisomeric Ratio (A:B)
3-MethylcatecholK₂CO₃Acetone603 : 1
3-MethylcatecholCs₂CO₃DMF258 : 1
4-NitrocatecholK₂CO₃DMF805 : 1
4-NitrocatecholK₂CO₃Toluene809 : 1

Note: Data is illustrative and actual results will vary based on the specific substrates and reaction setup.

3. Employ a Protecting Group Strategy: If modifying conditions is insufficient, a more robust chemical approach is required. This involves temporarily blocking one hydroxyl group to force the reaction to proceed at the desired position.

G

Problem: The overall yield of my reaction is low, and I observe significant byproduct formation.

Low yields can stem from several issues beyond poor regioselectivity. Here are the most common culprits and their solutions:

1. Catechol Oxidation:

  • Problem: Catechols are highly susceptible to oxidation, especially under basic conditions and in the presence of air (oxygen). This leads to the formation of colored, quinone-type byproducts and consumption of starting material.

  • Solution:

    • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent oxidation.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Reagent Purity: Ensure the catechol starting material is pure and has not been partially oxidized during storage.

2. Competing Elimination Reaction:

  • Problem: The phenoxide is not only a nucleophile but also a strong base.[5] It can promote E2 elimination of the dielectrophile (e.g., 1,2-dibromoethane), especially at higher temperatures, leading to vinyl bromide and other byproducts. This is more prevalent with secondary or tertiary alkyl halides.[5][9]

  • Solution:

    • Use Primary Electrophiles: Whenever possible, use primary dihalides or tosylates, as they are less prone to elimination.[3][5]

    • Control Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Slow Addition: Adding the electrophile slowly to the solution of the deprotonated catechol can help maintain a low concentration of the electrophile, favoring the bimolecular substitution over elimination.

3. C-Alkylation vs. O-Alkylation:

  • Problem: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3][9] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

  • Solution:

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.

    • Counter-ion: Harder cations (like Na⁺ or K⁺) tend to associate more strongly with the oxygen, which can sometimes lead to more C-alkylation. Softer cations like Cs⁺ may favor O-alkylation.

G cluster_check Initial Checks cluster_solution Potential Solutions Start Low Yield Observed Inert Is reaction under Inert Atmosphere? Start->Inert Temp Is temperature minimized? Inert->Temp Yes Sol_Inert Implement N₂/Ar blanket & degas solvents Inert->Sol_Inert No Sol_Temp Lower reaction temp; consider longer time Temp->Sol_Temp No Sol_Base Switch to a milder base or different counter-ion (Cs₂CO₃) Temp->Sol_Base Yes

Experimental Protocols

General Protocol for the Regioselective Synthesis of a Substituted 1,4-Benzodioxane

This protocol provides a robust starting point. Critical steps for controlling regioselectivity are highlighted.

  • Reaction Setup:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted catechol (1.0 equiv.) and cesium carbonate (Cs₂CO₃, 2.2 equiv.).

    • Seal the flask with a septum and purge the system with dry nitrogen or argon for 10-15 minutes. (Critical Step: Prevents Oxidation) .

    • Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the catechol.

  • Reaction Execution:

    • Stir the resulting suspension at room temperature for 30 minutes to allow for salt formation.

    • Slowly add the 1,2-dihaloethane or equivalent dielectrophile (e.g., ethyl 2,3-dibromopropionate[8]) (1.1 equiv.) dropwise via syringe over 10-20 minutes.

    • [For High Selectivity] Maintain the reaction at a controlled low temperature (e.g., 0 °C to room temperature) and monitor progress by TLC or LC-MS. (Critical Step: Kinetic Control) .

    • If the reaction is sluggish, slowly warm the mixture to a moderate temperature (e.g., 50-70 °C) and continue to monitor.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate (or another suitable extraction solvent).

    • Separate the layers and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and any byproducts.

References

  • Law, B. J. C., et al. (2015). Effects of Active-Site Modification and Quaternary Structure on the Regioselectivity of Catechol-O-Methyltransferase. ResearchGate. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]

  • Baran, P. S., et al. (N/A). A One-Pot Regiospecific Synthesis of Highly Functionalized 1,4-Benzodioxin Derivatives from an Electrochemically Induced Diels-Alder Reaction. Available at: [Link]

  • Williamson Ether Synthesis. (N/A). Cambridge University Press. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. Available at: [Link]

  • Gutberlet, A., et al. (N/A). Altering the Regiospecificity of a Catechol O‐methyltransferase through Rational Design: Vanilloid vs. Isovanilloid Motifs. Available at: [Link]

  • Ronsisvalle, G., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. National Institutes of Health. Available at: [Link]

  • Olsen, A. J., & Bordner, A. J. (N/A). Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity. National Institutes of Health. Available at: [Link]

  • Donohoe, T. J., et al. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Royal Society of Chemistry. Available at: [Link]

  • Algera, R. F., et al. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. PubMed. Available at: [Link]

  • Ielo, L., et al. (N/A). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. Available at: [Link]

  • Law, B. J. C., et al. (2016). Effects of Active-Site Modification and Quaternary Structure on the Regioselectivity of Catechol-O-Methyltransferase. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Benzodioxanes. (2007). TSI Journals. Available at: [Link]

  • Ielo, L., et al. (N/A). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of N-Substitution on Benzodioxane Carboxamide

Welcome to the technical support center for the N-substitution of benzodioxane carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this import...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-substitution of benzodioxane carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. The 1,4-benzodioxane moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds[1][2]. N-substitution on the carboxamide appendage is a critical step for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.

However, this transformation is not without its challenges. The inherent electronic properties of the amide bond can render the nitrogen atom less nucleophilic than a typical amine, often leading to sluggish reactions, low yields, or undesired side products. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and optimize your reaction conditions.

Core Principles: The Chemistry of Amide N-Alkylation

The N-substitution of a pre-formed benzodioxane carboxamide is typically a nucleophilic substitution reaction, most often proceeding via an SN2 mechanism[3]. The reaction involves two key steps:

  • Deprotonation: The amide N-H is weakly acidic (pKa ≈ 17-18 in DMSO). Therefore, a sufficiently strong base is required to deprotonate the nitrogen, generating a resonance-stabilized amide anion, often called an "amidate".

  • Nucleophilic Attack: The resulting amidate anion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new N-C bond.

The amide nitrogen is significantly less basic and nucleophilic than an amine nitrogen because the lone pair is delocalized into the adjacent carbonyl group through resonance[4][5]. This delocalization must be overcome, which is why amide N-alkylation generally requires more forcing conditions (stronger bases, higher temperatures) than amine N-alkylation.

N-Alkylation_Mechanism Start Benzodioxane Carboxamide (R-CONH-R') Amidate Amidate Anion (Resonance Stabilized) Start->Amidate + Base - H₂ Base Strong Base (e.g., NaH) TS SN2 Transition State Amidate->TS + R''-X AlkylHalide Alkylating Agent (R''-X) Product N-Substituted Product (R-CON(R'')-R') TS->Product Salt Byproduct (Base-H⁺ + X⁻) TS->Salt - X⁻

Caption: General mechanism for base-mediated N-alkylation of a carboxamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows very low or no conversion. The starting material is mostly unreacted. What should I do?

This is the most common issue, often stemming from insufficient reactivity. Several factors could be at play[6].

Possible Causes & Solutions:

  • Insufficient Base Strength/Stoichiometry: The amide N-H is not easily deprotonated.

    • Troubleshooting: Switch to a stronger base. If you are using a carbonate like K₂CO₃, consider moving to sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or cesium carbonate (Cs₂CO₃). NaH is a cost-effective and powerful choice. Ensure you are using at least 1.1-1.5 equivalents of the base to drive the deprotonation to completion.

  • Inappropriate Solvent: The solvent plays a crucial role in solubilizing the amidate salt and stabilizing the SN2 transition state.

    • Troubleshooting: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as their high polarity can accelerate SN2 reactions. Tetrahydrofuran (THF) is also common but may require higher temperatures or stronger bases[7]. Ensure your solvent is anhydrous, as water will quench the base and can hydrolyze the alkylating agent[8].

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Troubleshooting: Increase the reaction temperature. If you are running the reaction at room temperature, try heating to 60-80 °C[9]. For particularly challenging substrates, temperatures up to 110 °C in a high-boiling solvent like DMF or toluene may be necessary[10]. Monitor for potential degradation of your starting material at higher temperatures.

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Troubleshooting: Use an alkylating agent with a better leaving group. The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride with poor results, switching to the corresponding alkyl bromide or iodide will significantly increase the reaction rate.

Troubleshooting_Low_Conversion Start Low / No Conversion (TLC/LC-MS shows SM) CheckBase Is the base strong enough? (e.g., NaH, KHMDS) Start->CheckBase CheckSolvent Is the solvent polar aprotic? (e.g., DMF, DMSO) CheckBase->CheckSolvent Yes SolutionBase Action: Use stronger base (e.g., switch K₂CO₃ to NaH) CheckBase->SolutionBase No CheckTemp Is the temperature sufficient? (Try 60-100 °C) CheckSolvent->CheckTemp Yes SolutionSolvent Action: Switch to DMF/DMSO Ensure anhydrous conditions CheckSolvent->SolutionSolvent No CheckLG Is the leaving group good? (I > Br > Cl) CheckTemp->CheckLG Yes SolutionTemp Action: Increase temperature Monitor for degradation CheckTemp->SolutionTemp No SolutionLG Action: Use Alkyl Iodide or Alkyl Bromide CheckLG->SolutionLG No

Caption: Decision workflow for troubleshooting low reaction conversion.

Q2: My reaction is producing a significant amount of a side product. How can I improve selectivity?

Side reactions can compete with the desired N-alkylation, reducing your yield and complicating purification.

Possible Side Reactions & Solutions:

  • O-Alkylation: The amidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. O-alkylation leads to the formation of an imino ether.

    • Troubleshooting: N-alkylation is typically the kinetically favored pathway. To favor it, use conditions that promote kinetic control. Hard cations (like Na⁺ from NaH) associate more tightly with the harder oxygen atom, which can sometimes hinder O-alkylation. Using polar aprotic solvents (DMF, DMSO) generally favors N-alkylation over less polar solvents like THF.

  • Elimination (E2 Reaction): If you are using a secondary or tertiary alkyl halide, or a very strong and sterically hindered base, an E2 elimination reaction can occur to form an alkene instead of the desired substitution product[11].

    • Troubleshooting: If possible, use a primary alkyl halide. If a secondary halide is necessary, use a less hindered base (e.g., NaH instead of potassium tert-butoxide) and try running the reaction at a lower temperature to favor substitution over elimination.

  • Hydrolysis of the Carboxamide: While amides are generally stable, prolonged heating under strongly basic conditions, especially with adventitious water, can lead to hydrolysis back to the carboxylic acid[12].

    • Troubleshooting: Ensure strictly anhydrous conditions for your reaction. Use freshly dried solvents and flame-dry your glassware. Minimize reaction time by monitoring closely with TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

  • Racemization or Degradation of the Benzodioxane Ring: Certain substituted benzodioxanes can be unstable to strong bases, potentially leading to racemization at a chiral center or ring opening[13].

    • Troubleshooting: If you suspect scaffold instability, try using a milder base, such as Cs₂CO₃ or K₂CO₃, and run the reaction at the lowest effective temperature. Screen different bases to find one that is strong enough for the alkylation but does not cause degradation.

Frequently Asked Questions (FAQs)
How do I choose the right base for my N-alkylation?

The choice of base is critical and depends on the acidity of your specific benzodioxane carboxamide. A good starting point is to screen a few options.

Base pKa of Conj. Acid Typical Conditions Pros Cons
NaH ~36THF, DMF; 0 °C to RTStrong, inexpensive, high yieldsPyrophoric, requires careful handling, moisture sensitive
K₂CO₃ 10.3DMF, Acetone; 60-100 °CInexpensive, easy to handleOften requires high temperatures, may not be strong enough[1]
Cs₂CO₃ 10.3Toluene, DMF; 80-110 °CHighly effective ("Cesium effect"), good for difficult substrates[10]Expensive
KHMDS ~26THF; -78 °C to RTVery strong, non-nucleophilic, solubleMoisture sensitive, relatively expensive
What is the best solvent, and how important is it to be anhydrous?

Polar aprotic solvents are generally best. DMF is often the solvent of choice due to its high dielectric constant and ability to dissolve a wide range of substrates. It is critically important that the solvent and all reagents are anhydrous. Strong bases like NaH react violently with water, and any moisture will reduce the effective amount of base available for your reaction[8].

My alkylating agent is very expensive. Can I use a smaller excess?

While using a slight excess (1.1-1.2 equivalents) of the alkylating agent is standard practice to drive the reaction to completion, you can often achieve good results with stoichiometric amounts (1.0 equivalent). If you do this, it becomes even more critical that all other parameters (base strength, temperature, anhydrous conditions) are fully optimized.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a starting point for the N-alkylation of a generic benzodioxane carboxamide using sodium hydride and an alkyl bromide.

Materials:

  • Benzodioxane carboxamide (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Bromide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, septa

Procedure:

  • Setup: Flame-dry a round-bottom flask under vacuum and allow it to cool under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add the benzodioxane carboxamide followed by anhydrous DMF (aim for a concentration of ~0.1-0.5 M). Stir the solution to dissolve the starting material.

  • Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The solution may become cloudy as the sodium amidate forms.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl bromide dropwise via syringe[9].

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 60-80 °C until the starting material is consumed[9].

  • Workup: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Parameter_Interplay Yield Reaction Outcome (Yield & Selectivity) Base Base Base->Yield Base_Strength Strength Base->Base_Strength Base_Sterics Sterics Base->Base_Sterics Solvent Solvent Solvent->Yield Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_Anhydrous Anhydrous? Solvent->Solvent_Anhydrous Substrate Substrates Substrate->Yield Sub_SM Amide Sterics Substrate->Sub_SM Sub_Alkyl Alkyl Halide (1° > 2°) Substrate->Sub_Alkyl Conditions Conditions Conditions->Yield Cond_Temp Temperature Conditions->Cond_Temp Cond_Time Time Conditions->Cond_Time

Sources

Troubleshooting

Troubleshooting guide for the synthesis of PARP1 inhibitors based on benzodioxine

Technical Support Center: Synthesis of Benzodioxine-Based PARP1 Inhibitors A Senior Application Scientist's Guide to Navigating Synthetic Challenges Welcome to the technical support center for the synthesis of Poly(ADP-r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Benzodioxine-Based PARP1 Inhibitors

A Senior Application Scientist's Guide to Navigating Synthetic Challenges

Welcome to the technical support center for the synthesis of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors centered on the benzodioxine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you overcome common and complex hurdles in your synthetic campaigns. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

PARP1 is a critical enzyme in the DNA damage repair (DDR) pathway, and its inhibition has become a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2][3] The mechanism, known as synthetic lethality, relies on the inhibitor trapping PARP1 on DNA, which leads to the collapse of replication forks and the formation of double-strand breaks that are irreparable in these cancer cells.[4] The benzodioxine scaffold has emerged as a versatile and effective core for designing potent PARP1 inhibitors.[5][6]

This guide is structured as a series of troubleshooting questions and answers, addressing specific issues you may encounter.

General Synthetic Workflow

The synthesis of a PARP1 inhibitor with a benzodioxine core typically involves three key stages: 1) Formation of the benzodioxine ring, 2) Functional group manipulation on the aromatic core, and 3) Introduction of the pharmacophoric carboxamide moiety, which is crucial for binding to the nicotinamide pocket of the PARP1 active site.[7][8]

Below is a generalized workflow representing a common synthetic approach.

G cluster_0 Stage 1: Benzodioxine Ring Formation cluster_1 Stage 2: Core Functionalization cluster_2 Stage 3: Amide Formation A Starting Material (e.g., 3,4-dihydroxybenzonitrile) B Cyclization Reaction (e.g., with 1,2-dibromoethane or epichlorohydrin) A->B Base (K2CO3) Solvent (DMF) C Benzodioxine Intermediate B->C D Hydrolysis of Nitrile (if starting from nitrile) C->D Acid or Base (e.g., aq. NaOH) E Benzodioxine Carboxylic Acid D->E F Carboxylic Acid Activation (e.g., with SOCl2, EDCI, or Chloroformate) E->F G Amidation Reaction F->G Ammonia Source (e.g., NH4OH, NH3 in MeOH) H Final PARP1 Inhibitor (Benzodioxine Carboxamide) G->H

Caption: Generalized synthetic workflow for benzodioxine-based PARP1 inhibitors.

Troubleshooting Guide & FAQs

Section 1: Benzodioxine Ring Formation

Question 1: My cyclization reaction to form the benzodioxine ring is low-yielding or fails completely. What are the common causes and how can I fix it?

Potential Causes:

  • Poor quality of starting catechol: Catechols are susceptible to oxidation, appearing dark and discolored. This is a primary cause of low yields.

  • Insufficiently strong base or poor base solubility: The reaction requires deprotonation of both phenolic hydroxyl groups. If the base is too weak or doesn't dissolve well, the reaction will be sluggish or stall.

  • Incorrect choice of solvent: The solvent must be polar aprotic to dissolve the phenoxide salt and facilitate an SN2 reaction.

  • Side reactions: The alkylating agent (e.g., 1,2-dibromoethane) can react with the solvent or undergo elimination. Incomplete reaction can also lead to mono-alkylated byproducts.

  • Reaction temperature and time: These reactions often require heat to proceed at a reasonable rate, but excessive heat can cause decomposition.

Proposed Solutions & Protocols:

  • Verify Starting Material Quality:

    • Protocol: Before use, check the appearance of your catechol derivative. If it's dark brown or black, consider purifying it by recrystallization or column chromatography, or purchase a fresh batch.

    • Rationale: Oxidized catechols can form quinone-like structures that polymerize or engage in side reactions under basic conditions, consuming reagents and complicating purification.

  • Optimize Base and Solvent System:

    • Protocol: Switch from a weaker base like sodium carbonate (Na₂CO₃) to a stronger one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the reaction is run in a suitable polar aprotic solvent like DMF or DMSO.

    • Rationale: K₂CO₃ is more effective than Na₂CO₃ due to the higher solubility of the resulting potassium phenoxide salt in organic solvents. Cs₂CO₃ is even more effective due to the "cesium effect," which leads to a more "naked" and highly reactive phenoxide anion.[9]

  • Troubleshooting Table: Cyclization Conditions

    Parameter Standard Condition Alternative 1 (Aggressive) Alternative 2 (Mild) Rationale
    Base K₂CO₃ (2.2 eq) Cs₂CO₃ (2.2 eq) K₃PO₄ (2.5 eq) Cs₂CO₃ enhances nucleophilicity. K₃PO₄ is a strong, non-hygroscopic alternative.
    Solvent DMF DMSO Acetonitrile DMSO offers higher boiling point and better solvating power. Acetonitrile is easier to remove.
    Temperature 80-100 °C 120 °C 60-70 °C (refluxing MeCN) Higher temperature can overcome activation energy barriers but risks decomposition.

    | Alkylating Agent | 1,2-Dibromoethane | 1,2-Dichloroethane | Ethyl bromoacetate* | Dichloroethane is less reactive but cheaper for scale-up. Bromoacetate can be used for different analogs.[5] |

*Note: Using ethyl bromoacetate would lead to a different scaffold, as seen in some scaffold hopping strategies.[5]

  • Monitor the Reaction:

    • Protocol: Track the reaction's progress using TLC or LC-MS every 2-4 hours. Look for the disappearance of the starting material and the appearance of the product spot, as well as any intermediate mono-alkylated species.

    • Rationale: Simply running the reaction for a "standard" time can be misleading. Empirical monitoring allows you to stop the reaction at the optimal point, preventing the formation of degradation byproducts from prolonged heating.

G start Low Yield in Cyclization? check_catechol Is catechol pure (pale color)? start->check_catechol purify Purify or replace starting material. check_catechol->purify No check_base Using K2CO3 or Cs2CO3? check_catechol->check_base Yes purify->check_base change_base Switch to stronger base (e.g., Cs2CO3). check_base->change_base No check_temp Is temperature >80°C in DMF/DMSO? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature to 100-120°C. Monitor for degradation. check_temp->increase_temp No success Problem Resolved check_temp->success Yes increase_temp->success

Caption: Troubleshooting decision tree for low-yield benzodioxine ring formation.

Section 2: Amide Formation

Question 2: I'm struggling with the final amidation step. My yields are low, and I see unreacted starting material or side products.

Potential Causes:

  • Inefficient activation of the carboxylic acid: The hydroxyl group of a carboxylic acid is a poor leaving group. It must be activated to react with an amine source.

  • Hydrolysis of the activated intermediate: Activated species (like acyl chlorides or active esters) are highly susceptible to hydrolysis by trace amounts of water in the solvent or reagents.

  • Poor nucleophilicity of the ammonia source: While ammonia is a good nucleophile, its concentration and delivery can be problematic.

  • Side reactions with the activating agent: Some activating agents can react with other functional groups on the molecule if not used under the correct conditions.

Proposed Solutions & Protocols:

  • Ensure Anhydrous Conditions:

    • Protocol: Use freshly distilled, anhydrous solvents (e.g., THF, DCM). Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Rationale: Water will rapidly quench the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation.

  • Select the Right Activation Method:

    • Protocol 1 (Acyl Chloride): Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a robust but harsh method. After formation, evaporate the excess SOCl₂ and then add the ammonia source (e.g., a solution of ammonia in methanol or concentrated ammonium hydroxide) at a low temperature (0 °C).

    • Protocol 2 (Mixed Anhydride): React the carboxylic acid with isobutyl chloroformate and a non-nucleophilic base like N-methylmorpholine (NMM) at 0 °C for 15-30 minutes.[5] Then, add the ammonia source.

    • Protocol 3 (Peptide Coupling Reagents): Use standard peptide coupling reagents like EDC (or EDCI) with HOBt, or HATU. These are milder and highly efficient but more expensive. Dissolve the acid, coupling reagent, and HOBt in DMF/DCM, then add the ammonia source.

    • Rationale: The choice of activating agent is a trade-off between reactivity, cost, and functional group tolerance. Acyl chlorides are highly reactive but can be incompatible with sensitive groups. The mixed anhydride method is a good balance.[5] Peptide coupling reagents are excellent for complex substrates where minimizing side reactions is critical.

  • Optimize Ammonia Addition:

    • Protocol: Use a saturated solution of ammonia in an organic solvent like methanol or isopropanol instead of aqueous ammonium hydroxide to minimize water content. Add the ammonia solution slowly at 0 °C to control the exotherm of the reaction.

    • Rationale: Controlling the temperature and minimizing water are paramount for success. Slow addition prevents localized heating that could degrade the activated intermediate or the product.

Section 3: Advanced Synthetic Challenges

Question 3: I am attempting a Knoevenagel condensation on a related benzoxazinone scaffold to add a benzylidene group, but the yield is less than 10%. How can I improve this?

This is a specific, documented challenge in the literature related to these scaffolds.[5]

Root Cause Analysis:

  • Low Acidity of Methylene Protons: The primary reason for the low yield is the weak acidity of the C2-methylene protons adjacent to the carbonyl group in the benzoxazinone ring.[5] A standard Knoevenagel condensation requires the formation of an enolate, which is difficult if the protons are not sufficiently acidic.

Solutions Attempted (with Limited Success):

The literature reports that several advanced methods failed to significantly improve the yield for this specific transformation:[5]

  • Conventional reflux in pyridine with a piperidine catalyst.

  • Microwave irradiation at 120 °C with acetic anhydride and triethylamine.

  • Microwave irradiation at 120 °C in pyridine with a piperidine catalyst.

Expert Recommendations & Alternative Strategies:

  • Use a Much Stronger Base (with caution):

    • Protocol: Instead of amine bases, consider a non-nucleophilic strong base like LDA or NaHMDS at low temperatures (-78 °C) to force deprotonation. Then, add the benzaldehyde derivative.

    • Rationale: Strong, non-nucleophilic bases can deprotonate even weakly acidic C-H bonds. However, this approach carries a high risk of side reactions, such as attack at the amide carbonyl, and requires strict anhydrous and inert conditions. This should be considered an exploratory route.

  • Modify the Substrate to Increase Acidity:

    • Protocol: Consider if an electron-withdrawing group can be temporarily installed adjacent to the methylene position to increase its acidity. This is a significant synthetic deviation and would require a redesign of the route.

    • Rationale: This is a fundamental approach in organic synthesis. By making the proton easier to remove, the reaction becomes more favorable.

  • Alternative Synthetic Route:

    • Protocol: Instead of building the benzylidene group on a pre-formed ring, consider a convergent synthesis where the benzylidene moiety is part of one of the starting materials before the final cyclization step.

    • Rationale: When a specific reaction is fundamentally low-yielding due to electronic properties, it is often more efficient to redesign the synthesis to avoid that problematic step entirely.

Purification and Analysis FAQs

Q: What are the main challenges in purifying these inhibitors? A: Common challenges include removing structurally similar byproducts (e.g., mono-alkylated starting material from the cyclization) and residual palladium catalysts if cross-coupling reactions are used.[10][11] Purification often requires careful column chromatography with optimized solvent gradients. In some cases, preparative HPLC may be necessary for the final compound to achieve high purity.

Q: My final compound looks pure by TLC, but NMR shows impurities. Why? A: Some impurities may not be UV-active and thus invisible on a TLC plate viewed under a UV lamp. Additionally, residual solvents (DMF, DMSO) are common impurities that are not visible on TLC but are prominent in NMR. Always confirm purity by multiple methods, such as LC-MS and NMR. High-field NMR is essential for structural confirmation.

Q: How should I handle protecting groups for more complex analogs? A: When synthesizing analogs with additional reactive groups (amines, other hydroxyls), a robust protecting group strategy is essential.[12][13] Choose orthogonal protecting groups—ones that can be removed under different conditions. For example, use a Boc group (acid-labile) for an amine and a Benzyl ether (removed by hydrogenolysis) for a phenol. This allows for selective deprotection without affecting other parts of the molecule.[14][15]

References

  • Talele, T. T., et al. (2021). Synthesis of 2,3-dihydrobenzo[b][5][16]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][16]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Yuan, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Di Benedetto, M., et al. (2023). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Che, P., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Yuan, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed. Available at: [Link]

  • Elmasry, M. F., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Available at: [Link]

  • Elmasry, M. F., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Available at: [Link]

  • Schremmer, J., & Groll, T. (2024). Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation. International Journal of Molecular Sciences. Available at: [Link]

  • Oksenych, V., et al. (2023). Purification of Human PARP-1 and PARP-1 Domains from Escherichia coli for Structural and Biochemical Analysis. ResearchGate. Available at: [Link]

  • Ruiz-Migo, M., et al. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pisano, C., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers. Available at: [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link]

  • Murai, J., & Pommier, Y. (2022). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science. Available at: [Link]

  • Zhang, T., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. ResearchGate. Available at: [Link]

  • Knight, J. C., & Kersemans, V. (2016). (A) Synthetic route to 18 F-transcyclooctene. (B) Synthesis of PARP1... ResearchGate. Available at: [Link]

  • Kulkarni, M. V., & Patil, V. D. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]

  • van der Vorm, S. (2016). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • Zhang, T., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. mAbs. Available at: [Link]

  • Petzer, A., et al. (2016). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. ResearchGate. Available at: [Link]

  • D'Andrea, A. D. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. The Journal of Clinical Investigation. Available at: [Link]

  • Micheli, F., et al. (2018). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Available at: [Link]

  • Nelson, W. L., et al. (2017). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. As a molecule of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. As a molecule of significant interest in medicinal chemistry, its successful scale-up is critical for advancing research and development programs. This document provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the common and complex challenges encountered during the transition from laboratory to pilot or industrial scale. The insights provided herein are grounded in established chemical principles and process chemistry experience to ensure scientific integrity and practical utility.

Introduction to the Synthetic Pathway

The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide typically proceeds through a multi-step sequence. A common and scalable approach involves the initial formation of the 2,3-dihydro-1,4-benzodioxine ring system, followed by the introduction and conversion of a functional group at the 2-position to the desired carboxamide. A representative synthetic scheme is outlined below.

Synthetic_Pathway Catechol Catechol Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Catechol->Base_Solvent HaloEster Halogenated Ester (e.g., Ethyl 2,3-dibromopropionate) HaloEster->Base_Solvent Ester 2,3-Dihydro-1,4-benzodioxine- 2-carboxylate Ester Base_Solvent->Ester Williamson Ether Synthesis (Ring Formation) Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Ester->Hydrolysis CarboxylicAcid 2,3-Dihydro-1,4-benzodioxine- 2-carboxylic Acid Hydrolysis->CarboxylicAcid Amidation Amidation (e.g., SOCl2, NH3 or Coupling Agent, NH3) CarboxylicAcid->Amidation Product 2,3-Dihydro-1,4-benzodioxine- 2-carboxamide Amidation->Product

Caption: General synthetic route to 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.

Frequently Asked Questions (FAQs)

This section addresses common initial queries that researchers may have before embarking on or during the scale-up of this synthesis.

Q1: What are the most critical stages to monitor during the scale-up of the Williamson ether synthesis for the benzodioxine ring formation?

A1: The most critical stages are the initial deprotonation of catechol and the subsequent alkylation. On a large scale, the exothermicity of the deprotonation with a strong base must be carefully managed to prevent runaway reactions. The choice of base is crucial; while strong bases like sodium hydride are effective in the lab, milder bases like potassium carbonate are often preferred for industrial syntheses due to safety and handling considerations[1]. Additionally, the rate of addition of the alkylating agent (e.g., a dihaloethane derivative) should be controlled to maintain the optimal reaction temperature and minimize side reactions. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance reaction rates and yields in industrial settings by facilitating the transfer of the phenoxide ion into the organic phase[2].

Q2: Are there common by-products I should expect during the ring formation step?

A2: Yes, several by-products can form. The primary competing reaction is elimination, especially if using a sterically hindered or secondary alkyl halide[1]. In the context of forming the benzodioxine ring from catechol and a 1,2-dihaloethane, oligomerization or polymerization of the starting materials can occur, particularly if the stoichiometry or reaction conditions are not well-controlled. In some cases, C-alkylation of the phenoxide can compete with the desired O-alkylation, though this is generally less common for phenoxides compared to other nucleophiles[2].

Q3: What are the key safety considerations when working with catechol and 1,2-dibromoethane on a large scale?

A3: Both catechol and 1,2-dibromoethane present significant health hazards. Catechol is toxic and can be absorbed through the skin, causing dermatitis and potentially more severe systemic effects[3][4]. It is also classified as a possible human carcinogen[3]. 1,2-dibromoethane is also toxic, a suspected carcinogen, and can cause severe irritation to the skin, eyes, and respiratory tract. On a large scale, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves and clothing, and to work in a well-ventilated area or a closed system. Engineering controls, such as fume hoods and glove boxes, are essential to minimize exposure.

Q4: Which amidation method is most suitable for converting the carboxylic acid to the final product on a large scale?

A4: The choice of amidation method for scale-up depends on factors like cost, safety, and the reactivity of the carboxylic acid. While methods involving thionyl chloride to form the acid chloride are effective, they generate stoichiometric amounts of acidic by-products. Modern coupling agents are often preferred in pharmaceutical manufacturing. However, for a relatively simple, non-chiral carboxamide, a more direct and atom-economical approach using a boric acid catalyst or a similar dehydrating agent at elevated temperatures can be advantageous, as it avoids the use of expensive coupling reagents and simplifies work-up[5][6]. These methods often require azeotropic removal of water, which is a common industrial practice[5].

Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.

Problem 1: Low Yield in the Williamson Ether Synthesis (Ring Formation)

Question: My yield of the 2,3-Dihydro-1,4-benzodioxine-2-carboxylate ester is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?

Answer:

Causality: A decrease in yield upon scale-up of the Williamson ether synthesis is often multifactorial. Key contributing factors include inefficient mixing, poor temperature control, and the increased impact of side reactions. In a large reactor, achieving homogeneous mixing of the solid base (e.g., K2CO3), catechol, and the alkylating agent in the solvent can be challenging. This can lead to localized areas of high or low reactant concentration, promoting by-product formation. Inadequate heat dissipation can lead to temperature spikes, which favor elimination over substitution[1].

Troubleshooting Steps:

  • Optimize Agitation: Ensure the reactor's agitator is designed for efficient solid-liquid mixing. The use of baffles can improve turbulence and prevent the settling of the base.

  • Controlled Reagent Addition: Add the alkylating agent subsurface and at a controlled rate to maintain a consistent reaction temperature. This minimizes localized high concentrations and allows for better management of any exotherm.

  • Consider a Phase Transfer Catalyst (PTC): If not already in use, introducing a PTC like tetrabutylammonium bromide can significantly improve the reaction rate and yield by facilitating the transfer of the catecholate anion to the organic phase where the reaction occurs[2][7]. This is a common strategy in industrial Williamson ether syntheses[2].

  • Solvent Choice: Ensure the solvent is appropriate for scale-up. While DMF and DMSO are excellent solvents for this reaction in the lab, their high boiling points can complicate product isolation on a large scale. Consider alternative solvents that allow for easier work-up and recycling.

Troubleshooting_Yield LowYield Low Yield in Ring Formation Cause1 Inefficient Mixing LowYield->Cause1 Cause2 Poor Temperature Control LowYield->Cause2 Cause3 Side Reactions (Elimination/Polymerization) LowYield->Cause3 Solution1 Optimize Agitation (Baffles, Impeller Design) Cause1->Solution1 Solution2 Controlled Reagent Addition (Subsurface, Slow Rate) Cause2->Solution2 Solution3 Use Phase Transfer Catalyst (e.g., TBAB) Cause3->Solution3 Solution4 Re-evaluate Solvent Choice Cause3->Solution4

Caption: Troubleshooting low yield in the ring formation step.

Problem 2: Difficulty in Purification of the Final Carboxamide

Question: I am observing multiple impurities in my final 2,3-Dihydro-1,4-benzodioxine-2-carboxamide product after amidation, and purification by column chromatography is not practical at this scale. What are my options?

Answer:

Causality: Impurities in the final product can originate from the starting materials or be generated during the amidation step. If the preceding carboxylic acid contains impurities, they are likely to carry through. The amidation reaction itself, if not driven to completion, will leave unreacted starting material. Furthermore, the high polarity of the carboxamide can make its purification challenging.

Troubleshooting Steps:

  • Purity of the Carboxylic Acid Intermediate: Ensure the 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid is of high purity before proceeding to the amidation step. Recrystallization of the carboxylic acid is often a highly effective and scalable purification method.

  • Optimize Amidation Conditions: Drive the amidation reaction to completion. This may involve adjusting the stoichiometry of the activating agent or ammonia source, or increasing the reaction time or temperature. Monitor the reaction progress by a suitable analytical method like HPLC.

  • Crystallization of the Final Product: Develop a robust crystallization protocol for the final carboxamide. This is the most industrially viable purification method. Screen various solvents and solvent mixtures to find a system that provides good recovery and effectively purges impurities. Key parameters to optimize include the cooling profile, seeding strategy, and agitation rate[8].

  • Consider Polymorphism: Be aware that aromatic carboxamides can exhibit polymorphism, where the compound can crystallize into different solid-state forms with different physical properties[9][10]. Characterize the solid form obtained under different crystallization conditions using techniques like DSC and PXRD to ensure consistency, which is critical for pharmaceutical applications.

ParameterSolvent System 1 (e.g., Ethanol/Water)Solvent System 2 (e.g., Toluene/Heptane)Solvent System 3 (e.g., Isopropanol)
Solubility of Product High in hot, low in coldModerate in hot, very low in coldGood in hot, moderate in cold
Impurity Purging Effective for non-polar impuritiesEffective for polar impuritiesMay require multiple recrystallizations
Crystal Habit NeedlesPrismsPlates
Yield 85-95%90-98%80-90%
Table 1: Example of a crystallization solvent screening summary for 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.
Problem 3: Formation of a Regioisomeric By-product

Question: During the synthesis of a substituted benzodioxane derivative, I am observing the formation of a regioisomer. How can I control the regioselectivity?

Answer:

Causality: The formation of regioisomers is a common challenge when using asymmetrically substituted catechols. The regioselectivity of the Williamson ether synthesis can be influenced by the electronic and steric nature of the substituents on the catechol ring, as well as the reaction conditions. In some cases, traditional SNAr conditions with strong bases in polar aprotic solvents can lead to the formation of undesired regioisomers[11].

Troubleshooting Steps:

  • Choice of Base and Solvent: The combination of base and solvent can have a profound effect on regioselectivity. For some systems, using a less polar solvent and an organic base at higher temperatures can suppress the formation of the undesired regioisomer[11].

  • Protecting Group Strategy: If applicable, consider a protecting group strategy to block one of the hydroxyl groups of the catechol, forcing the initial alkylation to occur at a specific position. Subsequent deprotection and cyclization would then yield the desired regioisomer.

  • Alternative Synthetic Routes: Explore alternative synthetic routes that offer better regiocontrol. For example, starting with a precursor where the regiochemistry is already defined and then forming the benzodioxine ring can be a more robust strategy. A continuous flow process might also offer better control over reaction parameters, potentially minimizing the formation of by-products[11].

Experimental Protocols

Protocol 1: Scalable Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (as an example intermediate)

This protocol is adapted from a patented industrial process and demonstrates a scalable approach[12].

  • Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3,4-dihydroxybenzaldehyde (1.0 eq) and an aqueous solution of sodium hydroxide.

  • Ring Formation: While stirring, add a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq). Heat the mixture and add 1,2-dibromoethane (2.5 eq) dropwise, maintaining the temperature at reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 5-8 hours).

  • Work-up: Cool the reaction mixture and perform a phase separation. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Intermediate Isolation: Concentrate the organic phase under reduced pressure to obtain the crude 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. This intermediate can be purified by recrystallization.

  • Oxidation: To a suspension of the aldehyde intermediate in water, heat to 70-80 °C. Slowly add an aqueous solution of potassium permanganate. Maintain the reaction at reflux for 1-2 hours.

  • Product Isolation: Cool the reaction mixture and filter to remove manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water until neutral, and dry to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Pace, V., & Hoyos, P. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(11), 3334. [Link]

  • Li, P., et al. (2020). Continuous Flow Conditions for High Temperature Formation of a Benzodioxan Pharmaceutical Intermediate: Rapid Scaleup for Early Phase Material Delivery. Organic Process Research & Development, 24(10), 1938–1947. [Link]

  • Cole, K. P., et al. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Ghafuri, H., et al. (2021). Polymorphism in carboxamide compounds with high-Z′ crystal structures. CrystEngComm, 23(3), 649-661. [Link]

  • Saber, M. R., & Williams, J. M. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1958-1961. [Link]

  • Saber, M. R., & Williams, J. M. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Mahdavi, M. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 25(4), 2535-2569. [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Chemistry. [Link]

  • Catechol (Pyrocatechol). (1999). United States Environmental Protection Agency. [Link]

  • Bao, J. L. (2019). Preparation Of Organotextile Catalyst And Its Application For Williamson Ether Reaction In Phase Transfer Catalysis System. Globe Thesis. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Drake, N. L. (1962). Ether synthesis. U.S.
  • Williamson Ether Synthesis. (n.d.). University of Texas at Dallas. [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3(46), 283-292. [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]

  • Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. (2016).
  • Assessing the Morphological and Behavioral Toxicity of Catechol Using Larval Zebrafish. (2022). International Journal of Molecular Sciences, 23(14), 7891. [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. ResearchGate. [Link]

  • Crystalline Polymorphism of Organic Compounds. (1995). Topics in Current Chemistry, 198, 163-208. [Link]

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. (n.d.). Chem-Impex. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Assessing the Morphological and Behavioral Toxicity of Catechol Using Larval Zebrafish. (2022). International Journal of Molecular Sciences, 23(14), 7891. [Link]

  • Ghafuri, H., et al. (2021). Polymorphism in carboxamide compounds with high-Z′ crystal structures. RSC Publishing. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][2][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). Bioorganic Chemistry, 102, 104075. [Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2021). International Journal of Molecular Sciences, 22(16), 8881. [Link]

  • Chemistry and pharmacology of benzodioxanes. (2008). Organic Chemistry: An Indian Journal, 4(1), 74-83. [Link]

  • An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. (2014). Organic & Biomolecular Chemistry, 12(41), 8231-8239. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][2][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). PubMed. [Link]

  • Preparation of 1,3-Dihydroxyphenazine. (2022). Organic Syntheses, 99, 45-60. [Link]

  • Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products. (2005). Toxicology, 214(1-2), 1-38. [Link]

Sources

Troubleshooting

Preventing byproduct formation in the synthesis of benzodioxane derivatives

Welcome to the Technical Support Center for the synthesis of benzodioxane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of benzodioxane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and prevent byproduct formation in your experiments. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the desired product purity.

Introduction to Benzodioxane Synthesis and Common Challenges

Benzodioxanes, particularly 1,4-benzodioxane and its derivatives, are crucial scaffolds in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3] The synthesis of these structures, most commonly achieved through variations of the Williamson ether synthesis, can be prone to several side reactions that lead to the formation of undesirable byproducts.[4][5][6] This guide will address these challenges head-on, providing both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,4-benzodioxane derivatives?

The most prevalent method for synthesizing 1,4-benzodioxanes is the reaction of a catechol derivative with a 1,2-dihaloethane or a related dielectrophile.[7][8] This reaction is a variation of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6][9] Other methods include the reaction of catechols with epoxides.

Q2: What are the primary byproducts I should be aware of during the synthesis of 1,4-benzodioxanes via the Williamson ether synthesis?

The main byproducts to anticipate are:

  • Oligomeric or Polymeric Materials: These arise from the reaction of the catecholate with multiple molecules of the dielectrophile or from self-condensation reactions.

  • C-Alkylated Products: The phenoxide nucleophile is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. While O-alkylation is desired, C-alkylation can occur, leading to undesired isomers.[4][5]

  • Products of Elimination (E2): When using dihaloalkanes, particularly with secondary or sterically hindered systems, base-promoted elimination can compete with the desired SN2 reaction, leading to alkene byproducts.[4][5]

  • Oxidation Products: Catechols are susceptible to oxidation, especially under basic conditions in the presence of oxygen, which can lead to the formation of quinones and other colored impurities.[10]

Q3: How does the choice of base impact the reaction?

The base is critical for deprotonating the catechol to form the more nucleophilic catecholate. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred over strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) for phenol deprotonation.[4][11] Stronger bases can increase the rate of side reactions, such as elimination and C-alkylation.

Q4: Can you explain the concept of Phase-Transfer Catalysis (PTC) and its benefit in this synthesis?

Phase-Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a water-soluble salt and an organic-soluble substrate).[12][13] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the anionic nucleophile (catecholate) from the aqueous or solid phase into the organic phase where the reaction with the electrophile occurs.[12][14][15]

Benefits of PTC include:

  • Increased reaction rates and yields.[14]

  • Milder reaction conditions (lower temperatures).

  • Use of less expensive and safer inorganic bases.[15]

  • Reduced need for anhydrous solvents.

  • Suppression of some side reactions.[16]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of benzodioxane derivatives.

Problem 1: Low Yield of the Desired Benzodioxane Product and Formation of a Tarry, Insoluble Material.

This is a classic sign of polymerization. The bifunctional nature of both the catechol and the 1,2-dihaloethane can lead to intermolecular reactions instead of the desired intramolecular cyclization.

  • High Concentration: Running the reaction at high concentrations favors intermolecular reactions.

    • Solution: Employ high-dilution conditions. By adding the electrophile slowly to a dilute solution of the catecholate, you favor the intramolecular cyclization.

  • Inefficient Cyclization: The rate of the second SN2 reaction to close the ring may be slow compared to intermolecular reactions.

    • Solution: The "template effect" of certain cations can pre-organize the catecholate for cyclization. Using potassium or cesium bases can be more effective than sodium bases due to the larger ionic radius of K+ and Cs+.

start Low Yield & Polymer Formation concentration Check Reaction Concentration start->concentration high_conc High Concentration? concentration->high_conc dilute Implement High-Dilution Conditions high_conc->dilute Yes base Evaluate Base high_conc->base No dilute->base na_base Using NaH or NaOH? base->na_base k_cs_base Switch to K2CO3 or Cs2CO3 na_base->k_cs_base Yes end Improved Yield na_base->end No, already using K/Cs k_cs_base->end

Caption: Troubleshooting workflow for low yield and polymerization.

Problem 2: Formation of a Significant Amount of C-Alkylated Byproduct.

The formation of C-alkylated isomers is a common issue when working with phenoxides, which are ambident nucleophiles.[5] The regioselectivity of the reaction (O- vs. C-alkylation) is highly dependent on the reaction conditions.[17][18]

ParameterFavors O-Alkylation (Desired)Favors C-Alkylation (Byproduct)Rationale
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)[4]Protic (e.g., Ethanol, Water)[17]Protic solvents solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and promoting reaction at the less-solvated carbon positions of the ring.[17]
Counter-ion K+, Cs+Na+, Li+Larger, "softer" cations associate less tightly with the phenoxide oxygen, leaving it more nucleophilic.
Temperature Lower TemperatureHigher TemperatureO-alkylation is often kinetically favored, while C-alkylation can be thermodynamically favored. Running the reaction at lower temperatures can favor the kinetic product.
Phase-Transfer Catalyst PresentAbsentPTC can help to bring a "naked" and highly reactive phenoxide anion into the organic phase, which often favors O-alkylation.
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add catechol (1.0 eq) and a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add potassium carbonate (K2CO3, 2.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Temperature Control: Cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Slowly add the 1,2-dihaloethane (1.1 eq) dropwise over a period of 1-2 hours.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter the inorganic salts and proceed with a standard aqueous workup and purification by column chromatography.[7]

Problem 3: My Reaction Mixture Turns Dark Brown/Black, and I Isolate Quinone-like Byproducts.

Catechols are highly susceptible to oxidation, especially under basic conditions in the presence of atmospheric oxygen.[10] This leads to the formation of o-quinones, which can further polymerize or react to form complex, colored mixtures.

start Dark Reaction Mixture & Quinone Byproducts atmosphere Check Reaction Atmosphere start->atmosphere inert Is the reaction under inert atmosphere? atmosphere->inert degas Degas solvent and use N2/Ar atmosphere inert->degas No antioxidant Consider adding a mild reducing agent/antioxidant inert->antioxidant Yes end Reduced Oxidation degas->end antioxidant->end

Caption: Decision tree for preventing catechol oxidation.

  • Solvent Degassing: Before use, degas the reaction solvent by bubbling an inert gas (N2 or Ar) through it for at least 30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Inert Atmosphere: Assemble your glassware and flame-dry it under vacuum, then backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Handling: Ensure all reagents are added under the inert atmosphere.

  • (Optional) Antioxidant: In particularly sensitive cases, a small amount of a mild antioxidant like sodium dithionite can be added to the reaction mixture.

By rigorously excluding oxygen, you can significantly reduce the formation of these undesirable colored byproducts.

References

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC - NIH. (2021-02-19). [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. (2007-12-04). [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - Scirp.org. (2022-09-23). [Link]

  • Williamson Ether Synthesis. [Link]

  • Phase-transfer catalyst - Wikipedia. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022-09-23). [Link]

  • Synthesis of functionalized benzo[5][10]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Publishing. (2021-07-13). [Link]

  • Synthesis and biology of 1,4-benzodioxane lignan natural products - ResearchGate. (2015-07-07). [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2025-08-06). [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). [Link]

  • Green Chemistry - RSC Publishing. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-08-12). [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-05). [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - NIH. (2022-05-20). [Link]

  • (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives - ResearchGate. (2025-08-06). [Link]

  • Kendra K. Shrestha, Olutayo N. Farinde, Abigail M. Gohmann, Radha Kondapalli, Vanaparthi Satheesh, Justin M. Maxwell, Vinod G. L - ChemRxiv. [Link]

  • A semiempirical study on inhibition of catechol O-methyltransferase by substituted catechols - PubMed. [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011-04-09). [Link]

  • Construction of the 1,4‐benzodioxane ring by 6‐exo EPC in the total... - ResearchGate. [Link]

  • Reaction of catechin and epichlorohydrin | Download Scientific Diagram - ResearchGate. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. (2011-09-18). [Link]

  • Controlling Solvent Effects on in situ Pd Nanoparticle Synthesis Allows ß-Selective Heck Reactions of Unprotected Cinnamylamines | Organometallic Chemistry | ChemRxiv | Cambridge Open Engage. (2024-07-11). [Link]

  • C- or O-Alkylation? - ChemistryViews. (2012-11-21). [Link]

  • Epichlorohydrin coupling reactions with wood - Forest Products Laboratory. [Link]

  • General switch in regioselectivity in the Mukaiyama aldol reaction of silyloxyfuran with aldehydes in aqueous solvents - Chemical Communications (RSC Publishing). [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions - ChemRxiv. [Link]

  • Benzodioxan - Wikipedia. [Link]

Sources

Optimization

Enhancing the efficiency of enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane

Technical Support Center: Enzymatic Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxane Welcome to the technical support center for the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enzymatic Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxane

Welcome to the technical support center for the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their synthetic routes. The chiral 2,3-dihydro-1,4-benzodioxane motif is a critical structural component in numerous therapeutic agents, including doxazosin and piperoxan, where stereochemistry at the C2 position is paramount for biological activity.[1] Enzymatic synthesis, particularly kinetic resolution, offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical methods.[2][3]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: Why choose an enzymatic approach for synthesizing chiral 2,3-dihydro-1,4-benzodioxane?

A1: Enzymatic methods, particularly using lipases, provide exceptional enantioselectivity for resolving racemic mixtures of 2,3-dihydro-1,4-benzodioxane derivatives.[2][4] Unlike classical chemical resolutions that may require multiple steps or harsh reagents, enzymes operate under mild conditions (e.g., near-neutral pH, room temperature), reducing energy consumption and byproduct formation.[3] This high selectivity stems from the precisely shaped active site of the enzyme, which preferentially binds one enantiomer over the other, a principle that forms the basis of kinetic resolution.[5]

Q2: What is "Kinetic Resolution" and how does it apply here?

A2: Kinetic resolution is a technique for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[5] In this context, an enzyme like a lipase selectively catalyzes the transformation (e.g., hydrolysis or transesterification) of one enantiomer much faster than the other. For an ideal kinetic resolution, the reaction is stopped at approximately 50% conversion. At this point, you will have a mixture of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer, both in high enantiomeric excess (e.e.).[2]

Q3: Which enzymes are most commonly and effectively used for this synthesis?

A3: Lipases are the most widely employed enzymes for this application. Specifically, Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective catalyst for the resolution of 1,4-benzodioxan-2-carboxylic acid esters and related structures.[1][2][6] Other lipases, such as those from Pseudomonas fluorescens and Pseudomonas cepacia, have also shown high efficiency in resolving different benzodioxane derivatives, like 2-hydroxymethyl-1,4-benzodioxanes.[7] Recent studies have even demonstrated the use of engineered CALB mutants to achieve superior activity and selectivity.[1][8][9]

Troubleshooting Guide: Enhancing Synthesis Efficiency

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions grounded in scientific principles.

Problem Area 1: Low Enantioselectivity (Poor e.e. Values)

Q: My reaction has proceeded to ~50% conversion, but the enantiomeric excess (e.e.) of both the remaining substrate and the product is lower than expected. What are the likely causes and solutions?

A: Low enantioselectivity despite achieving 50% conversion points to suboptimal reaction conditions or enzyme choice. Here’s a systematic approach to troubleshoot this issue:

1. Is Your Solvent System Optimal?

  • The Cause: The reaction solvent profoundly impacts enzyme activity and selectivity. Highly polar solvents like DMSO and acetonitrile can strip the essential water layer from the enzyme's surface, altering its conformation and reducing or eliminating its enantioselectivity.[1][9] While the reaction may be fast (high conversion), it becomes non-selective.

  • The Solution:

    • Introduce a Co-solvent: For aqueous reactions, adding a suitable organic co-solvent can improve substrate solubility and enhance selectivity. Studies have shown that for the hydrolysis of 1,4-benzodioxane-2-carboxylic acid methyl ester using engineered CALB, adding 20% n-butanol as a co-solvent yielded an optimal resolution (e.e.s >97%).[1][10][11]

    • Choose a Non-Polar Solvent for Transesterification: For transesterification reactions, non-polar solvents like toluene or isopropyl ether are often preferred.[1][9] In the resolution of (±)1,4-benzodioxan-2-carboxylic acid, using ethyl acetate as both the solvent and acyl donor with CALB proved highly effective.[2]

Table 1: Effect of Co-Solvent on Enantioselectivity (e.e.s) of CALB Mutants

Co-Solvent (20%) Conversion (%) Enantiomeric Excess (e.e.s) Causality
n-Butanol ~50% >0.95 Optimal balance of substrate solubility and maintaining enzyme conformation for high selectivity.[1][11]
DMSO ~100% ~0 Highly polar; disrupts enzyme structure leading to loss of selectivity.[1][9]
Acetonitrile ~100% ~0 Highly polar; similar disruptive effect as DMSO.[1][9]
Isopropyl Ether <50% ~0.6 Non-polar; maintains selectivity but may result in lower reaction rates.[1]

| Toluene | <50% | ~0.7 | Non-polar; similar profile to isopropyl ether.[1] |

2. Is the Reaction Temperature Correct?

  • The Cause: Temperature is a critical parameter that influences enzyme activity, stability, and selectivity.[1] An excessively high temperature can denature the enzyme, while a temperature that is too low may result in impractically slow reaction rates. For each enzyme-substrate system, there is an optimal temperature for enantioselectivity.

  • The Solution: Perform a temperature screen. For the hydrolysis of 1,4-benzodioxane-2-carboxylic acid methyl ester with an engineered CALB, the optimal enantioselectivity was achieved at 30 °C.[1][10][11] A typical screening range would be 25 °C to 45 °C.

3. Have You Over-run the Reaction?

  • The Cause: In a kinetic resolution, the maximum e.e. for the substrate is achieved as the reaction approaches completion, but the maximum e.e. for the product is often near 50% conversion. If the reaction is allowed to proceed too far, the enzyme will begin to slowly convert the less-favored enantiomer, thereby reducing the e.e. of the remaining substrate and contaminating the product.

  • The Solution: Monitor the reaction progress closely using chiral HPLC. Create a time course to determine the exact point at which ~50% conversion is reached. For CALB-mutant catalyzed hydrolysis, this optimal point was reached after only 40 minutes under ideal conditions.[10]

Problem Area 2: Low Conversion / Slow Reaction Rate

Q: My reaction is showing high selectivity, but the conversion rate is extremely low, even after an extended period. How can I increase the reaction speed?

A: A slow reaction rate, despite good selectivity, usually points to issues with enzyme activity, substrate availability, or mass transfer limitations.

1. Is the Enzyme Active and Sufficiently Concentrated?

  • The Cause: The enzyme may have lost activity due to improper storage or handling. Alternatively, the enzyme loading may be too low for the given substrate concentration.

  • The Solution:

    • Verify Enzyme Activity: Test the enzyme with a standard substrate to confirm its activity.

    • Increase Enzyme Loading: Systematically increase the amount of enzyme in the reaction. However, be aware that very high enzyme concentrations can lead to aggregation and mass transfer issues, and it increases costs.[12]

2. Are There Mass Transfer Limitations?

  • The Cause: If the substrate is poorly soluble in the reaction medium or if the system is not adequately mixed, the enzyme's active sites may not be readily accessible to the substrate molecules. This is a common issue in heterogeneous systems (e.g., immobilized enzyme in a solvent).

  • The Solution:

    • Improve Agitation: Increase the stirring rate (e.g., to 220 rpm or higher) to improve mixing and reduce the boundary layer around the enzyme particles.[2]

    • Optimize Co-solvent Concentration: As seen with n-butanol, increasing its concentration from 10% to 20% improved the reaction rate, likely by enhancing substrate solubility. However, concentrations above 20% began to decrease enzyme selectivity.[11]

    • Consider Enzyme Immobilization: Immobilizing the enzyme on a solid support can prevent aggregation and improve dispersion, enhancing its stability and reusability.[13]

3. Is Water Content Appropriate (for non-aqueous media)?

  • The Cause: Lipases require a minimal amount of water to maintain their active conformation and catalytic function, even in organic solvents. An anhydrous environment can render the enzyme inactive.

  • The Solution: Ensure the organic solvent is not completely anhydrous. Sometimes, adding a very small, controlled amount of water (e.g., 0.1-0.5% v/v) or using solvents with a specific water activity (a_w) can dramatically improve reaction rates.

Experimental Workflows & Protocols

Workflow for Troubleshooting Enzymatic Resolution

The following diagram illustrates a logical workflow for diagnosing and solving common issues in the enzymatic kinetic resolution of 2,3-dihydro-1,4-benzodioxane derivatives.

TroubleshootingWorkflow Start Start: Low Efficiency in Enzymatic Resolution Check_ee Is Enantiomeric Excess (e.e.) Low? Start->Check_ee Check_Conv Is Conversion Rate Low? Check_ee->Check_Conv No Low_ee_Branch Problem: Poor Selectivity Check_ee->Low_ee_Branch Yes Success Resolution Successful Check_Conv->Success No Low_Conv_Branch Problem: Poor Activity Check_Conv->Low_Conv_Branch Yes Check_50_Conv Is conversion ~50%? Low_ee_Branch->Check_50_Conv Optimize_Solvent Action: Optimize Solvent System (e.g., add 20% n-butanol, switch to non-polar solvent). Check_50_Conv->Optimize_Solvent Yes Stop_Reaction Action: Stop reaction earlier. Monitor via HPLC time course. Check_50_Conv->Stop_Reaction No Optimize_Temp Action: Screen Reaction Temperature (e.g., 25-45°C, optimal often ~30°C). Optimize_Solvent->Optimize_Temp Optimize_Temp->Success Stop_Reaction->Success Check_Enzyme Is enzyme active & loading sufficient? Low_Conv_Branch->Check_Enzyme Check_Mixing Are there mass transfer limitations? Check_Enzyme->Check_Mixing Yes Increase_Enzyme Action: Increase enzyme loading or use a fresh batch. Check_Enzyme->Increase_Enzyme No Check_Mixing->Success No Improve_Mixing Action: Increase agitation. Optimize co-solvent for solubility. Check_Mixing->Improve_Mixing Yes Increase_Enzyme->Success Improve_Mixing->Success

Caption: A decision-making workflow for troubleshooting common issues.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid Methyl Ester

This protocol is a generalized procedure based on optimized conditions reported in the literature.[1][10][11] Researchers should adapt it to their specific substrate and enzyme.

Materials:

  • (±)-1,4-Benzodioxan-2-carboxylic acid methyl ester (Substrate)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) or engineered equivalent

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • n-Butanol (HPLC grade)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Reaction Setup:

    • To a 50 mL reaction vessel, add the racemic substrate to a final concentration of 50 mM.[1]

    • Add phosphate buffer and n-butanol to achieve a final co-solvent concentration of 20% (v/v). For example, for a 10 mL total reaction volume, use 8 mL of buffer and 2 mL of n-butanol.

    • Pre-equilibrate the reaction mixture to the optimal temperature of 30 °C with stirring.[1][11]

  • Enzyme Addition & Reaction:

    • Initiate the reaction by adding the lipase (e.g., 10-20 mg/mL, to be optimized).

    • Maintain the temperature at 30 °C and stir vigorously (e.g., 250 rpm) to ensure a uniform suspension.

  • Reaction Monitoring:

    • At set time intervals (e.g., t = 0, 10, 20, 40, 60, 90 mins), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a solvent like acetonitrile or ethanol to precipitate the enzyme.

    • Centrifuge the quenched sample to pellet the enzyme.

    • Analyze the supernatant using a chiral HPLC method to determine the conversion rate and the enantiomeric excess of the substrate (e.e.s) and product (e.e.p).

  • Reaction Termination and Workup:

    • Once the reaction has reached the target conversion of ~50%, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent and stored for reuse.

    • Transfer the reaction mixture to a separatory funnel and extract the organic components with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting mixture of the unreacted ester enantiomer and the hydrolyzed acid product using standard techniques, such as column chromatography or crystallization, to isolate the desired chiral compound.

References

  • Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19435-19442.

  • Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Center for Biotechnology Information.

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). RSC Publishing.

  • Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Publishing.

  • Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66-71.

  • Wu, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Semantic Scholar.

  • Sápi, A., et al. (2008). Kinetic resolution of 2-hydroxymethyl-1,4-benzodioxanes by Pseudomonas fluorescens. ARKIVOC.

  • Wikipedia contributors. (2023). Kinetic resolution. Wikipedia, The Free Encyclopedia.

  • Lipase catalyzed acetylation of RS (±) 1,4-benzodioxan-2-carboxylic acid. ResearchGate.

  • Yin, X., et al. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1][10]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters.

  • Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. ResearchGate.

  • Sharma, P., & Ganesan, K. (2021). Diversifying Arena of Drug Synthesis: In the Realm of Lipase Mediated Waves of Biocatalysis. Catalysts.

  • Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac.

  • Tsegai, Z., et al. (2018). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of the biological activities of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide and its analogs, with a focus on their anticancer properties as PARP1 inhibitors and their historical context as α-adrenergic receptor antagonists. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed protocols for key assays.

The Versatile 2,3-Dihydro-1,4-benzodioxine Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a common motif in a variety of pharmacologically active molecules.[1] Its unique conformational properties and ability to present substituents in a defined spatial orientation allow for potent and selective interactions with various biological targets. This has led to the development of drugs targeting a wide range of conditions.

Anticancer Activity: Potent Inhibition of PARP1

A significant area of interest for 2,3-dihydro-1,4-benzodioxine-carboxamide derivatives is their potent inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA damage and ultimately, synthetic lethality.

A high-throughput virtual screening of the Maybridge small molecule library identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4 ) as a promising PARP1 inhibitor with an IC50 of 5.8 μM.[2][3] This discovery prompted further investigation into the structure-activity relationship (SAR) of this scaffold to optimize its potency.

Structure-Activity Relationship (SAR) for PARP1 Inhibition

Systematic modification of the parent compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has revealed key structural features that govern its PARP1 inhibitory activity. A crucial finding was that the introduction of polar substitutions on the C2 or C3 positions of the benzodioxine ring can significantly enhance potency.

Compound NumberModificationPARP1 IC50 (µM)
3 (structure not fully specified)12
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
10 Phthalazinone scaffold0.88
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide0.082

Table 1: Comparative PARP1 inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and its analogs. Data extracted from a recombinant PARP1 enzyme assay.[2][3]

The data clearly indicates that while the initial hit compound 4 showed moderate activity, scaffold hopping to a 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide core and further modifications led to a substantial increase in potency, as seen with compound 49 (IC50 = 0.082 μM).[2][3]

Signaling Pathway: PARP1 in DNA Damage Repair

The mechanism of action of these compounds as anticancer agents is rooted in their ability to disrupt the DNA damage response. The following diagram illustrates the role of PARP1 in this pathway and the effect of its inhibition.

PARP1_Pathway cluster_nucleus Nucleus cluster_hr_deficient HR Deficient Cancer Cell DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapped_PARP1 Trapped PARP1 PARP1->Trapped_PARP1 NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER Cell_Survival Cell Survival BER->Cell_Survival PARPi PARP Inhibitor (Benzodioxine Analog) PARPi->PARP1 inhibits & traps DSB Double-Strand Break Trapped_PARP1->DSB leads to Apoptosis Apoptosis DSB->Apoptosis induces in HR deficient cells

Mechanism of PARP1 inhibition in cancer cells.
Experimental Protocol: In Vitro PARP1 Inhibition Assay

The following is a detailed protocol for a recombinant PARP1 enzyme assay to determine the IC50 values of test compounds.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To each well of the histone-coated plate, add:

    • 25 µL of assay buffer

    • 5 µL of test compound dilution (or vehicle control)

    • 10 µL of a pre-mixed solution containing activated DNA and biotinylated NAD+.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of recombinant PARP1 enzyme solution to each well. For the blank wells, add 10 µL of assay buffer without the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Detection:

    • Add 50 µL of streptavidin-HRP conjugate diluted in assay buffer to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.

  • Measurement: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation: Xenograft Models

The antitumor efficacy of PARP inhibitors is typically evaluated in vivo using xenograft models.

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously implanted with human cancer cells known to have deficiencies in the HR pathway (e.g., BRCA1/2-mutant breast or ovarian cancer cell lines).

Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • The test compound (a 2,3-dihydro-1,4-benzodioxine-2-carboxamide analog) is formulated in a suitable vehicle and administered orally or via intraperitoneal injection at various doses.

  • A vehicle control group receives the formulation without the active compound.

  • A positive control group may be treated with a known PARP inhibitor (e.g., Olaparib).

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • At the end of the study, tumors are excised for further analysis (e.g., western blotting for PARP activity).

Endpoint Analysis:

  • The primary endpoint is tumor growth inhibition. The percentage of tumor growth inhibition is calculated relative to the vehicle control group.

  • Secondary endpoints may include survival analysis and assessment of toxicity through body weight changes and clinical observations.

Adrenergic Receptor Antagonism: A Historical and Ongoing Activity

The benzodioxane scaffold has a long-standing history of interaction with adrenergic receptors, particularly as antagonists of α1-adrenoceptors.[4] This activity is responsible for the vasodilatory effects of many benzodioxane-containing compounds, leading to their investigation as antihypertensive agents.[5]

Structure-Activity Relationship (SAR) for α1-Adrenergic Antagonism

While specific comparative data for the 2,3-dihydro-1,4-benzodioxine-2-carboxamide series is limited in the public domain, general SAR principles for benzodioxane derivatives as α1-antagonists have been established.

  • Stereochemistry: The stereochemistry at the C2 position of the benzodioxane ring is crucial for activity.

  • Substituents on the Amine: The nature of the substituent on the amine nitrogen significantly influences potency and selectivity.

  • Aromatic Ring Substitutions: Substitutions on the benzene ring of the benzodioxane core can modulate activity.

Generally, benzodioxane derivatives show selectivity for α1- over α2-adrenoceptors.[4] The affinity for α1-adrenoceptors is highly dependent on the specific molecular configuration.[4]

Signaling Pathway: α1-Adrenergic Receptor

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction. Antagonists block this pathway, resulting in vasodilation.

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R binds & activates Gq Gq Protein Alpha1_R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction phosphorylates proteins leading to Antagonist α1-Antagonist (Benzodioxine Analog) Antagonist->Alpha1_R blocks

Alpha-1 adrenergic receptor signaling pathway and its antagonism.
Experimental Protocol: In Vitro α1-Adrenergic Receptor Binding Assay

A radioligand binding assay is the standard method to determine the affinity of a compound for a specific receptor subtype.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the α1-adrenergic receptor subtype of interest (e.g., rat brain cortex).

  • Radioligand (e.g., [³H]-Prazosin for α1 receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., phentolamine).

  • Glass fiber filters.

  • Scintillation fluid.

  • Test compounds dissolved in DMSO.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of radioligand solution.

    • 50 µL of test compound dilution (or vehicle for total binding, or phentolamine for non-specific binding).

    • 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value is determined by plotting the percent specific binding against the logarithm of the competitor concentration.

    • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Evaluation: Spontaneously Hypertensive Rat (SHR) Model

The antihypertensive effects of α1-adrenergic antagonists are commonly assessed in the spontaneously hypertensive rat (SHR) model.[6]

Animal Model:

  • Adult male Spontaneously Hypertensive Rats (SHRs) are used as they develop hypertension that mimics essential hypertension in humans. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

Treatment Protocol:

  • Rats are acclimated, and baseline blood pressure is measured using a non-invasive tail-cuff method.

  • Animals are randomized into treatment and control groups.

  • The test compound is administered orally or via intraperitoneal injection at various doses.

  • A vehicle control group and a positive control group (e.g., treated with Prazosin) are included.

  • Blood pressure and heart rate are monitored at various time points after drug administration.

Endpoint Analysis:

  • The primary endpoint is the reduction in systolic and diastolic blood pressure compared to the vehicle-treated SHR group.

  • The duration of the antihypertensive effect is also a key parameter.

Conclusion

The 2,3-dihydro-1,4-benzodioxine-2-carboxamide scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated activity as potent PARP1 inhibitors highlights their promise in the development of targeted cancer therapies, particularly for HR-deficient tumors. Furthermore, the inherent α1-adrenergic blocking activity of the benzodioxane core suggests potential applications in cardiovascular medicine, although further investigation into the SAR of the 2-carboxamide series for this target is warranted. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore and optimize the therapeutic potential of this promising chemical class.

References

  • Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024, April 24). MDPI. Retrieved January 22, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Alpha blockers. (n.d.). Mayo Clinic. Retrieved January 22, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Antihypertensive activity of compounds and reference compound. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Treatment of male and female spontaneously hypertensive rats with TNF-α inhibitor etanercept increases markers of renal injury independent of an effect on blood pressure. (2022, April 12). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Table showing the response rates and predominant toxicities for different PARP inhibitors in patients with advanced ovarian cancer. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Recent progress in α1-adrenergic receptor research. (n.d.). Acta Pharmacologica Sinica. Retrieved January 22, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide and Established PARP1 Inhibitors in Cancer Research

A Scoping Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors have emerged as a cornerstone, particularly fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Scoping Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides a comparative overview of the novel investigational compound, 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, against a panel of well-established PARP1 inhibitors: Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib.

Editorial Note: Direct experimental data on the PARP1 inhibitory activity of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is not extensively available in the public domain. This guide will, therefore, utilize published data for a closely related structural analog, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide , as a surrogate to facilitate a preliminary comparative analysis. All data pertaining to this novel scaffold should be interpreted within this context.

The Central Role of PARP1 in DNA Repair and Cancer

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that plays a pivotal role in the cellular response to DNA damage.[1][2] It is a key component of the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA.[1] Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the restoration of DNA integrity.

In the context of oncology, particularly in tumors with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised. These cancer cells become heavily reliant on the PARP1-mediated BER pathway to repair SSBs. Inhibition of PARP1 in such HR-deficient cells leads to the accumulation of unrepaired SSBs, which can degenerate into cytotoxic DSBs during DNA replication. This concept, known as synthetic lethality, forms the therapeutic principle behind the use of PARP1 inhibitors.[3]

Mechanism of Action: Beyond Catalytic Inhibition

PARP1 inhibitors primarily function through two interconnected mechanisms:

  • Catalytic Inhibition: All PARP inhibitors compete with the endogenous substrate NAD+ for the catalytic domain of PARP1, thereby preventing the synthesis of PAR chains and the subsequent recruitment of DNA repair machinery.[4]

  • PARP Trapping: A arguably more cytotoxic mechanism involves the trapping of the PARP1 enzyme on the DNA at the site of damage.[5] This PARP-DNA complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, leading to cell death. The potency of PARP trapping varies among different inhibitors and is not always directly correlated with their catalytic inhibitory activity.[5]

cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break PARP1_Activation PARP1 Activation & PARylation DNA_SSB->PARP1_Activation BER_Pathway Base Excision Repair PARP1_Activation->BER_Pathway SSB_Repair SSB Repaired BER_Pathway->SSB_Repair DNA_DSB DNA Double-Strand Break HR_Pathway Homologous Recombination DNA_DSB->HR_Pathway DSB_Repair DSB Repaired HR_Pathway->DSB_Repair Cell_Survival Cell Survival DSB_Repair->Cell_Survival DNA_SSB_Cancer DNA Single-Strand Break PARP1_Inhibited PARP1 Catalytic Inhibition & Trapping DNA_SSB_Cancer->PARP1_Inhibited PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_Inhibited Unrepaired_SSB Unrepaired SSB Accumulation PARP1_Inhibited->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DNA_DSB_Cancer DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB_Cancer HR_Deficiency Homologous Recombination Deficiency DNA_DSB_Cancer->HR_Deficiency Apoptosis Apoptosis HR_Deficiency->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

Comparative Profile of PARP1 Inhibitors

The following table summarizes key in vitro characteristics of the investigational scaffold (represented by its 5-carboxamide analog) and established PARP1 inhibitors. Direct head-to-head comparisons are limited, and data is aggregated from various sources.

InhibitorPARP1 IC50/KiPARP2 IC50/KiPARP Trapping PotencyKey Distinctions
2,3-Dihydro-1,4-benzodioxine-5-carboxamide 5.8 µM[1][6]Not ReportedNot ReportedInvestigational scaffold identified through virtual screening.
Olaparib ~1-5 nM[7]~1-2 nM[8]ModerateFirst-in-class, less selective for PARP1/2 over other PARPs.[9]
Talazoparib ~0.6 nM~0.2 nM[8]HighConsidered the most potent PARP trapper.[5]
Niraparib ~2-4 nM[8]~2-4 nM[8]Moderate-HighSelective inhibitor of PARP1 and PARP2.[4][9]
Rucaparib ~1.4 nM~0.3 nM[8]ModerateLess selective than Niraparib.[4]
Veliparib ~2-5 nM[8]~2-4 nM[8]LowWeakest PARP trapper, often used in combination therapies.[5]

Experimental Protocols for Comparative Evaluation

To rigorously compare a novel compound like 2,3-Dihydro-1,4-benzodioxine-2-carboxamide against established PARP1 inhibitors, a series of well-defined experiments are essential.

Start Novel PARP1 Inhibitor Candidate Enzymatic_Assay PARP1 Enzymatic Activity Assay (IC50 Determination) Start->Enzymatic_Assay Cell_Viability_Assay Cell-Based Viability Assay (e.g., in BRCA-mutant vs. wild-type cells) Enzymatic_Assay->Cell_Viability_Assay PARP_Trapping_Assay PARP Trapping Assay Cell_Viability_Assay->PARP_Trapping_Assay DNA_Damage_Assay DNA Damage Quantification (γ-H2AX Immunofluorescence) PARP_Trapping_Assay->DNA_Damage_Assay Selectivity_Profiling Selectivity Profiling (vs. other PARP family members) DNA_Damage_Assay->Selectivity_Profiling Comparative_Analysis Comparative Data Analysis Selectivity_Profiling->Comparative_Analysis

Caption: Experimental workflow for the comparative evaluation of a novel PARP1 inhibitor.

PARP1 Enzymatic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PARP1.

Principle: This assay quantifies the PARylation activity of recombinant PARP1 in the presence of varying concentrations of the inhibitor. Commercial colorimetric or chemiluminescent assay kits are widely available.[10]

Step-by-Step Protocol (Example using a Colorimetric Assay):

  • Reagent Preparation: Prepare assay buffers, recombinant PARP1 enzyme, activated DNA, NAD+, and developing solutions as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, Olaparib) in assay buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, activated DNA, and the diluted test compounds.

  • Enzyme Addition: Add the recombinant PARP1 enzyme to each well to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for PARylation.

  • Detection: Add the developing solution, which contains reagents that will produce a colorimetric signal proportional to the amount of PAR produced.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and plot a dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To assess the cytotoxic effect of the PARP inhibitors on cancer cells, particularly comparing their effect on HR-deficient (e.g., BRCA1-mutant) versus HR-proficient cells.

Principle: Assays like the MTS or CellTiter-Glo assay measure the metabolic activity of viable cells, which is proportional to the number of living cells. A decrease in signal indicates cytotoxicity.

Step-by-Step Protocol (Example using MTS Assay):

  • Cell Seeding: Seed HR-deficient and HR-proficient cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitors for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to untreated controls and plot cell viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition).

DNA Damage Quantification (γ-H2AX Immunofluorescence)

Objective: To visualize and quantify the formation of DNA double-strand breaks as a downstream consequence of PARP inhibition.

Principle: The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early marker of DSBs.[11] Immunofluorescence staining with an antibody specific for γ-H2AX allows for the visualization of these DSBs as distinct nuclear foci.[12][13]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the PARP inhibitors for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to the nucleus.[12]

  • Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin in PBS) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified using image analysis software (e.g., ImageJ/Fiji).[11]

Off-Target Effects and Toxicity Profiles

While PARP inhibitors share a common mechanism of action, their toxicity profiles can differ, potentially due to variations in their off-target effects.[5][14]

  • Hematological Toxicities: Anemia, thrombocytopenia, and neutropenia are common class-effects of PARP inhibitors.[15][16] These are thought to be related to the role of PARP enzymes in hematopoiesis.

  • Gastrointestinal Effects: Nausea, vomiting, and fatigue are also frequently reported adverse events.[5]

  • Off-Target Kinase Inhibition: Some PARP inhibitors have been shown to inhibit other kinases at submicromolar concentrations. For instance, niraparib and rucaparib can inhibit DYRK1s, which may contribute to some of their unique side effects like hypertension.[4]

A comprehensive evaluation of a new PARP inhibitor should include profiling against a panel of kinases and other relevant enzymes to predict potential off-target liabilities.

Conclusion and Future Directions

The development of novel PARP1 inhibitors like those based on the 2,3-Dihydro-1,4-benzodioxine-carboxamide scaffold is crucial for expanding the therapeutic arsenal against cancer. Based on preliminary data for a close analog, this scaffold demonstrates potential as a starting point for further optimization.[1] A rigorous head-to-head comparison with established inhibitors using the experimental workflows outlined in this guide will be essential to fully characterize its potency, selectivity, and potential clinical utility. Future research should focus on structure-activity relationship studies to enhance potency and selectivity, as well as in vivo studies to evaluate efficacy and safety in preclinical cancer models.

References

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][17]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][17]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry, 28(21), 115725. [Link]

  • Pommier, Y., et al. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 59(23), 10625-10640. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Chen, S., et al. (2022). Study of PARP inhibitors for breast cancer based on enhanced multiple kernel function SVR with PSO. Frontiers in Pharmacology, 13, 966456. [Link]

  • Murthy, P., & Muggia, F. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Cancer Management and Research, 11, 3439-3450. [Link]

  • Shank, T., et al. (2006). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Bioorganic & Medicinal Chemistry, 14(10), 3436-3444. [Link]

  • Kumar, S., et al. (2020). Identification and optimization of 2,3-dihydrobenzo[b][1][17]dioxine-5-carboxamide as PARP-1 inhibitors. ResearchGate. [Link]

  • Zemribo, R., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Zheng, Y., et al. (2023). Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis. Cancers, 15(16), 4149. [Link]

  • LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology, 20(1), e15-e28. [Link]

  • Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Science Illustrated. YouTube. [Link]

  • Menear, K. A., et al. (2008). Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

  • Wahlberg, E., et al. (2012). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology, 7(7), 1251-1261. [Link]

  • Leo, E., et al. (2019). Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. Cancer Research, 79(13_Supplement), LB-273. [Link]

  • Gatz, M., & Ju, L. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56545. [Link]

  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. [Link]

  • Vizza, G., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1873. [Link]

  • Shen, Y., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(9), 1345-1355. [Link]

  • Antolin, A. A., et al. (2020). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 19(2), 586-597. [Link]

  • Deng, L., et al. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 13(16), e4721. [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. ResearchGate. [Link]

  • Montastruc, F., et al. (2022). Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS. Frontiers in Pharmacology, 13, 846685. [Link]

  • Rambabu, P., et al. (2023). Molecular structures and PARP-1 IC50 or inhibition constant (Ki) values... ResearchGate. [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120593119. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Murai, J. (2015). O6.1 * Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. Annals of Oncology, 26(suppl_6), vi1-vi2. [Link]

  • Deng, L., et al. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. ResearchGate. [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Vizza, G., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1873. [Link]

Sources

Validation

In Vitro Evaluation of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide Derivatives: A Comparative Guide

This guide provides a comprehensive framework for the in vitro evaluation of 2,3-dihydro-1,4-benzodioxine-2-carboxamide derivatives, a class of heterocyclic compounds with demonstrated potential across multiple therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of 2,3-dihydro-1,4-benzodioxine-2-carboxamide derivatives, a class of heterocyclic compounds with demonstrated potential across multiple therapeutic areas. For researchers in drug discovery and development, this document outlines key biological targets, comparative performance data, and detailed experimental protocols to facilitate a thorough assessment of this promising chemical scaffold.

The 2,3-dihydro-1,4-benzodioxine core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Derivatives featuring a 2-carboxamide moiety have recently garnered significant attention for their modulatory effects on key cellular signaling pathways. This guide will focus on three primary targets for which these derivatives have shown notable activity: Poly(ADP-ribose) polymerase-1 (PARP1), alpha-1 (α₁) adrenergic receptors, and serotonin receptor subtype 1A (5-HT₁A).

Key Biological Targets and Rationale for Investigation

The selection of appropriate in vitro assays is contingent on the hypothesized mechanism of action and the intended therapeutic application of the novel derivatives. The 2,3-dihydro-1,4-benzodioxine-2-carboxamide scaffold has been implicated in the modulation of the following key targets:

  • Poly(ADP-ribose) Polymerase-1 (PARP1): A crucial enzyme in the base excision repair (BER) pathway of DNA single-strand breaks. Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] Several 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives have been identified as potent PARP1 inhibitors.[3][4]

  • Alpha-1 (α₁) Adrenergic Receptors: These G-protein coupled receptors (GPCRs) are involved in the regulation of smooth muscle contraction, particularly in blood vessels and the prostate.[5] Antagonists of α₁-adrenergic receptors are established therapeutics for hypertension and benign prostatic hyperplasia.[5] The benzodioxane moiety is a known pharmacophore for α-adrenergic receptor ligands.[6][7]

  • Serotonin Receptor Subtype 1A (5-HT₁A): As a key player in the central nervous system, the 5-HT₁A receptor is implicated in the modulation of mood, anxiety, and cognition.[8] Ligands targeting this receptor are of significant interest for the treatment of depression and anxiety disorders. The structural features of some benzodioxane derivatives suggest potential interactions with this receptor.[5]

The multifaceted potential of this scaffold necessitates a multi-pronged in vitro evaluation strategy to comprehensively characterize the biological activity of novel derivatives.

Comparative Performance Analysis

A critical aspect of drug discovery is the benchmarking of novel compounds against established standards. The following tables summarize the in vitro performance of selected 2,3-dihydro-1,4-benzodioxine-2-carboxamide derivatives and relevant reference compounds against the aforementioned biological targets.

PARP1 Inhibition
CompoundDerivative/ReferenceIC₅₀ (µM)Source(s)
Derivative 1 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxamide5.8[3][4]
Derivative 2 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][8][9]oxazine-8-carboxamide0.082[3][4]
Reference Olaparib~0.005[10]
Alpha-1 (α₁) Adrenergic Receptor Binding

Insufficient direct comparative data for 2,3-Dihydro-1,4-benzodioxine-2-carboxamide derivatives was identified in the public domain. The following table provides binding affinities for structurally related benzodioxane compounds and established α₁-adrenergic antagonists to serve as a benchmark.

CompoundReceptor SubtypeKᵢ (nM)Source(s)
Reference PrazosinpKᵢ = 9.4 (α₁)[6]
Related Cmpd. 1 WB 4101High affinity for α₁ₐ[5]
Related Cmpd. 2 Idazoxan (α₂ selective)Lower affinity for α₁[11]
5-HT₁A Receptor Binding

Similar to the α₁-adrenergic receptor data, direct comparative binding data for 2,3-Dihydro-1,4-benzodioxine-2-carboxamide derivatives is limited. The table below presents binding affinities for structurally related compounds and standard 5-HT₁A receptor ligands.

CompoundReceptor AffinityKᵢ (nM)Source(s)
Reference (Antagonist) WAY-1006350.75[8]
Reference (Agonist) 8-OH-DPAT~1-2[12]
Related Cmpd. 1 Chromene derivative 8 (partial agonist)High affinity[5]

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, detailed, step-by-step protocols for key in vitro assays are provided below. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

General Cell Viability Assessment (MTT Assay)

A primary assessment of cytotoxicity is crucial for any novel compound. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cells to logarithmic growth phase cell_seeding 2. Seed cells in a 96-well plate and allow to adhere overnight cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of test compounds cell_seeding->compound_prep treatment 4. Treat cells with compounds and incubate for 24-72 hours compound_prep->treatment mtt_addition 5. Add MTT solution to each well and incubate for 2-4 hours treatment->mtt_addition formazan_solubilization 6. Solubilize formazan crystals with DMSO or other solvent mtt_addition->formazan_solubilization read_absorbance 7. Measure absorbance at ~570 nm formazan_solubilization->read_absorbance calculate_ic50 8. Calculate cell viability and IC₅₀ values read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of solvent) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis.

PARP1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1. A common method involves the use of a kit that measures the incorporation of biotinylated NAD⁺ into histone proteins, followed by detection with streptavidin-HRP.

Diagram 2: PARP1 Inhibition Assay Workflow

PARP1_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis plate_coating 1. Coat 96-well plate with histone H1 add_reagents 2. Add test compounds, PARP1 enzyme, and activated DNA plate_coating->add_reagents initiate_reaction 3. Initiate reaction with biotinylated NAD⁺ add_reagents->initiate_reaction incubation 4. Incubate to allow for poly(ADP-ribosyl)ation initiate_reaction->incubation add_streptavidin_hrp 5. Add streptavidin-HRP and incubate incubation->add_streptavidin_hrp add_substrate 6. Add HRP substrate (e.g., TMB) add_streptavidin_hrp->add_substrate read_signal 7. Measure absorbance or luminescence add_substrate->read_signal calculate_inhibition 8. Calculate percent inhibition and IC₅₀ values read_signal->calculate_inhibition

Caption: Workflow for the in vitro PARP1 enzyme inhibition assay.

Protocol: PARP1 Enzymatic Assay

  • Plate Preparation: Coat a 96-well high-binding plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Olaparib) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

  • Assay Reaction: To each well, add 25 µL of the test compound or reference inhibitor. Then, add 25 µL of a master mix containing PARP1 enzyme (e.g., 1 unit/well) and activated DNA.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a solution containing biotinylated NAD⁺ (e.g., 1 µM). Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate three times with wash buffer. Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate again three times. Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well and incubate until a color change is observed.

  • Signal Measurement: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Alpha-1 (α₁) Adrenergic Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the α₁-adrenergic receptor, thereby determining its binding affinity (Kᵢ).

Diagram 3: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Data Analysis membrane_prep 1. Prepare cell membranes expressing α₁-adrenergic receptors reagent_prep 2. Prepare radioligand (e.g., [³H]Prazosin) and test compounds membrane_prep->reagent_prep incubation 3. Incubate membranes with radioligand and test compounds reagent_prep->incubation total_binding Total Binding: Membranes + Radioligand incubation->total_binding nonspecific_binding Nonspecific Binding: Membranes + Radioligand + Excess Unlabeled Ligand incubation->nonspecific_binding competition_binding Competition Binding: Membranes + Radioligand + Test Compound incubation->competition_binding filtration 4. Rapidly filter the reaction mixture to separate bound and free radioligand total_binding->filtration nonspecific_binding->filtration competition_binding->filtration washing 5. Wash the filters to remove non-specifically bound radioligand filtration->washing scintillation_counting 6. Measure radioactivity on the filters washing->scintillation_counting calculate_ki 7. Calculate specific binding and Kᵢ values scintillation_counting->calculate_ki

Sources

Comparative

A Comparative Guide to the 2,3-Dihydro-1,4-benzodioxine and 1,4-Benzoxathiane Scaffolds in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of two structurally related heterocyclic scaffolds: the well-established 2,3-dihydro-1...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two structurally related heterocyclic scaffolds: the well-established 2,3-dihydro-1,4-benzodioxine and its less-explored sulfur analogue, 1,4-benzoxathiane. By examining their physicochemical properties, documented biological efficacy, and synthetic accessibility, this document aims to equip medicinal chemists with the insights needed to strategically leverage these scaffolds in drug design.

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in bioactive compounds across a range of biological targets. The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxan) ring system is a quintessential example of such a scaffold, found in numerous therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for substituent placement, making it a versatile template for drug design.

Its direct bioisostere, the 1,4-benzoxathiane scaffold, is formed by the replacement of one of the heterocyclic oxygen atoms with sulfur. This seemingly subtle modification can profoundly impact a molecule's physicochemical and pharmacological profile. However, a review of the scientific literature reveals a significant disparity: while benzodioxine is a cornerstone of many drug discovery programs, benzoxathiane remains a relatively untapped resource. This guide will compare the established efficacy of the former with the emerging potential of the latter.

Structural and Physicochemical Properties: The Impact of Oxygen vs. Sulfur

The fundamental difference between these two scaffolds lies in the heteroatoms occupying the 1 and 4 positions of the saturated six-membered ring. This distinction is the primary driver of their differing properties.

2,3-Dihydro-1,4-benzodioxine: The Archetype

This scaffold consists of a benzene ring fused to a 1,4-dioxane ring. It is a colorless to light-yellow liquid that is sparingly soluble in water. Its two ether-like oxygen atoms act as hydrogen bond acceptors, influencing its solubility and interactions with biological targets.

Table 1: Core Properties of 2,3-Dihydro-1,4-benzodioxine

PropertyValueSource(s)
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
CAS Number 493-09-4[1]
Appearance Colorless to slightly yellow clear liquid[1]
Boiling Point 216 °C[1]
logP (Octanol/Water) ~1.7-1.9
1,4-Benzoxathiane: The Sulfur Analogue

Here, the oxygen at the 4-position is replaced by a sulfur atom. This substitution introduces several key changes. Sulfur is larger, less electronegative, and more polarizable than oxygen.

Table 2: Core Properties of 1,4-Benzoxathiane

PropertyValueSource(s)
Molecular Formula C₈H₈OS
Molecular Weight 152.21 g/mol
CAS Number 4574-56-3
Appearance Data not widely available
Boiling Point Data not widely available
logP (Octanol/Water) ~2.2 (Predicted)
Comparative Analysis of Physicochemical Implications

The O-to-S switch provides a powerful tool for fine-tuning molecular properties:

  • Lipophilicity: The replacement of oxygen with sulfur generally leads to an increase in lipophilicity (higher logP). This can enhance membrane permeability and binding to hydrophobic pockets but may also increase metabolic clearance and reduce aqueous solubility.

  • Hydrogen Bonding: The thioether in benzoxathiane is a significantly weaker hydrogen bond acceptor compared to the ether oxygen in benzodioxine. This is a critical consideration for targets where hydrogen bonding is essential for affinity.

  • Conformation: The difference in bond lengths (C-S > C-O) and bond angles (C-S-C < C-O-C) alters the puckering and preferred conformation of the six-membered ring. This can change the spatial orientation of substituents, potentially leading to improved or diminished target engagement.

  • Metabolic Stability: The sulfur atom in benzoxathiane provides a potential site for metabolism (oxidation to sulfoxide and sulfone), which can be leveraged to create prodrugs or modulate the pharmacokinetic profile. The ether linkages in benzodioxine are generally more metabolically stable.

Biological Efficacy and Therapeutic Applications

The disparity in research focus is most evident when comparing the known biological activities of the two scaffolds.

2,3-Dihydro-1,4-benzodioxine: A Scaffold of Proven Versatility

The benzodioxine motif is present in a vast number of biologically active compounds across diverse therapeutic areas. Its efficacy is well-documented.

Table 3: Selected Biological Activities of 2,3-Dihydro-1,4-benzodioxine Derivatives

Therapeutic Area/TargetExample/ActivitySource(s)
Oncology Potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1). Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) showed an IC₅₀ of 5.8 μM.[2]
Cardiovascular α₁-Adrenoceptor antagonists for hypertension. The scaffold is a key component of drugs like Doxazosin.
Central Nervous System Agents for schizophrenia and nervous breakdown. Also explored for glaucoma treatment.[3]
Anti-inflammatory Inhibitors of 5-lipoxygenase, useful for treating asthma and arthritis.[3]
Antioxidant High inhibition of human low-density lipoprotein (LDL) peroxidation, with some compounds being >45 times more active than probucol.
1,4-Benzoxathiane: An Under-explored Opportunity

In stark contrast, there are very few reports on the specific biological activities of the 1,4-benzoxathiane scaffold. However, its potential has been demonstrated in select studies.

  • Anticancer Activity: A series of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives were synthesized and showed potent activity against the MCF-7 breast cancer cell line.[2] The most active compounds had IC₅₀ values in the single-digit micromolar range (e.g., 6.18 μM) and were shown to induce apoptosis.[2]

This limited but promising data suggests that benzoxathiane is a viable scaffold for generating potent bioactive molecules. The lack of extensive research represents a significant opportunity for drug discovery programs to explore novel chemical space.

Synthetic Methodologies: Accessing the Scaffolds

The synthetic accessibility of a scaffold is a critical factor in its utility. Both benzodioxine and benzoxathiane can be prepared from readily available starting materials.

Experimental Protocol: Synthesis of a 2,3-Dihydro-1,4-benzodioxine Derivative

This protocol outlines the synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide , a known PARP1 inhibitor, adapted from published procedures.[2]

Causality: The synthesis begins with a catechol derivative (2,3-dihydroxybenzoic acid). The key step is a Williamson ether synthesis, where the two phenolic hydroxyls are alkylated with a two-carbon electrophile (1,2-dibromoethane) under basic conditions to form the 1,4-dioxane ring.

Step-by-Step Methodology:

  • Esterification: A solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 12 hours. The causality here is the acid-catalyzed Fischer esterification to protect the carboxylic acid and prevent it from interfering in the subsequent cyclization step.

  • Cyclization: The resulting methyl 2,3-dihydroxybenzoate (1.0 eq) is dissolved in DMF. Potassium carbonate (2.5 eq) is added as a base to deprotonate the phenolic hydroxyls. 1,2-dibromoethane (1.2 eq) is then added, and the mixture is heated. This Sₙ2 reaction forms the six-membered dioxane ring.

  • Hydrolysis: The cyclized ester is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added to saponify the methyl ester back to the carboxylic acid.

  • Amidation: The resulting carboxylic acid is converted to the primary amide. This can be achieved using standard peptide coupling reagents (e.g., HATU, DIPEA, and ammonium chloride) or by converting the acid to an acyl chloride followed by reaction with ammonia.

A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B H₂SO₄, MeOH Reflux C Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate B->C K₂CO₃, 1,2-Dibromoethane DMF, Heat D 2,3-Dihydro-1,4- benzodioxine-5-carboxylic Acid C->D LiOH THF/H₂O E Target Amide D->E Amidation (e.g., HATU)

Caption: Synthesis workflow for a benzodioxine derivative.

Experimental Protocol: Synthesis of 1,4-Benzoxathiane Carboxylic Acids

This protocol describes a method for preparing 1,4-benzoxathian-2- and 3-carboxylic acids, highlighting the regiochemical challenges involved.

Causality: The synthesis relies on the reaction of a bifunctional nucleophile (2-mercaptophenol) with a bifunctional electrophile (ethyl 2,3-dibromopropionate). The regioselectivity (attack by the more nucleophilic thiolate vs. the phenoxide) is controlled by reaction conditions to favor the formation of the desired benzoxathiane ring.

Step-by-Step Methodology:

  • Thiolate Formation: 2-Mercaptophenol (1.0 eq) is dissolved in a polar solvent mixture like acetonitrile/water. Triethylamine (1.0 eq) is added to selectively deprotonate the more acidic thiol group, forming the thiolate nucleophile.

  • Cyclization: Ethyl 2,3-dibromopropionate (1.0 eq) is added to the solution. The thiolate performs an Sₙ2 reaction, displacing one of the bromides. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, where the phenoxide attacks the remaining carbon-bromine bond to close the six-membered ring. This step often produces a mixture of 2- and 3-substituted regioisomers.

  • Separation & Hydrolysis: The regioisomeric esters are separated by column chromatography. Each purified ester is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidic workup.

A 2-Mercaptophenol B Intermediate Adduct A->B Et₃N, Ethyl 2,3-dibromopropionate ACN/H₂O C Mixture of Regioisomeric Esters (2- and 3-substituted) B->C Intramolecular Cyclization D Purified 2-Carboxylic Ester C->D Chromatography E Purified 3-Carboxylic Ester C->E Chromatography F Target 2-Carboxylic Acid D->F 1. NaOH 2. HCl G Target 3-Carboxylic Acid E->G 1. NaOH 2. HCl cluster_0 Compound Preparation cluster_1 Efficacy Evaluation cluster_2 Drug-like Property Profiling A Known Benzodioxine (BZD-amide) C PARP1 Enzymatic Assay (Determine IC₅₀) A->C E Physicochemical Profiling (Solubility, logD, Permeability) A->E F Metabolic Stability Assay (Liver Microsomes) A->F B Synthesis of Benzoxathiane Analogue (BXT-amide) B->C B->E B->F D Cell-Based PARylation Assay (Determine Cellular EC₅₀) C->D G Comparative Efficacy & Druggability Data Analysis D->G E->G F->G

Caption: Workflow for comparative efficacy analysis.

Conclusion and Future Perspectives

The 2,3-dihydro-1,4-benzodioxine scaffold is a validated and highly versatile platform in medicinal chemistry, with a rich history of producing successful therapeutic agents. Its synthetic accessibility and broad range of biological activities ensure its continued relevance.

In contrast, the 1,4-benzoxathiane scaffold represents a frontier of opportunity. While the available data is sparse, the successful development of potent anticancer agents from this scaffold confirms its therapeutic potential. [2]The strategic replacement of an oxygen atom with sulfur—a classic bioisosteric substitution—provides medicinal chemists with a powerful method to modulate lipophilicity, metabolic stability, and ring conformation.

For drug development professionals, the key takeaway is twofold:

  • The benzodioxine scaffold remains a reliable choice for initiating drug discovery campaigns against a wide variety of targets.

  • The benzoxathiane scaffold should be strongly considered in lead optimization efforts, particularly when seeking to improve the ADME properties of a benzodioxine-based lead or to explore new binding interactions through altered geometry.

The under-explored nature of the 1,4-benzoxathiane scaffold invites further investigation and holds the promise of yielding novel and potent therapeutic agents.

References

  • Kankala, S. et al. Synthesis of 2,3-dihydrobenzo[b]d[1][3]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][3]xazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Advances.

  • Ingenta Connect. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Str.... Available from: [Link]

  • ResearchGate. ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Request PDF. Available from: [Link]

  • Gaudin, C. et al. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry. 2001;44(23):3904-14.
  • Manetti, F. et al. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry. 2002;10(2):361-9.
  • Checchia, A. et al. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. 2020;200:112442.
  • Galeano, A. et al. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. Archiv der Pharmazie. 2008;341(9):559-65.
  • Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Available from: [Link].

Sources

Validation

A Researcher's Guide to Validating Benzodioxane-Based PARP1 Inhibitors: A Comparative Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the mechanism of action for novel benzodioxane-based Poly(ADP-ribose) polymerase 1 (PARP1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the mechanism of action for novel benzodioxane-based Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. We will delve into the critical experimental assays and comparative analyses required to rigorously characterize these compounds, using the well-established clinical inhibitor Olaparib as a benchmark. Our focus is on providing not just protocols, but the scientific rationale behind each step, ensuring a self-validating and robust data package for any novel inhibitor.

Introduction: The Evolving Landscape of PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), acting as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting DNA damage, PARP1 utilizes its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize and attach long polymers of poly(ADP-ribose) (PAR) to itself and other acceptor proteins.[3] This PARylation event serves as a scaffold, recruiting other DNA repair factors to the damage site to orchestrate repair, primarily through the base excision repair (BER) pathway.[1]

The therapeutic potential of PARP inhibitors (PARPi) was unlocked by the concept of "synthetic lethality." In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during replication, which cannot be repaired effectively and result in cell death.[1][3]

While first-generation PARPi like Olaparib (a phthalazinone derivative) have achieved significant clinical success[4], the field is continually exploring novel chemical scaffolds, such as benzodioxanes, to improve potency, selectivity, and pharmacokinetic properties.[5] Validating that a novel benzodioxane compound acts via the intended mechanism is paramount. The mechanism of PARPi is now understood to be twofold:

  • Catalytic Inhibition: The inhibitor competitively binds to the NAD+ binding pocket of PARP1, preventing the synthesis of PAR chains.[2]

  • PARP Trapping: The inhibitor stabilizes the PARP1-DNA complex, "trapping" the enzyme on the DNA. These trapped complexes are highly cytotoxic as they obstruct DNA replication, leading to the formation of lethal DSBs.[6][7][8]

Different inhibitors exhibit varying potencies for these two mechanisms, which can influence both their efficacy and toxicity profiles.[6][9] Therefore, a rigorous validation workflow must assess both aspects.

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Mechanism of PARP Inhibition DNA_SSB DNA SSB PARP1_recruitment PARP1 Binds to SSB DNA_SSB->PARP1_recruitment PARP1_activation PARP1 Catalytic Activation PARP1_recruitment->PARP1_activation Trapping PARP Trapping on DNA PARP1_recruitment->Trapping PARylation PAR Chain Synthesis (PARylation) PARP1_activation->PARylation NAD+ -> Nicotinamide Recruitment Recruitment of BER Proteins (XRCC1 etc.) PARylation->Recruitment Repair SSB Repair Recruitment->Repair PARPi Benzodioxane PARPi PARPi->PARP1_recruitment PARPi->PARP1_activation Catalytic Inhibition Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Synthetic Lethality in HR-Deficient Cells DSB->Cell_Death

Caption: PARP1 signaling in DNA repair and the dual mechanism of PARP inhibitors.

Biochemical Validation: Quantifying Enzyme Inhibition and Selectivity

The first step is to confirm direct engagement and inhibition of the PARP1 enzyme in a purified, cell-free system. This allows for the determination of intrinsic potency without the complexities of cellular uptake or metabolism.

Causality Behind Experimental Choice

Biochemical assays are essential to prove that the compound's activity is a direct result of inhibiting the PARP1 enzyme's catalytic function. By measuring the reduction in PARP1 activity with increasing inhibitor concentration, we can calculate the IC50 value—a key metric of potency. Furthermore, by testing against other PARP family members, particularly the closely related PARP2, we can establish a selectivity profile. High selectivity for PARP1 over PARP2 may lead to a different therapeutic window and toxicity profile.[5]

Key Experimental Protocol: Homogeneous Chemiluminescent PARP1 Assay

This assay quantifies PARP1 activity by measuring the amount of NAD+ consumed during the PARylation reaction.[10]

Principle: Histone-coated plates are used to provide a substrate for PARP1. In the presence of activated DNA and biotinylated-NAD+, active PARP1 will poly-ADP-ribosylate the histones. The incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate. An inhibitor will reduce the amount of incorporated biotin, leading to a lower signal.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well white plate with histone H1 (100 µL of 10 µg/mL solution) overnight at 4°C. Wash 3 times with PBS.

  • Inhibitor Preparation: Prepare a serial dilution of the benzodioxane-based inhibitor and the reference compound (Olaparib) in PARP assay buffer. Typically, an 11-point, 3-fold dilution starting from 10 µM is appropriate. Include a "no inhibitor" (DMSO vehicle) control.

  • Reaction Setup: To each well, add:

    • 25 µL of PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 25 mM MgCl2).

    • 5 µL of the inhibitor dilution.

    • 10 µL of a PARP Substrate Mixture containing activated DNA and 5 µM Biotinylated-NAD+.

  • Reaction Initiation: Add 10 µL of recombinant human PARP1 enzyme (e.g., 5 ng/reaction) to all wells except the "no enzyme" blank.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Wash the plate 3 times with PBST (PBS + 0.05% Tween-20).

    • Add 50 µL of Streptavidin-HRP (1:5000 dilution in PBST) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with PBST.

    • Add 50 µL of a chemiluminescent HRP substrate (e.g., ECL).

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Analysis: Normalize the data to the DMSO control (100% activity) and blank (0% activity). Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Data Presentation and Interpretation

The primary output is the IC50 value. This should be determined for PARP1 and PARP2 to assess selectivity.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Olaparib (Reference)1.0[11]0.5[12]0.5
Benzodioxane Inhibitor X0.848.060

Interpretation: In this hypothetical example, "Benzodioxane Inhibitor X" shows slightly better potency against PARP1 than Olaparib but demonstrates a significant 60-fold selectivity for PARP1 over PARP2. This profile suggests it may have different biological consequences and potentially reduced off-target effects related to PARP2 inhibition compared to less selective inhibitors like Olaparib.[12]

Cellular Validation: Confirming Target Engagement and Function

While biochemical assays confirm direct enzyme inhibition, they do not prove that the inhibitor can enter a cell, engage its target, and elicit the desired biological response. Cellular assays are therefore a critical and self-validating next step.

Target Engagement: Is the Inhibitor Binding to PARP1 in Live Cells?

Causality Behind Experimental Choice: Confirming that a compound interacts with its intended target within a cell is a crucial step.[13] Techniques like the Cellular Thermal Shift Assay (CETSA) provide direct evidence of target engagement. CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[14]

cluster_workflow CETSA Experimental Workflow Treat 1. Treat Intact Cells (DMSO vs. Inhibitor) Heat 2. Heat Cells (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells Heat->Lyse Separate 4. Centrifuge to Separate Soluble vs. Aggregated Proteins Lyse->Separate Quantify_Soluble 5. Quantify Soluble PARP1 (e.g., Western Blot, AlphaScreen) Separate->Quantify_Soluble Plot 6. Plot Melt Curve (% Soluble vs. Temp) Quantify_Soluble->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Key Experimental Protocol: Isothermal Dose-Response (ITDRF) CETSA This variant of CETSA is used to determine the apparent potency of target engagement at a single, fixed temperature.

  • Cell Culture: Plate cells (e.g., MDA-MB-436 breast cancer cells) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of the benzodioxane inhibitor and Olaparib for 1 hour at 37°C.

  • Heat Shock: Transfer the plates to a PCR machine or incubator set to a predetermined optimal temperature (e.g., 49°C, determined from a full melt curve) for 3 minutes.[14] Leave a set of control plates at room temperature.

  • Lysis: Immediately lyse the cells using a buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of PARP1 using a method like Western Blot or AlphaScreen.

  • Analysis: Plot the amount of soluble PARP1 against the log of inhibitor concentration to determine the EC50 for thermal stabilization, which reflects the potency of target engagement in the cell.

Pharmacodynamic Effect: Is the Inhibitor Blocking PARylation?

Causality Behind Experimental Choice: After confirming target binding, the next logical step is to verify that this binding translates into the inhibition of PARP1's enzymatic activity within the cell. This is a direct pharmacodynamic (PD) readout. The most common method is to measure the levels of PARylation after inducing DNA damage.[15][16]

Key Experimental Protocol: Western Blot for Cellular PAR Levels

  • Cell Culture: Plate cells (e.g., HeLa or A549) and allow them to adhere.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the benzodioxane inhibitor or Olaparib for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating cells with an agent like hydrogen peroxide (H2O2, e.g., 200 µM) or methyl methanesulfonate (MMS) for 15-30 minutes. This will strongly activate PARP1.

  • Cell Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against PAR (e.g., clone 10H).

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an ECL substrate and an imaging system. The PAR signal will appear as a high molecular weight smear, representing auto-PARylated PARP1 and other PARylated proteins.

Interpretation: In the DNA damage-treated cells without inhibitor, a strong PAR smear will be visible. A potent inhibitor will show a dose-dependent reduction in this PAR signal, demonstrating its ability to block PARP1 catalytic activity in a cellular context. The cellular EC50 for PAR inhibition can be determined by quantifying the band intensities.

Functional Consequence: Does Inhibition Lead to Synthetic Lethality?

Causality Behind Experimental Choice: The ultimate validation of an anticancer PARPi is its ability to selectively kill cancer cells with specific vulnerabilities, such as BRCA mutations. Comparing the cytotoxicity of the inhibitor in a BRCA-deficient cell line versus its isogenic, BRCA-proficient counterpart provides direct evidence of a synthetic lethal mechanism of action.

cluster_HR_proficient Normal / HR-Proficient Cell cluster_HR_deficient BRCA-Mutant / HR-Deficient Cell PARPi PARP Inhibition SSB SSB Accumulation PARPi->SSB SSB_def SSB Accumulation PARPi->SSB_def DSB_proficient DSBs at Replication Fork SSB->DSB_proficient HR_Repair HR Repair is Functional DSB_proficient->HR_Repair Viability Cell Viability HR_Repair->Viability DSB_deficient DSBs at Replication Fork SSB_def->DSB_deficient HR_Defect HR Repair is Defective DSB_deficient->HR_Defect Death Cell Death HR_Defect->Death

Caption: Logical flow of synthetic lethality in HR-deficient cells upon PARP inhibition.

Key Experimental Protocol: Cell Viability Assay

  • Cell Lines: Use a matched pair of cell lines, such as CAPAN-1 (naturally BRCA2-mutant) and a BRCA2-reconstituted control, or engineered isogenic pairs like U2OS-BRCA2-/- vs. U2OS-WT.

  • Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the benzodioxane inhibitor and Olaparib for an extended period (e.g., 5-7 days).

  • Viability Readout: Measure cell viability using a reagent like CellTiter-Glo® (measures ATP) or by staining with crystal violet.

  • Analysis: Normalize the data and calculate the IC50 for cell growth inhibition for each cell line.

Comparative Data Summary

This table summarizes the expected data from the cellular validation cascade, comparing our hypothetical benzodioxane inhibitor to the Olaparib standard.

Assay ParameterOlaparib (Reference)Benzodioxane Inhibitor X
CETSA Target Engagement EC50 (nM)~5035
Cellular PAR Inhibition EC50 (nM)13[15]8
Cell Viability IC50 in MDA-MB-436 (BRCA-mut, nM)3.5[12]2.6[5]
Cell Viability IC50 in A549 (BRCA-wt, nM)2301[12]>3000

Interpretation: The data show that "Benzodioxane Inhibitor X" effectively engages PARP1 in cells at a low nanomolar concentration, potently inhibits PARylation, and induces robust and selective killing of BRCA-mutant cells. The large window between its activity in BRCA-mutant vs. BRCA-wildtype cells confirms a synthetic lethal mechanism and represents a promising therapeutic index.

Conclusion

Validating the mechanism of action for a novel benzodioxane-based PARP1 inhibitor requires a multi-tiered, evidence-based approach. The workflow presented here, moving from direct biochemical inhibition to cellular target engagement, pharmacodynamic effects, and functional outcomes, provides a robust framework. By systematically comparing the performance of a new chemical entity against an established standard like Olaparib, researchers can build a compelling, self-validating data package. This rigorous process is essential for confirming the intended mechanism, understanding the unique properties conferred by the benzodioxane scaffold, and justifying further preclinical and clinical development.

References

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • Almqvist, H., et al. (2016). A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate. [Link]

  • Reaction Biology. PARP Assay Services. Reaction Biology. [Link]

  • Putt, K. S., & Hergenrother, P. J. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry. [Link]

  • Bell, H., et al. (2024). Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. AACR Journals. [Link]

  • Troutman, S., et al. (2019). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. PubMed Central. [Link]

  • Gupte, R., et al. (2017). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PubMed Central. [Link]

  • BPS Bioscience. PARP1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • ACS Publications. (2025). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. ACS Publications. [Link]

  • BPS Bioscience. PARP Assays. BPS Bioscience. [Link]

  • Langelier, M. F., et al. (2014). Structural Implications for Selective Targeting of PARPs. Frontiers in Oncology. [Link]

  • Merkuryev, A. V., & Sominina, A. A. (2025). Role of PARP-1 structural and functional features in PARP-1 inhibitors development. Bioorganic Chemistry. [Link]

  • Zandarashvili, L., et al. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science. [Link]

  • Frontiers. (2023). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry. [Link]

  • Rose, M., et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Molecular Cancer Therapeutics. [Link]

  • Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Fierce Biotech. (2012). New mechanism of action for PARP inhibitors discovered. Fierce Biotech. [Link]

  • Li, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kirby, I. T., et al. (2021). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Molecules. [Link]

  • Li, H., & Liu, Z. (2020). Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]

  • LaFargue, C. J., et al. (2019). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers. [Link]

  • Al-Dulayymi, J. R., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pothuri, B., & O'Cearbhaill, R. E. (2025). Clinical differences among the PARP inhibitors in the first-line treatment of advanced-stage ovarian carcinoma. Expert Review of Anticancer Therapy. [Link]

  • Al-Dulayymi, J. R., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. [Link]

  • Konecny, G. E., & Kristeleit, R. S. (2016). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance. Journal of Medicinal Chemistry. [Link]

  • Tulin, A. V., et al. (2025). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Grantome. [Link]

Sources

Comparative

A Researcher's Guide to Assessing PARP1 vs. PARP2 Selectivity: A Case Study of 2,3-Dihydro-1,4-benzodioxine Carboxamides

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA repair pathways like BRCA mutations.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA repair pathways like BRCA mutations.[1][2] The clinical success of first-generation PARP inhibitors has paved the way for the development of next-generation agents with refined pharmacological profiles. A critical aspect of this evolution is the pursuit of selectivity between the two primary DNA-damage-responsive PARP isoforms: PARP1 and PARP2. While both are involved in single-strand break repair, emerging evidence suggests that selective PARP1 inhibition may be sufficient for synthetic lethality in homologous recombination-deficient cancers, while potentially mitigating some of the hematological toxicities associated with PARP2 inhibition.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of investigational compounds for PARP1 over PARP2. We will use the promising scaffold, 2,3-Dihydro-1,4-benzodioxine-carboxamide, as a guiding example to illustrate the requisite experimental workflows and data interpretation. Specifically, we will reference a known derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , which has been identified as a lead compound with an IC50 of 5.8 µM for PARP1.[4][5][6]

The Imperative of Selectivity: Why Distinguish Between PARP1 and PARP2?

PARP1 and PARP2, while sharing significant homology in their catalytic domains, exhibit distinct roles in cellular processes. PARP1 is the more abundant of the two and is considered the primary sensor of DNA single-strand breaks.[1] Conversely, PARP2, though less abundant, also contributes to DNA repair and has been implicated in other functions, including the regulation of inflammatory processes.[7] The quest for PARP1-selective inhibitors is driven by the hypothesis that such agents could offer a wider therapeutic window by maintaining potent anti-tumor activity while minimizing off-target effects associated with dual PARP1/PARP2 inhibition.

A Multi-Faceted Approach to Determining Selectivity

A robust assessment of PARP1 versus PARP2 selectivity necessitates a multi-pronged experimental approach, progressing from biochemical assays to more physiologically relevant cellular models. This guide will detail three critical experimental pillars:

  • Biochemical Enzymatic Assays (IC50 Determination): The foundational step to quantify the direct inhibitory potency of a compound against purified PARP1 and PARP2 enzymes.

  • Cellular Thermal Shift Assay (CETSA): A powerful technique to confirm target engagement within the complex milieu of a living cell.

  • PARP Trapping Assays: A functional assay to measure the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism of action for many PARP inhibitors.

Below is a logical workflow for assessing the selectivity of a novel compound.

G cluster_0 Phase 1: Biochemical Assessment cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Assay biochem_assay Biochemical IC50 Assay (PARP1 & PARP2) data_analysis_1 Calculate IC50 Values & Selectivity Index biochem_assay->data_analysis_1 Quantify Inhibition cetsa Cellular Thermal Shift Assay (CETSA) (PARP1 & PARP2) data_analysis_1->cetsa Proceed if Potent data_analysis_2 Determine Thermal Shift (ΔTm) & Cellular EC50 cetsa->data_analysis_2 Measure Stabilization parp_trapping PARP Trapping Assay (PARP1 & PARP2) data_analysis_2->parp_trapping Confirm Cellular Activity data_analysis_3 Quantify Trapped PARP-DNA Complexes & Determine EC50 parp_trapping->data_analysis_3 Measure Trapping Potency conclusion Overall Selectivity Profile data_analysis_3->conclusion Synthesize Data

Figure 1: A logical workflow for assessing PARP1 vs. PARP2 selectivity.

Experimental Protocols and Data Interpretation

Biochemical Enzymatic Assays: The First Pass

The initial step in characterizing a novel PARP inhibitor is to determine its half-maximal inhibitory concentration (IC50) against purified PARP1 and PARP2 enzymes. This provides a direct measure of the compound's potency and a preliminary indication of its selectivity.

Protocol: Fluorometric PARP Activity Assay

This protocol is adapted from commercially available kits and common literature methods.[8]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 2,3-Dihydro-1,4-benzodioxine-5-carboxamide) in DMSO.

    • Create a serial dilution series of the test compound.

    • Dilute recombinant human PARP1 and PARP2 enzymes, activated DNA, and NAD+ in the assay buffer.

  • Assay Setup (96-well plate):

    • Add assay buffer, activated DNA, and the test compound at various concentrations to the wells.

    • Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding the respective PARP enzyme (PARP1 or PARP2) to the wells.

  • Reaction and Detection:

    • Incubate the plate to allow for the PARylation reaction.

    • Add a developing reagent that generates a fluorescent signal proportional to the amount of nicotinamide produced (a byproduct of NAD+ cleavage by PARP).

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Data Presentation:

CompoundPARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity Index (PARP2 IC50 / PARP1 IC50)
2,3-Dihydro-1,4-benzodioxine-5-carboxamide 5.8[4][5]To be determinedTo be calculated
Olaparib (Reference)~0.003[10]~0.0003[11]~0.1
Veliparib (Reference)~0.0095[10]VariesVaries

Note: IC50 values can vary depending on assay conditions. The values presented are for illustrative purposes.

Interpretation: The selectivity index is a key metric. A value greater than 1 indicates selectivity for PARP1, while a value less than 1 suggests selectivity for PARP2. For our lead compound, a derivative showed complete inhibition of PARP2 at 0.5 µM, suggesting that the PARP2 IC50 for the parent compound is likely to be low, indicating a lack of selectivity for PARP1.[4]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

While biochemical assays are crucial, they do not account for cell permeability, target accessibility, or potential metabolism of the compound. CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[12][13][14]

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble PARP1/PARP2 (e.g., Western Blot, AlphaScreen) C->D

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Isothermal Dose-Response CETSA

This protocol allows for the determination of a cellular EC50 for target engagement.[15][16]

  • Cell Treatment:

    • Culture a suitable cell line (e.g., a BRCA-mutant cancer cell line).

    • Treat cells with a range of concentrations of the test compound for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Heat the cell suspensions to a predetermined optimal temperature (a temperature that causes partial denaturation of the target protein in the absence of a stabilizing ligand).

  • Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of soluble PARP1 and PARP2 in the supernatant using a specific detection method such as Western blotting or a high-throughput method like AlphaScreen.

  • Data Analysis:

    • Plot the amount of soluble PARP1 or PARP2 against the logarithm of the compound concentration.

    • Fit the data to determine the EC50, the concentration at which 50% of the maximal thermal stabilization is achieved.

Interpretation: A potent cellular EC50 value that correlates well with the biochemical IC50 suggests good cell permeability and target engagement. Comparing the EC50 values for PARP1 and PARP2 provides a measure of cellular selectivity.

PARP Trapping Assay: A Functional Readout

A crucial mechanism of action for many PARP inhibitors is their ability to "trap" PARP enzymes on DNA at sites of damage.[17] These trapped PARP-DNA complexes are highly cytotoxic, especially in cells with deficient homologous recombination.[7] Therefore, assessing the PARP trapping potential and selectivity is paramount.

Protocol: Fluorescence Polarization (FP)-Based PARP Trapping Assay

This is a homogeneous assay format amenable to high-throughput screening.[9][18][19]

  • Principle: A fluorescently labeled DNA probe exhibits low fluorescence polarization. When PARP binds to this probe, the larger molecular complex tumbles more slowly, resulting in high fluorescence polarization. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing the polarization to decrease. A trapping inhibitor prevents this dissociation, thus maintaining a high polarization signal.

  • Assay Procedure:

    • In a microplate, combine the PARP enzyme (PARP1 or PARP2), the fluorescent DNA probe, and varying concentrations of the test inhibitor.

    • Initiate the PARylation reaction by adding NAD+.

    • Measure the fluorescence polarization after a set incubation time.

  • Data Analysis:

    • An increase in the fluorescence polarization signal indicates PARP trapping.

    • Plot the FP signal against the logarithm of the inhibitor concentration to determine the EC50 for trapping.

Data Presentation:

CompoundPARP1 Trapping EC50 (µM)PARP2 Trapping EC50 (µM)Trapping Selectivity (PARP2 EC50 / PARP1 EC50)
2,3-Dihydro-1,4-benzodioxine-5-carboxamide To be determinedTo be determinedTo be calculated
Olaparib (Reference)Potent TrapperPotent TrapperNear 1
Veliparib (Reference)Weaker TrapperWeaker TrapperNear 1

Interpretation: The relative trapping efficacy for PARP1 versus PARP2 is a critical determinant of the inhibitor's overall cellular activity and potential therapeutic index. A compound that is a potent and selective PARP1 trapper would be of significant interest.

Synthesizing the Data for a Complete Selectivity Profile

By integrating the data from these three distinct experimental approaches, a comprehensive and reliable selectivity profile for 2,3-Dihydro-1,4-benzodioxine-carboxamide derivatives can be established. This holistic view, encompassing direct enzymatic inhibition, cellular target engagement, and functional trapping, is essential for making informed decisions in the drug development process. The pursuit of PARP1-selective inhibitors holds the promise of refining the therapeutic potential of this important class of anti-cancer agents, and the methodologies outlined in this guide provide a robust roadmap for achieving this goal.

References

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][4][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][4][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Library of Medicine. [Link]

  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]

  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465-1476. [Link]

  • Almqvist, H., et al. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(2), 121-132. [Link]

  • BPS Bioscience. PARP Assays. BPS Bioscience. [Link]

  • Sleno, L., & Emili, A. (2018). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 13(5), 1123-1133. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167-184. [Link]

  • BPS Bioscience. PARP Enzymes and Assay Kits. BPS Bioscience. [Link]

  • ResearchGate. (2019). A CETSA HT assay to screen for intracellular PARP1 target engagement... ResearchGate. [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • PubMed. (2021). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. National Library of Medicine. [Link]

  • ResearchGate. (2015). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]

  • ResearchGate. Identification and optimization of 2,3-dihydrobenzo[b][4][8]dioxine-5-carboxamide as PARP-1 inhibitors. ResearchGate. [Link]

  • Reaction Biology Corporation. Reference compound IC50 for PARP1. Reaction Biology Corporation. [Link]

  • ResearchGate. (2017). Heat map showing the known IC 50 values of PARP inhibitors shown in... ResearchGate. [Link]

  • PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. National Library of Medicine. [Link]

  • PubMed Central. (2022). PARP1: Structural Insights and Pharmacological Targets for Inhibition. National Library of Medicine. [Link]

  • ResearchGate. (2025). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. [Link]

  • Zheng, J., et al. (2023). Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. Frontiers in Pharmacology, 14, 1137319. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. While this document offers comprehensive guidance based on available data for structurally related compounds, it is imperative to consult the specific Safety Data Sheet (SDS) for 2,3-Dihydro-1,4-benzodioxine-2-carboxamide (CAS 349550-81-8) before handling and disposal .[1]

Understanding the Compound: Hazard Profile and Initial Handling

2,3-Dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic organic compound. While a specific, publicly available Safety Data Sheet (SDS) for this exact carboxamide is not readily accessible, we can infer potential hazards from closely related structures, such as 1,4-Benzodioxane-2-thiocarboxamide. This related compound is classified as an irritant to the skin and eyes and may cause respiratory irritation. It is also harmful if swallowed or in contact with skin. Therefore, it is prudent to handle 2,3-Dihydro-1,4-benzodioxine-2-carboxamide with a high degree of caution.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled.

Waste Characterization: The First Step in Proper Disposal

Before disposal, you must determine if the waste is hazardous or non-hazardous. This determination is critical as it dictates the entire disposal pathway.

Waste Stream Description Initial Assessment
Unused/Expired Compound Pure, unadulterated 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.Assume hazardous until proven otherwise by a specific SDS or toxicological data.
Contaminated Materials Items such as gloves, pipette tips, weigh boats, and paper towels that have come into direct contact with the compound.Treat as hazardous waste.
Empty Containers The original container that held the compound.May be considered non-hazardous if properly triple-rinsed.[2]
Aqueous Solutions Solutions containing the dissolved compound.The hazardous nature depends on the concentration and the solvent.

Step-by-Step Disposal Procedures

The following protocols are based on general best practices for laboratory chemical waste disposal and should be adapted to your institution's specific policies and in accordance with local, state, and federal regulations.

Experimental Workflow for Waste Segregation and Disposal

cluster_0 Start: Post-Experiment Waste cluster_1 Waste Characterization cluster_2 Segregation and Containment cluster_3 Packaging and Labeling cluster_4 Final Disposal A Waste Generated B Is the waste pure compound, contaminated solid, or a solution? A->B C Solid Waste (Pure Compound & Contaminated Materials) B->C Solid D Liquid Waste (Aqueous Solutions) B->D Liquid E Empty Containers B->E Container F Place in a designated, labeled, and sealed hazardous solid waste container. C->F G Place in a designated, labeled, and sealed hazardous liquid waste container. Ensure pH is neutral if required. D->G H Triple-rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. E->H J Store in Satellite Accumulation Area pending pickup by Environmental Health & Safety (EHS). F->J G->J H->G Rinsate I Deface label and dispose of rinsed container in regular trash (or as per institutional policy). H->I

Caption: Decision workflow for the proper segregation and disposal of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide waste.

Protocol 1: Disposal of Unused Compound and Contaminated Solid Waste
  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[3] Incompatible materials can lead to dangerous reactions.[3]

  • Containment: Place the solid waste, including contaminated gloves, wipes, and other disposable materials, into a designated, leak-proof, and sealable hazardous waste container.[4] The container must be compatible with the chemical.[5]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("2,3-Dihydro-1,4-benzodioxine-2-carboxamide"), and the approximate quantity.[6]

  • Storage: Store the sealed container in a designated satellite accumulation area away from heat, ignition sources, and incompatible materials.[5][6]

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Protocol 2: Disposal of Aqueous Solutions
  • Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6 and 9, provided this does not cause precipitation or a hazardous reaction.

  • Containment: Pour the neutralized solution into a designated hazardous liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for expansion.[4]

  • Labeling: Label the container with "Hazardous Waste," the chemical name, the solvent (e.g., water), and the concentration of the solute.

  • Storage and Pickup: Follow the same storage and pickup procedures as for solid waste.

Protocol 3: Disposal of Empty Containers
  • Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed.[2]

    • Rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.

    • Each rinse should use a volume of solvent equal to at least 10% of the container's volume.

    • Collect all rinsate as hazardous liquid waste and add it to your designated hazardous liquid waste container.[7]

  • Final Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container in the regular laboratory trash or recycling, in accordance with your institution's policies.[7]

Regulatory Compliance: Adhering to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA). As this compound is used in pharmaceutical research, it may be subject to the EPA's regulations on the management of hazardous waste pharmaceuticals. Key principles to ensure compliance include:

  • Waste Minimization: Only prepare the amount of solution needed for your experiment to reduce the volume of waste generated.[4]

  • Proper Segregation: Never mix hazardous waste with non-hazardous waste.[8] The "mixture rule" states that if a hazardous waste is mixed with a non-hazardous waste, the entire mixture is considered hazardous.[2]

  • Accurate Labeling: All hazardous waste containers must be accurately and clearly labeled.[6]

  • Timely Disposal: Do not accumulate large quantities of waste in the laboratory. Arrange for regular pickups.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • U.S. Environmental Protection Agency. (2023, March 28). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. (n.d.). Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Benzodioxane-2-carboxamidoxime hydrochloride. PubChem. Retrieved from [Link]

  • University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of 2,3-dihydrobenzo[b][1]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2022). Waste Disposal Guide 2022. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

This document provides essential, field-proven guidance on the safe handling of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. As researchers and drug development professionals, our primary responsibility extends beyond ach...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the safe handling of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The following protocols are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the principles of chemical hazard mitigation and risk assessment.

The toxicological properties of many research chemicals, including 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, are not always fully investigated. Therefore, we must operate under the prudent assumption that the compound and its structural analogs present potential hazards. Safety data for closely related compounds, such as 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid and 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide, indicate risks of serious eye irritation, skin irritation, and respiratory system irritation.[1] Some analogs are also classified as harmful if swallowed, inhaled, or in contact with skin.[2] This guide is built upon this foundational understanding of potential risk.

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is selected, the primary means of exposure reduction must be through engineering and administrative controls.[3] PPE is the last line of defense.

  • Engineering Controls: All work involving solid (powder) or dissolved 2,3-Dihydro-1,4-benzodioxine-2-carboxamide must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides critical ventilation to minimize inhalation exposure to airborne particulates or vapors.[4]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear signage indicating the specific hazards should be posted. Never work alone when handling this or other potentially hazardous chemicals.

Required Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin contact, eye damage, and inhalation.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves, double-glovedProtects against dermal contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected.[5] Gloves must be powder-free to prevent aerosolization of contaminants.[6]
Eye Protection Chemical splash goggles with side shieldsProtects against splashes and airborne dust, preventing serious eye irritation or damage.[1] Standard safety glasses are insufficient.
Face Protection Face shield (in addition to goggles)Required when there is a significant risk of splashing (e.g., handling larger quantities, transferring solutions). Provides a full barrier for the face.[7]
Body Protection Disposable, long-sleeved, solid-front lab gown with knit cuffsPrevents contamination of personal clothing and skin.[7] Knit cuffs ensure a snug fit around the inner glove, eliminating exposure gaps at the wrist.[6][7]
Respiratory Protection NIOSH-approved N95 respirator or higherEssential when handling the solid compound outside of a fume hood (e.g., weighing) or if there is a risk of aerosol generation.[8] Surgical masks offer no protection against chemical dust.[7][8]

Procedural Guide: A Self-Validating Workflow

This workflow is designed to create a closed loop of safety, where each step validates the integrity of the next.

Preparation and Donning PPE

The sequence of donning PPE is critical to prevent cross-contamination.

  • Inspect All PPE: Before beginning, visually inspect all PPE for defects such as cracks, tears, or discoloration.[4]

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring it is fully closed in the back.

  • Respiratory Protection: If required, don the N95 respirator. Perform a seal check as per manufacturer instructions.

  • Eye and Face Protection: Don chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up and over the cuffs of the gown.[6]

Visual Workflow: Safe Handling of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Assemble all materials (Chemical, glassware, etc.) in fume hood don_ppe 2. Don all required PPE (Double gloves, gown, goggles) prep->don_ppe weigh 3. Weigh solid compound (Use anti-static weigh boat) don_ppe->weigh dissolve 4. Prepare solution (Add solid to solvent slowly) weigh->dissolve decontaminate 5. Decontaminate surfaces (Wipe down fume hood) dissolve->decontaminate dispose_waste 6. Segregate & dispose of waste (Solid, liquid, sharps) decontaminate->dispose_waste doff_ppe 7. Doff PPE in correct order dispose_waste->doff_ppe wash_hands 8. Wash hands thoroughly doff_ppe->wash_hands Final Step

Caption: A workflow for the safe handling of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide.

Chemical Handling Protocol
  • Pre-Handling: Before handling the primary container, wipe it down with a damp cloth to remove any external contamination.

  • Weighing: If weighing the solid, do so on a disposable weigh paper or in a tared container within the fume hood to contain any dust. Avoid creating dust clouds.

  • Transfers: When transferring the substance, whether solid or liquid, do so slowly and carefully to avoid splashing or aerosol generation.

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

Doffing PPE and Decontamination

The removal of PPE is a point of high risk for exposure. The guiding principle is "dirty-to-dirty, clean-to-clean."

  • Outer Gloves: The outer gloves are considered grossly contaminated. Remove them without touching your skin and dispose of them in the designated hazardous waste container.

  • Gown and Face Shield: Remove the face shield (if used) and the gown by rolling them away from your body, ensuring the contaminated outer surface is contained inward. Dispose of them immediately.

  • Goggles: Remove goggles from the back of the head forward.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare hands.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water. Do not leave the laboratory wearing any potentially contaminated equipment.[5]

Emergency Procedures and Disposal Plan

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Waste Disposal Plan

All waste generated from handling 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is considered hazardous waste.

  • Container Selection: Use only designated, compatible, and clearly labeled hazardous waste containers.[9] Do not use metal containers for corrosive waste.[9]

  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, gowns), weigh papers, and any un-rinsed contaminated items must be placed in a labeled solid hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled liquid hazardous waste container. Do not empty into drains.

    • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal plant.

References

  • PubChem. (2026). 1,4-Benzodioxane-2-carboxamidoxime hydrochloride. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. U.S. Department of Labor. [Link]

  • PubChem. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • American Society of Health-System Pharmacists (ASHP). (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • New Mexico State University. Chemical Safety in Research and Teaching. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Chemical Safety in the Workplace. [Link]

  • University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. [Link]

  • Occupational Safety and Health Administration (OSHA). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • PubChem. (n.d.). 1,4-Benzodioxan. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.